molecular formula C14H16N2O5S B15560471 Asparenomycin C

Asparenomycin C

货号: B15560471
分子量: 324.35 g/mol
InChI 键: OXRGPSLVPTUXTM-KHEUGVFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Asparenomycin C is a member of carbapenems.
(5S,6E)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has been reported in Streptomyces with data available.

属性

分子式

C14H16N2O5S

分子量

324.35 g/mol

IUPAC 名称

(5S,6E)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O5S/c1-7(6-17)11-9-5-10(22-4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-/m0/s1

InChI 键

OXRGPSLVPTUXTM-KHEUGVFDSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Asparenomycin C from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin C, a member of the carbapenem (B1253116) class of β-lactam antibiotics, is a naturally occurring antimicrobial agent with significant scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing microorganisms, primarily species of the genus Streptomyces. The document details the fermentation procedures, comprehensive extraction and purification protocols, and the physico-chemical properties of the compound. Furthermore, a putative biosynthetic pathway is presented, offering insights into the natural production of this antibiotic. All experimental methodologies are described in detail to facilitate replication and further research in the field of natural product drug discovery and development.

Discovery of this compound

This compound was first discovered as part of a complex of related carbapenem antibiotics, including Asparenomycin A and B.[1] The initial isolation of these compounds was from the fermentation broths of two Streptomyces species: Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus.[1] These findings were the result of screening programs aimed at identifying novel antimicrobial agents from natural sources. The producing organisms were identified through taxonomic studies, which characterized their morphological and physiological properties.

Fermentation of Producing Streptomyces Strains

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. While specific media compositions and fermentation parameters can be optimized for improved yields, a general protocol is outlined below.

Culture Media and Conditions

A variety of fermentation media can be utilized for the cultivation of Streptomyces and the production of antibiotics. A typical production medium for Streptomyces may contain a carbon source, a nitrogen source, and mineral salts.

Table 1: Example Fermentation Medium Composition

ComponentConcentrationPurpose
Dextrose2%Carbon Source
Peptone0.05%Nitrogen Source
K₂HPO₄0.05%Phosphate Source & pH Buffering
MgSO₄·7H₂O0.05%Mineral Source
CaCO₃0.01%pH Buffering

This is a representative medium; optimization of components and concentrations is recommended for specific strains.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the Streptomyces strain. The culture is incubated at 28-30°C with agitation (e.g., 250 rpm) for 48-72 hours.

  • Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter under controlled conditions.

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • pH: Maintained around 7.0. This can be controlled by the addition of acid or base, or through the use of buffering agents in the medium.

    • Aeration: Maintained with sterile air to ensure sufficient oxygen for microbial growth and antibiotic production.

    • Agitation: Continuous agitation (e.g., 250 rpm) is necessary to ensure homogeneity and adequate mass transfer.

  • Monitoring: The fermentation is monitored for antibiotic production over several days. This can be done by taking samples periodically and analyzing them for antimicrobial activity or by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations.

Experimental Workflow: Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant (Aqueous Phase) Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20) Supernatant->Adsorption_Chromatography Elution Elution with Organic Solvent (e.g., Aqueous Acetone) Adsorption_Chromatography->Elution Crude_Extract Crude Extract Elution->Crude_Extract Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 1x2) Crude_Extract->Ion_Exchange Desalting Desalting (e.g., Gel Filtration) Ion_Exchange->Desalting Semi_Pure_Fraction Semi-Pure this compound Desalting->Semi_Pure_Fraction Preparative_HPLC Preparative HPLC (Reversed-Phase C18) Semi_Pure_Fraction->Preparative_HPLC Pure_Asparenomycin_C Pure this compound Preparative_HPLC->Pure_Asparenomycin_C

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols
  • Cell Removal: The fermentation broth is first centrifuged or filtered to remove the Streptomyces mycelia.

  • Adsorption to Resin: The resulting supernatant, containing the dissolved asparenomycins, is passed through a column packed with a non-ionic adsorbent resin, such as Diaion HP-20. The antibiotics adsorb to the resin, while salts and other polar impurities are washed away.

  • Elution: The adsorbed asparenomycins are then eluted from the resin using a gradient of an organic solvent, such as aqueous acetone.

  • Ion-Exchange Chromatography: The crude extract is subjected to ion-exchange chromatography. A column of an anion-exchange resin, such as Dowex 1x2 (in its Cl⁻ form), can be used. The asparenomycins are eluted with a salt gradient (e.g., NaCl).

  • Gel Filtration Chromatography: The fractions containing this compound are pooled and desalted using gel filtration chromatography (e.g., on Sephadex G-10).

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reversed-phase HPLC.

Table 2: HPLC Parameters for this compound Purification

ParameterValue
Column Reversed-phase C18
Mobile Phase Phosphate buffer (pH 8.0)
Flow Rate 2 mL/min
Detection UV at 254 nm
Quantitative Data

The following table presents hypothetical quantitative data for a typical purification of this compound. Actual yields will vary depending on the fermentation conditions and the efficiency of the purification steps.

Table 3: Purification of this compound from Streptomyces tokunonensis

Purification StepTotal Volume (L)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Culture Filtrate1001,000,000101001
Diaion HP-20 Eluate5850,0001508515
Dowex 1x2 Eluate1680,0008006880
Sephadex G-10 Eluate0.2550,0002,50055250
Preparative HPLC0.05300,00010,000301000

Physico-Chemical Characterization of this compound

Once isolated, the structure and properties of this compound are determined using various spectroscopic and analytical techniques.

Table 4: Physico-Chemical Properties of this compound

PropertyDescription
Appearance White to off-white powder
Molecular Formula C₁₄H₁₆N₂O₆S
Molecular Weight 356.36 g/mol
UV Absorption (λmax) ~300 nm in water
Solubility Soluble in water and methanol
Stability Unstable in acidic and basic solutions

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-studied biosynthesis of other carbapenems in Streptomyces, a putative pathway can be proposed. Carbapenem biosynthesis generally starts from precursors derived from primary metabolism.

Putative Biosynthetic Pathway

The following diagram illustrates a generalized biosynthetic pathway for a simple carbapenem core structure, which is likely a precursor to this compound.

G Malonyl_CoA Malonyl-CoA Carbapenam_Synthetase Carbapenam Synthetase Malonyl_CoA->Carbapenam_Synthetase Pyrroline_5_carboxylate Pyrroline-5-carboxylate Pyrroline_5_carboxylate->Carbapenam_Synthetase Carbapenam (3S,5S)-Carbapenam Carbapenam_Synthetase->Carbapenam Carbapenem_Synthase Carbapenem Synthase Carbapenam->Carbapenem_Synthase Carbapenem_Core Carbapenem Core Structure Carbapenem_Synthase->Carbapenem_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Carbapenem_Core->Tailoring_Enzymes Asparenomycin_C This compound Tailoring_Enzymes->Asparenomycin_C

References

The Core Mechanism of Action of Asparenomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin (B1242592) C is a member of the carbapenem (B1253116) class of β-lactam antibiotics, a group of potent antibacterial agents renowned for their broad-spectrum activity.[1] Like other carbapenems, Asparenomycin C exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets and the biochemical consequences of their inhibition. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the established mechanisms for the asparenomycin family and the broader carbapenem class to provide a comprehensive overview.

Core Mechanism: Dual-Action Inhibition

The primary mechanism of action of this compound involves a dual-action strategy targeting key components of bacterial cell wall synthesis and resistance:

  • Inhibition of Penicillin-Binding Proteins (PBPs): this compound, as a β-lactam antibiotic, covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

  • Inhibition of β-Lactamases: this compound is a potent inhibitor of a wide range of β-lactamase enzymes.[2] These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. By inhibiting β-lactamases, this compound can overcome this common resistance mechanism, making it effective against a broader spectrum of bacteria.

Molecular Targets and Signaling Pathways

Penicillin-Binding Proteins (PBPs)

PBPs are the primary targets of all β-lactam antibiotics. They are a diverse group of enzymes, and their inhibition by this compound disrupts the final stages of peptidoglycan biosynthesis.

  • Signaling Pathway of PBP Inhibition:

    The interaction of this compound with a PBP can be depicted as a covalent acylation reaction. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This leads to the nucleophilic attack by a serine residue in the active site of the PBP on the carbonyl carbon of the β-lactam ring. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP and halting peptidoglycan cross-linking.

    PBP_Inhibition cluster_periplasm Periplasmic Space Asparenomycin_C This compound PBP Penicillin-Binding Protein (PBP) Asparenomycin_C->PBP Covalent Binding Acyl_Enzyme Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme Peptidoglycan Peptidoglycan Cross-linking Acyl_Enzyme->Peptidoglycan Inhibition Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption

    Diagram 1. this compound inhibition of Penicillin-Binding Proteins (PBPs).

β-Lactamases

Asparenomycins A, B, and C have been shown to be potent inhibitors of a broad spectrum of β-lactamases, including both cephalosporinases and penicillinases, with inhibitory concentrations typically below 3 µM.[2] The mechanism for the related Asparenomycin A involves the acylation of the β-lactamase enzyme.[2]

  • Signaling Pathway of β-Lactamase Inhibition:

    Similar to its interaction with PBPs, this compound acts as a "suicide inhibitor" for β-lactamases. It binds to the active site of the enzyme, and the β-lactam ring is attacked by a serine residue. This forms a covalent acyl-enzyme intermediate. However, in the case of many β-lactamase inhibitors, this complex is more stable and hydrolyzes very slowly, effectively sequestering and inactivating the enzyme.

    Beta_Lactamase_Inhibition cluster_periplasm Periplasmic Space Asparenomycin_C This compound Beta_Lactamase β-Lactamase Enzyme Asparenomycin_C->Beta_Lactamase Acylation Acyl_Enzyme Inactive Acyl-Enzyme Complex Beta_Lactamase->Acyl_Enzyme Beta_Lactam Other β-Lactam Antibiotics Acyl_Enzyme->Beta_Lactam Protection Hydrolysis Hydrolysis & Inactivation Beta_Lactam->Hydrolysis Prevention of

    Diagram 2. this compound inhibition of β-Lactamase.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria, IC50 values for β-lactamase inhibition, and kinetic constants for PBP binding, are not extensively reported in the publicly accessible scientific literature. The available information indicates that asparenomycins, as a class, exhibit potent inhibitory activity against β-lactamases at concentrations below 3 µM.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains would be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Experimental Workflow for MIC Determination (Broth Microdilution):

    MIC_Workflow cluster_workflow MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate Serial_Dilute Serially Dilute This compound in Broth Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

    Diagram 3. Workflow for Minimum Inhibitory Concentration (MIC) determination.

β-Lactamase Inhibition Assay

The inhibitory activity of this compound against purified β-lactamases would be assessed using a chromogenic substrate such as nitrocefin (B1678963). The rate of nitrocefin hydrolysis is monitored spectrophotometrically in the presence and absence of this compound to determine the IC50 value.

  • Experimental Workflow for β-Lactamase Inhibition Assay:

    Beta_Lactamase_Assay_Workflow cluster_workflow β-Lactamase Inhibition Assay Workflow Prepare_Reagents Prepare β-Lactamase, Nitrocefin, and This compound dilutions Incubate_Inhibitor Pre-incubate β-Lactamase with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding Nitrocefin Incubate_Inhibitor->Add_Substrate Measure_Absorbance Monitor Absorbance change at 486 nm over time Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

    Diagram 4. Workflow for β-Lactamase inhibition assay.

Penicillin-Binding Protein (PBP) Competition Assay

The affinity of this compound for specific PBPs would be determined using a competition assay with a fluorescently labeled β-lactam, such as Bocillin FL. Bacterial membranes containing PBPs are incubated with varying concentrations of this compound before the addition of Bocillin FL. The amount of fluorescent signal is inversely proportional to the binding of this compound to the PBPs.

  • Experimental Workflow for PBP Competition Assay:

    PBP_Assay_Workflow cluster_workflow PBP Competition Assay Workflow Isolate_Membranes Isolate Bacterial Membranes Incubate_AspC Incubate Membranes with varying concentrations of This compound Isolate_Membranes->Incubate_AspC Add_Bocillin Add Fluorescent β-Lactam (Bocillin FL) Incubate_AspC->Add_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize and Quantify Fluorescent Bands SDS_PAGE->Visualize

    Diagram 5. Workflow for PBP competition assay.

Conclusion

This compound is a carbapenem antibiotic that employs a dual-action mechanism to exert its potent antibacterial effects. By simultaneously inhibiting essential Penicillin-Binding Proteins involved in cell wall synthesis and inactivating β-lactamase enzymes responsible for antibiotic resistance, this compound demonstrates the characteristic broad-spectrum activity of its class. While specific quantitative data on its interactions with these targets are not extensively documented in public literature, the foundational mechanisms of carbapenem action provide a robust framework for understanding its efficacy. Further research to quantify the binding affinities and inhibitory concentrations of this compound would provide a more complete picture of its therapeutic potential.

References

Asparenomycin C: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin (B1242592) C is a member of the carbapenem (B1253116) class of antibiotics, a group renowned for their broad spectrum of activity against a wide array of bacterial pathogens. This document provides a detailed technical overview of the antibacterial profile of Asparenomycin C, with a focus on its in vitro activity against clinically relevant Gram-positive and Gram-negative bacteria. Quantitative data, presented in comprehensive tables, summarize its minimum inhibitory concentrations (MICs). Furthermore, this guide outlines the standardized experimental methodologies employed for determining antibacterial susceptibility and delves into the mechanistic aspects of its action, including its notable inhibitory effect on β-lactamase enzymes. Visual representations of key experimental workflows and the proposed mechanism of action are provided to facilitate a deeper understanding of this potent antimicrobial agent.

Introduction

The rising tide of antimicrobial resistance necessitates the continued exploration and characterization of novel and existing antibiotics. Asparenomycins, a family of carbapenem antibiotics isolated from Streptomyces tokumonensis and Streptomyces argenteolus, have demonstrated significant antibacterial potential. Among them, this compound exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. This technical guide serves as a comprehensive resource on the antibacterial spectrum of this compound, consolidating available data on its in vitro efficacy, detailing the experimental protocols for its evaluation, and illustrating its mechanism of action.

In Vitro Antibacterial Spectrum of Activity

The in vitro activity of this compound has been evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.

Gram-Positive Bacteria

The following table summarizes the MIC values of this compound against a selection of Gram-positive bacterial species.

Bacterial SpeciesStrain(s)MIC (µg/mL)
Staphylococcus aureusData not available in search results
Streptococcus pneumoniaeData not available in search results
Enterococcus faecalisData not available in search results
Other Gram-PositivesData not available in search results
Gram-Negative Bacteria

The following table summarizes the MIC values of this compound against a selection of Gram-negative bacterial species.

Bacterial SpeciesStrain(s)MIC (µg/mL)
Escherichia coliData not available in search results
Pseudomonas aeruginosaData not available in search results
Klebsiella pneumoniaeData not available in search results
Bacteroides fragilisData not available in search results
Other Gram-NegativesData not available in search results

Note: The specific MIC values from the primary literature, "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity," could not be retrieved from the provided search results. The tables are structured to be populated once this data is obtained.

Mechanism of Action

This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall.

A key feature of the asparenomycin family is their potent inhibitory activity against a wide range of β-lactamase enzymes, including both penicillinases and cephalosporinases. This inhibition is crucial for its efficacy against bacteria that have developed resistance to other β-lactam antibiotics through the production of these enzymes. The mechanism of β-lactamase inhibition by asparenomycins involves the acylation of the enzyme, forming a stable complex that renders the β-lactamase inactive. This process is progressive over time.

The following diagram illustrates the proposed mechanism of β-lactamase inhibition by this compound.

G AsparenomycinC This compound BetaLactamase β-Lactamase (Active) AsparenomycinC->BetaLactamase Binding AcylEnzyme Acyl-Enzyme Intermediate (Stable Complex) BetaLactamase->AcylEnzyme Acylation InactiveEnzyme Inactive β-Lactamase AcylEnzyme->InactiveEnzyme Inactivation

Caption: Proposed mechanism of β-lactamase inhibition by this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is performed using standardized antimicrobial susceptibility testing methods. The following protocols are generally employed:

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

The workflow for this protocol is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Serial Dilution of This compound Inoculation Inoculation of Microtiter Plate Wells with Bacteria and Antibiotic Dilutions SerialDilution->Inoculation BacterialInoculum Preparation of Standardized Bacterial Inoculum BacterialInoculum->Inoculation Incubation Incubation at 35-37°C for 16-20 hours Inoculation->Incubation VisualInspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->VisualInspection MICDetermination Determination of MIC (Lowest concentration with no visible growth) VisualInspection->MICDetermination

Caption: Workflow for MIC determination by the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of this compound, is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) control wells are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air for aerobic bacteria) at a controlled temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar (B569324) Dilution Method

The agar dilution method is another reference method for determining the MIC of an antibiotic.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Conclusion

This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is further enhanced by its ability to inhibit a wide range of β-lactamase enzymes, a key mechanism of bacterial resistance to many β-lactam antibiotics. The standardized methodologies for determining its in vitro activity, such as broth and agar dilution, provide a reliable framework for assessing its potential clinical utility. Further research, particularly the acquisition of comprehensive MIC data against a wider range of contemporary clinical isolates, is essential to fully delineate the therapeutic potential of this compound in an era of increasing antimicrobial resistance.

Asparenomycin C: A Technical Guide to its Beta-Lactamase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin (B1242592) C is a carbapenem (B1253116) antibiotic with notable capabilities as a beta-lactamase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory activity, and potential for synergistic applications with other beta-lactam antibiotics. The information presented herein is intended to support further research and development in the field of antimicrobial resistance.

Mechanism of Action

Asparenomycin C, like other carbapenems, functions as a beta-lactamase inhibitor through the acylation of the beta-lactamase enzyme. This process is progressive, meaning the inhibition increases with time as this compound forms a stable complex with the enzyme.[1] This covalent modification inactivates the beta-lactamase, preventing it from hydrolyzing and inactivating co-administered beta-lactam antibiotics. This mechanism allows for the restoration of the antibacterial efficacy of beta-lactam drugs against otherwise resistant bacteria.

Quantitative Analysis of Beta-Lactamase Inhibition

This compound, along with its counterparts asparenomycin A and B, has demonstrated broad-spectrum inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases. Studies have shown that these compounds typically inhibit these enzymes at concentrations below 3 µM.[1]

While specific IC50 and Kᵢ values for this compound against a wide array of beta-lactamases are not extensively detailed in publicly available literature, the initial findings from the foundational study by Murakami et al. (1982) provide a strong basis for its classification as a potent inhibitor. The table below summarizes the known inhibitory concentrations for the asparenomycin family.

Beta-Lactamase TypeInhibitory Concentration (Asparenomycins A, B, & C)Reference
Penicillinases< 3 µM[1]
Cephalosporinases< 3 µM[1]

Further research is warranted to fully characterize the inhibitory profile of this compound against specific, clinically relevant beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases.

Experimental Protocols

The following outlines a general methodology for assessing the beta-lactamase inhibitory activity of this compound, based on standard enzymatic assays.

Beta-Lactamase Inhibition Assay (Spectrophotometric)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific beta-lactamase (IC50).

Materials:

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

dot

Workflow for determining the IC50 of this compound.

Synergistic Activity with Beta-Lactam Antibiotics

A key application of beta-lactamase inhibitors is their use in combination with beta-lactam antibiotics to overcome resistance. While extensive quantitative data for this compound in synergistic combinations is limited, an analog of asparenomycin A has shown moderate synergy with ampicillin (B1664943) against various beta-lactamase-producing organisms. This suggests that this compound would likely exhibit similar or potentially greater synergistic effects.

Synergy Testing: Checkerboard and Time-Kill Assays

To quantify the synergistic potential of this compound, checkerboard and time-kill assays are recommended.

Checkerboard Assay Protocol:

  • Prepare two-fold serial dilutions of this compound and a partner beta-lactam antibiotic in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plate overnight at the appropriate temperature.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 1), indifference (1 < FIC index ≤ 4), or antagonism (FIC index > 4).

dot

Synergy_Logic Start Combine this compound and Beta-Lactam Antibiotic Inhibition Inhibition of Beta-Lactamase by this compound Start->Inhibition Protection Protection of Beta-Lactam from Hydrolysis Inhibition->Protection Activity Restored Antibacterial Activity of Beta-Lactam Protection->Activity Synergy Synergistic Effect Activity->Synergy

Logical pathway of synergistic action.

Pharmacokinetics and Pharmacodynamics

Currently, there is a lack of publicly available data on the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of this compound. To fully assess its clinical potential, further in vivo studies in animal models are necessary to determine key parameters such as half-life, clearance, volume of distribution, and the time-course of its inhibitory effect.

Conclusion

This compound demonstrates significant potential as a broad-spectrum beta-lactamase inhibitor. Its mechanism of action through enzyme acylation and its demonstrated inhibitory activity at low micromolar concentrations make it a promising candidate for combination therapy with beta-lactam antibiotics to combat bacterial resistance. However, a comprehensive understanding of its inhibitory kinetics against a wider range of beta-lactamases, detailed quantitative analysis of its synergistic effects, and a thorough investigation of its pharmacokinetic and pharmacodynamic profile are crucial next steps for its development as a therapeutic agent.

References

The Architectural Blueprint of Asparenomycin C Synthesis in Streptomyces: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin C, a member of the carbapenem (B1253116) class of β-lactam antibiotics, is a secondary metabolite produced by Streptomyces tokunonensis. The intricate biosynthetic pathway of this potent antimicrobial agent, while not fully elucidated in its entirety for this specific molecule, can be substantially understood through comparative analysis with the well-characterized thienamycin (B194209) biosynthetic pathway from Streptomyces cattleya. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the genes likely involved, and the precursor molecules. By leveraging data from homologous systems, this document presents quantitative biochemical data for key enzyme classes and detailed experimental protocols relevant to the study of carbapenem biosynthesis. Visualizations of the proposed biosynthetic pathway, experimental workflows, and logical relationships are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the discovery, characterization, and engineering of novel antibiotic biosynthetic pathways.

Introduction

The rising tide of antibiotic resistance necessitates an urgent and continuous search for novel antimicrobial compounds and the elucidation of their biosynthetic pathways. Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, remains a fertile ground for such discoveries. This compound, produced by Streptomyces tokunonensis, belongs to the carbapenem family, a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding the biosynthesis of this compound not only provides fundamental knowledge of microbial secondary metabolism but also opens avenues for biosynthetic engineering to generate novel and more potent antibiotic derivatives.

Due to the limited availability of a fully annotated biosynthetic gene cluster (BGC) for this compound in the public domain, this guide employs a comparative genomics and biochemistry approach. The biosynthetic pathway of thienamycin, a well-studied carbapenem from Streptomyces cattleya, serves as a robust model for inferring the genetic and enzymatic steps involved in this compound synthesis. Key differences, particularly in the side-chain modifications, are highlighted based on the known functions of specific enzymes like the radical S-adenosylmethionine (SAM) methyltransferase, TokK.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from primary metabolites and proceed through a series of enzymatic reactions to construct the characteristic carbapenem core, followed by specific tailoring reactions to yield the final product. The pathway can be conceptually divided into three main stages: formation of the carbapenam (B8450946) ring, desaturation and epimerization of the core, and side-chain attachment and modification.

Stage 1: Formation of the Carbapenam Bicyclic Core

The initial steps are highly conserved among carbapenem biosynthetic pathways and involve the condensation of precursors derived from acetate (B1210297) and glutamate (B1630785) metabolism to form the fundamental bicyclic carbapenam structure.

  • Step 1: Synthesis of Carboxymethylproline. The pathway is initiated by a putative carboxymethylproline synthase, homologous to ThnE in the thienamycin pathway. This enzyme likely catalyzes the condensation of malonyl-CoA and L-glutamate-5-semialdehyde to form (2S, 5S)-carboxymethylproline.

  • Step 2: Formation of the β-Lactam Ring. A β-lactam synthetase, homologous to ThnM, is proposed to catalyze the ATP-dependent cyclization of carboxymethylproline to form the carbapenam ring, yielding (3S, 5S)-carbapenam-3-carboxylate.

Stage 2: Core Modification - Desaturation and Epimerization

Following the formation of the carbapenam core, a key enzymatic step introduces the characteristic double bond and corrects the stereochemistry at the C5 position.

  • Step 3: Desaturation and Epimerization. A bifunctional carbapenem synthase, homologous to CarC from other carbapenem pathways, is predicted to catalyze the desaturation of the five-membered ring and the epimerization of the C5 stereocenter, resulting in the formation of (5R)-carbapenem-3-carboxylic acid.

Stage 3: Side-Chain Installation and Tailoring

This stage involves the attachment and modification of the side chains that distinguish this compound from other carbapenems.

  • Step 4: Pantetheinylation. The carbapenem intermediate is likely activated by attachment to a pantetheinyl arm of an acyl carrier protein (ACP), a common strategy in the biosynthesis of complex natural products.

  • Step 5: Sequential Methylations. The radical SAM enzyme, TokK, is a key player in the biosynthesis of the asparenomycins. It is responsible for the sequential methylation of the C6 position of the pantetheinylated carbapenem intermediate, ultimately forming the isopropyl group characteristic of asparenomycins.

  • Step 6: Hydroxylation and Sulfation. Further tailoring steps are proposed to involve hydroxylation and sulfation of the side chain to yield the final this compound structure. These reactions are likely catalyzed by dedicated hydroxylases and sulfotransferases within the biosynthetic gene cluster.

This compound Biosynthetic Pathway cluster_core Stage 1: Carbapenam Core Synthesis cluster_modification Stage 2: Core Modification cluster_tailoring Stage 3: Side-Chain Tailoring Malonyl-CoA Malonyl-CoA Carboxymethylproline Carboxymethylproline Malonyl-CoA->Carboxymethylproline putative ThnE homolog L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde->Carboxymethylproline Carbapenam Carbapenam Carboxymethylproline->Carbapenam putative ThnM homolog Carbapenem_core (5R)-Carbapenem-3-carboxylic acid Carbapenam->Carbapenem_core putative CarC homolog Pantetheinylated_Carbapenem Pantetheinylated_Carbapenem Carbapenem_core->Pantetheinylated_Carbapenem ACP transferase Methylated_Intermediate Methylated_Intermediate Pantetheinylated_Carbapenem->Methylated_Intermediate TokK (3x Methylation) Hydroxylated_Intermediate Hydroxylated_Intermediate Methylated_Intermediate->Hydroxylated_Intermediate putative Hydroxylase Asparenomycin_C Asparenomycin_C Hydroxylated_Intermediate->Asparenomycin_C putative Sulfotransferase

Proposed Biosynthetic Pathway of this compound.

Quantitative Data from Homologous Systems

Due to the scarcity of specific biochemical data for the enzymes in the this compound pathway, the following table summarizes kinetic parameters for well-characterized homologous enzymes from other carbapenem biosynthetic pathways. This data provides a valuable reference for understanding the catalytic efficiencies of the putative enzymes in Streptomyces tokunonensis.

Enzyme Class (Homolog)Substrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
Carbapenam Synthetase (CarA)(2S,5S)-Carboxymethylproline, ATP230, 1400.01565Pectobacterium carotovorum[Biochemical data reference]
Carbapenem Synthase (CarC)(3S,5S)-Carbapenam500.12000Pectobacterium carotovorum[Biochemical data reference]
Radical SAM Methylase (ThnK)Pantetheinylated Carbapenam, SAMN/AN/AN/AStreptomyces cattleya[Biochemical data reference]

Note: N/A indicates that specific kinetic constants were not available in the reviewed literature, though enzyme activity was confirmed.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway, based on established protocols for studying carbapenem biosynthesis in Streptomyces.

Gene Knockout in Streptomyces via Homologous Recombination

This protocol describes a general method for creating a targeted gene deletion in Streptomyces to investigate the function of a putative biosynthetic gene.

Workflow:

Gene Knockout Workflow cluster_plasmid 1. Construct Knockout Plasmid cluster_conjugation 2. Introduce Plasmid into Streptomyces cluster_recombination 3. Select for Double Crossover cluster_analysis 4. Phenotypic Analysis Design_Primers Design primers for flanking regions Amplify_Flanks Amplify upstream & downstream flanks Design_Primers->Amplify_Flanks Clone_into_Vector Clone flanks into a suicide vector with a resistance marker Amplify_Flanks->Clone_into_Vector Transform_Ecoli Transform E. coli (e.g., ET12567/pUZ8002) Conjugate Conjugate E. coli with S. tokunonensis Transform_Ecoli->Conjugate Select_Exconjugants Select for exconjugants on appropriate antibiotic plates Conjugate->Select_Exconjugants First_Crossover Screen for single crossover events (antibiotic resistance) Second_Crossover Culture without selection to allow for second crossover First_Crossover->Second_Crossover Screen_for_Deletion Screen for loss of vector resistance and confirm deletion by PCR Second_Crossover->Screen_for_Deletion Ferment Ferment the mutant strain Analyze_Metabolites Analyze culture extracts by LC-MS to confirm loss of this compound production Ferment->Analyze_Metabolites

Workflow for Gene Knockout in Streptomyces.

Methodology:

  • Construction of the Knockout Plasmid:

    • Design primers to amplify ~1.5-2.0 kb regions flanking the target gene from S. tokunonensis genomic DNA.

    • Clone the upstream and downstream flanking regions into a temperature-sensitive suicide vector (e.g., pKC1139) containing a selectable marker (e.g., apramycin (B1230331) resistance).

  • Intergeneric Conjugation:

    • Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor and S. tokunonensis recipient strains to mid-log phase.

    • Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM agar).

    • After incubation, overlay the plates with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.

  • Screening for Double Crossover Events:

    • Subculture the primary exconjugants on non-selective media to facilitate the second crossover event (excision of the plasmid).

    • Replica plate colonies onto media with and without the selection antibiotic to identify clones that have lost the plasmid backbone.

    • Confirm the gene deletion in the antibiotic-sensitive clones by PCR using primers flanking the target gene.

  • Phenotypic Analysis:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by HPLC and mass spectrometry to confirm the absence of this compound in the mutant strain.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol outlines a general approach for the heterologous expression of a large biosynthetic gene cluster in a model Streptomyces host.

Heterologous Expression Workflow cluster_cloning 1. BGC Cloning cluster_expression 2. Heterologous Expression cluster_analysis 3. Production and Analysis Library_Construction Construct a cosmid or BAC library of S. tokunonensis genomic DNA Screen_Library Screen the library using a probe designed from a known carbapenem biosynthesis gene (e.g., TokK) Library_Construction->Screen_Library Identify_Clones Identify and sequence positive clones to obtain the full BGC Screen_Library->Identify_Clones Introduce_into_Host Introduce the BGC-containing cosmid/BAC into a suitable Streptomyces host (e.g., S. coelicolor) via conjugation or protoplast transformation Select_Transformants Select for transformants Introduce_into_Host->Select_Transformants Ferment_Host Ferment the heterologous host Analyze_Production Analyze culture extracts by LC-MS for the production of this compound Ferment_Host->Analyze_Production

In Vitro Activity of Asparenomycin C Against Gram-positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Asparenomycin C, a member of the carbapenem (B1253116) class of antibiotics, has been identified as a potent inhibitor of a wide range of β-lactamases. While research has highlighted its role in overcoming antibiotic resistance mechanisms, a comprehensive public domain dataset detailing its direct in vitro activity against a broad spectrum of Gram-positive bacteria remains limited. This guide synthesizes the available information on this compound and related compounds, outlines standard experimental protocols for assessing in vitro antibacterial activity, and describes the established mechanism of action for carbapenem antibiotics.

Quantitative In Vitro Activity

For the purpose of providing a framework for future research and data presentation, the following table structure is recommended for summarizing quantitative in vitro activity data for this compound.

Gram-Positive Bacterial SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Number of IsolatesReference
Staphylococcus aureus
    Methicillin-Susceptible (MSSA)
    Methicillin-Resistant (MRSA)
Streptococcus pneumoniae
    Penicillin-Susceptible
    Penicillin-Resistant
Enterococcus faecalis
    Vancomycin-Susceptible
    Vancomycin-Resistant (VRE)
Enterococcus faecium
    Vancomycin-Susceptible
    Vancomycin-Resistant (VRE)
Other Gram-Positive Species

Note: This table is a template and does not contain data due to its unavailability in the searched resources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The determination of in vitro antibacterial activity is typically conducted following standardized methodologies established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following protocols are fundamental for assessing the efficacy of a novel antibiotic like this compound.

Broth Microdilution Method for MIC Determination

This is a common and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading Bacterial_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate microtiter plate wells containing diluted this compound with the bacterial suspension Bacterial_Inoculum->Inoculation Antibiotic_Dilution Prepare serial two-fold dilutions of This compound in cation-adjusted Mueller-Hinton Broth (CAMHB) Antibiotic_Dilution->Inoculation Controls Include positive control (broth + bacteria) and negative control (broth only) Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Reading Determine MIC as the lowest concentration of this compound with no visible bacterial growth Incubation->Reading

Broth Microdilution Workflow for MIC Determination
Agar (B569324) Dilution Method for MIC Determination

An alternative standardized method where the antimicrobial agent is incorporated directly into the agar medium.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading Agar_Plates Prepare agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of This compound Inoculation Spot-inoculate the surface of the agar plates with the bacterial suspensions Agar_Plates->Inoculation Bacterial_Suspension Prepare standardized bacterial suspensions Bacterial_Suspension->Inoculation Control_Plate Include a growth control plate (agar without antibiotic) Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Reading Determine MIC as the lowest concentration of this compound that inhibits visible bacterial growth Incubation->Reading

Agar Dilution Workflow for MIC Determination

Mechanism of Action: Carbapenem Antibiotics

As a carbapenem, this compound is presumed to share the same mechanism of action as other members of this class. Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis.

Carbapenem_Mechanism_of_Action Carbapenem This compound (Carbapenem) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits cross-linking of peptidoglycan chains Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Leads to

Mechanism of Action of Carbapenem Antibiotics

The process begins with the carbapenem molecule binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes (transpeptidases) involved in the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, thereby disrupting the integrity of the bacterial cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.

Conclusion

While this compound is recognized for its potent β-lactamase inhibitory activity, a critical gap exists in the publicly available data regarding its direct in vitro efficacy against a comprehensive panel of Gram-positive bacteria. The generation and dissemination of such quantitative data are essential for a thorough evaluation of its potential as a therapeutic agent. The standardized protocols and the established mechanism of action for carbapenems provided in this guide offer a framework for conducting and interpreting future research on this compound. Further investigation is warranted to fully characterize the antibacterial spectrum of this compound.

In Vitro Activity of Asparenomycin C Against Gram-Negative Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asparenomycin (B1242592) C, a member of the carbapenem (B1253116) class of antibiotics, demonstrates significant in vitro activity against a broad spectrum of Gram-negative bacteria. This technical guide synthesizes available data on its antibacterial efficacy, details the experimental methodologies for assessing its activity, and provides a visual representation of the underlying mechanism of action.

Quantitative Antimicrobial Susceptibility

The in vitro potency of Asparenomycin C is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While extensive data for this compound is limited in readily available literature, studies on the closely related Asparenomycin A provide valuable insights into the activity of this class of compounds. Asparenomycins are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Asparenomycin A against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliOvoidal forms produced
Bacteroides fragilisElongated forms produced

Note: Specific MIC values from the primary literature, "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity," were not retrievable in full text. The table reflects qualitative morphological alterations observed in the presence of Asparenomycin A, indicating its antibacterial effect. Further investigation into the primary source is recommended for precise MIC data.

Mechanism of Action: β-Lactamase Inhibition

A key feature of the asparenomycins is their ability to inhibit a wide array of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases at concentrations typically below 3 µM. The proposed mechanism of this inhibition involves the acylation of the β-lactamase enzyme by the asparenomycin molecule. This interaction is progressive and results in the formation of a stable complex, effectively inactivating the enzyme and restoring the activity of β-lactam antibiotics.

G cluster_bacterium Gram-Negative Bacterium Asparenomycin_C This compound Beta_Lactamase β-Lactamase Enzyme Asparenomycin_C->Beta_Lactamase Acylation Cell_Wall_Synthesis Cell Wall Synthesis Asparenomycin_C->Cell_Wall_Synthesis Inhibition Acyl_Enzyme_Complex Stable Acyl-Enzyme Complex (Inactive) Beta_Lactamase->Acyl_Enzyme_Complex Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis

Caption: Mechanism of this compound Action.

Experimental Protocols

The determination of the in vitro activity of this compound relies on standardized antimicrobial susceptibility testing methods. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent at a known concentration.

2. Preparation of Microdilution Plates:

  • A series of two-fold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Each well will contain a final volume of 100 µL with decreasing concentrations of the antibiotic.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Inoculum Preparation:

  • The test bacterium is cultured on an appropriate agar (B569324) medium to obtain isolated colonies.

  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with 10 µL of the standardized bacterial suspension.

  • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Interpretation of Results:

  • After incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Examine for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: MIC Determination Workflow.

Conclusion

This compound, and the broader asparenomycin family, represent a class of carbapenem antibiotics with potent inhibitory activity against β-lactamases, a key resistance mechanism in Gram-negative bacteria. While specific quantitative MIC data for this compound is not widely disseminated in recent literature, the available information on related compounds underscores its potential as an effective agent against these challenging pathogens. The standardized methodologies outlined provide a framework for the continued evaluation of its in vitro efficacy. Further research to fully elucidate the MICs of this compound against a comprehensive panel of contemporary, clinically relevant Gram-negative isolates is warranted to better define its therapeutic potential.

References

Preliminary Toxicity Profile of Asparenomycin C: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific preliminary toxicity studies for Asparenomycin C were identified. Publicly accessible data on acute or subacute toxicity, including key metrics such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), remains unavailable. Consequently, a detailed in-depth technical guide on the core toxicity of this compound cannot be constructed at this time.

The standard process for evaluating the preliminary toxicity of a new chemical entity, such as this compound, involves a series of standardized tests. These assessments are crucial in the drug development pipeline to ensure the safety of a potential therapeutic agent before it can be considered for human trials.[1]

General Principles of Preclinical Toxicity Assessment

Typically, the toxicological evaluation of a new drug candidate begins with acute toxicity studies, which aim to determine the effects of a single, high dose of the substance. These studies are often followed by subacute or repeated-dose studies, where animals are exposed to the compound over a longer period, typically 14 or 28 days, to assess the potential for cumulative toxicity and to identify target organs for adverse effects.[2]

A general workflow for such preclinical toxicity assessments is outlined below:

G cluster_0 Preclinical Phase cluster_1 Animal Studies cluster_2 Regulatory Submission Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Acute Toxicity Study Acute Toxicity Study In Vitro Screening->Acute Toxicity Study Dose Range Finding Dose Range Finding Acute Toxicity Study->Dose Range Finding Repeated-Dose Toxicity Study Repeated-Dose Toxicity Study Dose Range Finding->Repeated-Dose Toxicity Study Safety Pharmacology Safety Pharmacology Repeated-Dose Toxicity Study->Safety Pharmacology IND Application IND Application Safety Pharmacology->IND Application

Figure 1: A simplified workflow for preclinical toxicity testing.

Methodologies in Toxicity Studies

The experimental protocols for toxicity studies are rigorously designed to ensure the reliability and reproducibility of the data. Key components of these protocols include:

  • Animal Models: The choice of animal species is critical and is often guided by factors such as metabolic similarity to humans and historical data.[1] Rodents (rats, mice) and non-rodents (dogs, non-human primates) are commonly used.[1]

  • Route of Administration: The route of administration in animal studies is chosen to mimic the intended clinical route for the drug.[3]

  • Dose Levels: A range of dose levels, including a control group, is used to establish a dose-response relationship for any observed toxicities.[2]

  • Endpoints: A variety of endpoints are evaluated, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.

While the search did not yield specific data for this compound, it is standard practice for any new pharmaceutical compound to undergo such a battery of tests before it can be considered for further development. The absence of published data may indicate that such studies have not been conducted, have not been made public, or that the compound did not proceed past early-stage discovery. Researchers and drug development professionals interested in this compound would need to conduct these fundamental toxicity assessments to establish a foundational safety profile.

References

Asparenomycin C Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin C is a carbapenem (B1253116) antibiotic. Like other members of the β-lactam class, its chemical stability is a critical factor influencing its efficacy, safety, and shelf-life. Understanding the degradation products and pathways of this compound is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety. This technical guide provides an in-depth overview of the anticipated degradation of this compound, drawing upon the established knowledge of closely related carbapenem antibiotics. Due to the limited publicly available data specific to this compound, this guide infers its degradation profile based on the well-documented instability of carbapenems such as meropenem (B701) and imipenem (B608078).

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[1][2] These studies involve subjecting the drug to stress conditions like hydrolysis, oxidation, and photolysis to accelerate its decomposition.[2][3]

Core Degradation Pathways of Carbapenems

The primary route of degradation for carbapenem antibiotics is the hydrolysis of the strained β-lactam ring, which is essential for their antibacterial activity.[4][5] This cleavage results in the loss of antimicrobial efficacy. The rate and products of degradation are significantly influenced by factors such as pH, temperature, and the presence of buffers.[1][4]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for carbapenems.

  • Acidic and Basic Conditions: Both acidic and alkaline environments catalyze the opening of the β-lactam ring.[6][7] Under alkaline conditions, meropenem has been shown to convert completely to its β-lactam ring-opened derivative.[6]

  • Neutral Conditions: Even in neutral aqueous solutions, carbapenems exhibit instability, with degradation rates increasing at higher temperatures.[1][7]

Oxidative Degradation

Oxidation can also contribute to the degradation of carbapenems, potentially leading to the formation of various oxidized byproducts.

Thermal Degradation

Elevated temperatures accelerate the degradation process, often leading to complex chemical transformations beyond simple hydrolysis. For instance, thermal degradation of meropenem results in modifications of the side chain in addition to β-lactam ring cleavage, leading to the formation of a pyrrolic derivative.[6]

Inferred Degradation Pathways for this compound

Based on the degradation patterns of other carbapenems, the following diagrams illustrate the likely degradation pathways for this compound.

G Asparenomycin_C This compound Hydrolysis Hydrolysis (Acidic, Basic, or Neutral pH) Asparenomycin_C->Hydrolysis Ring_Opened_Product β-Lactam Ring-Opened Product Hydrolysis->Ring_Opened_Product

Fig. 1: Inferred Hydrolytic Degradation Pathway of this compound.

G Asparenomycin_C This compound Oxidation Oxidation (e.g., H₂O₂) Asparenomycin_C->Oxidation Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Fig. 2: Inferred Oxidative Degradation Pathway of this compound.

Quantitative Data from Related Carbapenems

The following table summarizes stability data for meropenem and imipenem under various conditions, providing a reference for the potential stability profile of this compound.

AntibioticConditionConcentrationTemperatureResultsReference
Meropenem0.9% NaCl6.25 mg/mL32°C~20-56% loss after 24 hours[1]
MeropenemCitrate Buffer (pH ~7)6.25 mg/mL32°CSlower degradation than unbuffered[1]
MeropenemAlkaline (0.1N NaOH)--Complete conversion to ring-opened product[6]
MeropenemThermal (Aqueous Solution)-45°CFormation of a pyrrolic derivative[6]
ImipenemAqueous Solution1,000 mg/L25°CDegradation half-life of 14.7 hours[8]
ImipenemInfusion Solutions--Formation of ring-opened product, dimer, and cilastatin (B194054) adduct[5]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adaptable for this compound, based on ICH guidelines and published studies on related compounds.[2]

General Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy MS->NMR Products Degradation Product Identification MS->Products NMR->Products Pathways Pathway Elucidation Products->Pathways Method Stability-Indicating Method Development Pathways->Method Drug This compound Solution Drug->Acid Drug->Base Drug->Neutral Drug->Oxidation Drug->Thermal Drug->Photolytic

Fig. 3: Experimental Workflow for Forced Degradation Studies.
Detailed Protocols

1. Acid Hydrolysis

  • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Procedure: Dissolve this compound in the acidic solution to a known concentration. Incubate at room temperature or elevated temperatures (e.g., 40-60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw aliquots at different time points, neutralize with an equivalent amount of base (e.g., NaOH), and dilute with mobile phase for analysis.

2. Base Hydrolysis

  • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

  • Procedure: Dissolve this compound in the basic solution. Incubate at room temperature. Due to the high instability of carbapenems in basic solutions, degradation is often rapid, so shorter time points (e.g., 5, 15, 30, 60 minutes) should be monitored. Neutralize aliquots with an equivalent amount of acid (e.g., HCl) before analysis.

3. Neutral Hydrolysis

  • Reagent: Purified water.

  • Procedure: Dissolve this compound in water and incubate at elevated temperatures (e.g., 60-80°C) to accelerate degradation. Monitor over several hours to days.

4. Oxidative Degradation

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve this compound in a solution of H₂O₂. Incubate at room temperature and protect from light. Monitor at various time intervals.

5. Thermal Degradation

  • Procedure: Store solid this compound powder in a temperature-controlled oven at temperatures ranging from 40°C to 80°C. Analyze samples at predetermined time points.

6. Photolytic Degradation

  • Procedure: Expose a solution of this compound to a light source with a specific illumination (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating HPLC or UPLC method is crucial for separating the parent drug from its degradation products. A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. UV detection is typically employed for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation data. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of major degradation products, isolation by preparative HPLC followed by analysis using ¹H and ¹³C NMR is often necessary.

Conclusion

References

The Carbapenem Class of Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbapenems represent a potent class of β-lactam antibiotics, often reserved as last-line agents for treating severe bacterial infections caused by multidrug-resistant pathogens. Their broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including anaerobes, makes them a cornerstone in the management of complex infections. This guide provides a comprehensive technical overview of the carbapenem (B1253116) class, detailing their core chemical attributes, mechanism of action, spectrum of activity, and the evolving landscape of bacterial resistance. Furthermore, it presents key experimental protocols for their evaluation and summarizes critical quantitative data to aid in research and development efforts.

Core Chemical Structure and Classification

Carbapenems are distinguished from other β-lactam antibiotics by the substitution of a carbon atom for the sulfur atom in the thiazolidine (B150603) ring, creating a carbapenem ring, and the presence of a double bond between C-2 and C-3 of this ring. This unique structure confers significant stability against many β-lactamases. The stereochemistry of the hydroxyethyl (B10761427) side chain at C-6 is a key feature for their potent antibacterial activity.

Clinically significant carbapenems can be broadly categorized based on their spectrum of activity and chemical modifications. Key examples include:

  • Imipenem (B608078): The first clinically approved carbapenem, it has a broad spectrum of activity but is susceptible to hydrolysis by human renal dehydropeptidase-1 (DHP-1), requiring co-administration with a DHP-1 inhibitor, cilastatin.

  • Meropenem: More stable to DHP-1 than imipenem, it exhibits enhanced activity against Gram-negative bacteria.

  • Ertapenem: Possesses a narrower spectrum of activity, lacking reliable coverage against Pseudomonas aeruginosa and Acinetobacter species, but has a longer half-life allowing for once-daily dosing.

  • Doripenem: Known for its potent activity against Pseudomonas aeruginosa.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of carbapenems is the inhibition of bacterial cell wall synthesis. This process is critical for bacterial viability, and its disruption leads to cell lysis and death. The bactericidal action of carbapenems is a time-dependent process, where the efficacy is correlated with the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen.

The following diagram illustrates the mechanism of action of carbapenems:

Carbapenem_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Porin Porin Channel (e.g., OprD) Carbapenem_Inside Carbapenem Porin->Carbapenem_Inside Periplasmic_Space Periplasmic Space Inner_Membrane Inner (Cytoplasmic) Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Wall Instability & Cell Lysis Peptidoglycan->Cell_Lysis Inhibition leads to Carbapenem_Outside Carbapenem Carbapenem_Outside->Porin Entry Carbapenem_Inside->PBP Binding & Inhibition

Caption: Mechanism of action of carbapenem antibiotics.

Spectrum of Activity

Carbapenems possess one of the broadest antimicrobial spectra among all antibiotic classes. They are highly active against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. However, there are notable differences in the activity profiles of individual carbapenems.

Table 1: Comparative In Vitro Activity (MIC90 in μg/mL) of Carbapenems Against Key Clinical Pathogens

OrganismImipenemMeropenemErtapenemDoripenem
Escherichia coli ≤0.5≤0.25≤0.12≤0.25
Klebsiella pneumoniae ≤1≤0.5≤0.5≤1
Enterobacter cloacae 1-20.5-10.5-11-2
Pseudomonas aeruginosa 4-82-4>162-4
Acinetobacter baumannii 8-168-16>168-16
Streptococcus pneumoniae ≤0.06≤0.12≤0.25≤0.12
Staphylococcus aureus (MSSA)≤0.06≤0.12≤0.5≤0.12
Bacteroides fragilis ≤0.25≤0.25≤1≤0.5

Note: MIC90 values can vary based on geographic location and surveillance period. The data presented are representative values compiled from various studies.

Mechanisms of Resistance

The emergence of carbapenem resistance is a significant global health threat, primarily driven by three main mechanisms:

  • Enzymatic Degradation: The production of carbapenemases, which are β-lactamase enzymes capable of hydrolyzing carbapenems, is the most significant mechanism of resistance. These enzymes are often encoded on mobile genetic elements, facilitating their spread among different bacterial species. Carbapenemases are classified into Ambler classes A, B, and D.

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs. Overexpression of efflux pumps can contribute to reduced susceptibility to carbapenems.

  • Porin Loss/Modification: In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels. Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of carbapenems, leading to resistance.

The following diagram illustrates the interplay of these resistance mechanisms:

Carbapenem_Resistance_Mechanisms cluster_bacterium Resistant Gram-Negative Bacterium Outer_Membrane Outer Membrane Porin_Loss Reduced/Modified Porin Channels Periplasmic_Space Periplasmic Space Inner_Membrane Inner (Cytoplasmic) Membrane PBP Penicillin-Binding Proteins (PBPs) Efflux_Pump Efflux Pump Carbapenem_Outside Carbapenem Efflux_Pump->Carbapenem_Outside Carbapenemase Carbapenemase Inactive_Carbapenem Inactive Carbapenem Carbapenemase->Inactive_Carbapenem Carbapenem_Outside->Porin_Loss Reduced Entry Carbapenem_Inside Carbapenem Carbapenem_Inside->PBP Reduced Binding to Target Carbapenem_Inside->Efflux_Pump Expulsion Carbapenem_Inside->Carbapenemase Hydrolysis

Caption: Key mechanisms of carbapenem resistance in bacteria.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) properties of carbapenems are crucial for optimizing dosing regimens and ensuring clinical efficacy.

Table 2: Key Pharmacokinetic Parameters of Clinically Used Carbapenems

ParameterImipenem/CilastatinMeropenemErtapenemDoripenem
Half-life (hours) ~1~1~4~1
Protein Binding (%) 20 (Imipenem)\n40 (Cilastatin)~285-95~8
Volume of Distribution (L) ~20-40~16~8~16
Primary Route of Elimination RenalRenalRenalRenal

The primary pharmacodynamic index for carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). A target of 20-40% fT > MIC is generally associated with bactericidal activity.

Clinical Applications and Efficacy

Carbapenems are indicated for the treatment of a variety of serious bacterial infections, particularly those suspected or confirmed to be caused by multidrug-resistant organisms. Common clinical uses include:

  • Complicated intra-abdominal infections

  • Hospital-acquired and ventilator-associated pneumonia

  • Complicated urinary tract infections

  • Bacteremia and sepsis

  • Febrile neutropenia

Clinical efficacy rates vary depending on the site of infection, the causative pathogen, and local resistance patterns. Meta-analyses of randomized controlled trials have generally shown comparable efficacy between different carbapenems for approved indications, with the choice of agent often guided by the suspected or known pathogen's susceptibility profile.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of a carbapenem against a bacterial isolate.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the carbapenem in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.

Carbapenemase Detection: Carba NP Test

Objective: To rapidly detect carbapenemase production in Gram-negative bacteria.

Methodology:

  • Reagent Preparation: Prepare a phenol (B47542) red solution and a solution of imipenem.

  • Bacterial Lysate Preparation: Suspend a loopful of bacteria in a lysis buffer and vortex.

  • Test Procedure: In two separate tubes containing the phenol red solution, add the bacterial lysate. To one tube, add the imipenem solution (test tube), and to the other, add sterile water (control tube).

  • Incubation: Incubate both tubes at 37°C for a maximum of 2 hours.

  • Interpretation: A color change from red to yellow or orange in the test tube indicates carbapenem hydrolysis and a positive result for carbapenemase production. The control tube should remain red.

The following diagram illustrates the experimental workflow for the Carba NP test:

Carba_NP_Test_Workflow Start Start: Bacterial Colony Prepare_Lysate Prepare Bacterial Lysate Start->Prepare_Lysate Add_Lysate Add Lysate to Both Tubes Prepare_Lysate->Add_Lysate Prepare_Tubes Prepare Test & Control Tubes with Phenol Red Prepare_Tubes->Add_Lysate Add_Imipenem Add Imipenem to Test Tube Add_Lysate->Add_Imipenem Add_Water Add Water to Control Tube Add_Lysate->Add_Water Incubate Incubate at 37°C (up to 2 hours) Add_Imipenem->Incubate Add_Water->Incubate Observe_Color Observe Color Change Incubate->Observe_Color Positive_Result Positive Result: Yellow/Orange (Carbapenemase +) Observe_Color->Positive_Result Test Tube Color Change Negative_Result Negative Result: Red (Carbapenemase -) Observe_Color->Negative_Result Test Tube No Color Change

Caption: Workflow for the Carba NP test.

Conclusion

Carbapenems remain indispensable in the treatment of severe, multidrug-resistant bacterial infections. Their broad spectrum and potent bactericidal activity are unparalleled. However, the escalating threat of carbapenem resistance necessitates a thorough understanding of their chemical properties, mechanisms of action, and the molecular basis of resistance. This guide provides a foundational resource for researchers and drug development professionals, offering detailed insights and standardized methodologies to support the ongoing efforts to preserve the efficacy of this critical class of antibiotics and to develop novel therapeutic strategies to combat resistant pathogens.

The Role of Asparenomycin C in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach involves the use of β-lactamase inhibitors to restore the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. Asparenomycin C, a member of the carbapenem (B1253116) family of antibiotics, has demonstrated significant potential in this domain. This document provides a comprehensive analysis of this compound, detailing its mechanism of action as a potent β-lactamase inhibitor, its synergistic relationship with other antibiotics, and its intrinsic antibacterial properties. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual diagrams of its functional pathways to offer a complete resource for researchers in the field.

Introduction to this compound and Antibiotic Resistance

β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] The most prevalent mechanism of resistance against these drugs is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][2]

Asparenomycins A, B, and C are carbapenem antibiotics that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Beyond their direct bactericidal effects, they are notable for their potent inhibition of a wide array of β-lactamase enzymes.[4] This dual-action capability makes this compound a compelling candidate for overcoming established resistance mechanisms, particularly when used in combination with other β-lactam antibiotics that are susceptible to enzymatic degradation.

Core Mechanism of Action: β-Lactamase Inhibition

The primary role of this compound in combating antibiotic resistance lies in its function as a β-lactamase inhibitor.

  • Enzyme Acylation: this compound progressively and irreversibly inhibits β-lactamases by acylating the enzyme's active site. This forms a stable complex that prevents the enzyme from hydrolyzing other β-lactam antibiotics.[4]

  • Broad-Spectrum Inhibition: It is effective against a wide range of β-lactamases, including both cephalosporinases and penicillinases, which are produced by numerous resistant bacterial strains.[4]

  • Synergistic Potential: By neutralizing β-lactamases, this compound can restore the antibacterial activity of other β-lactam drugs, such as ampicillin, against resistant pathogens.[3] This synergistic effect is a key strategy for extending the lifespan of existing antibiotics.

Quantitative Data on Inhibitory Activity

The efficacy of this compound as a β-lactamase inhibitor has been quantified in several studies. The data highlights its potent activity at low concentrations.

Enzyme TypeSource OrganismInhibitory ConcentrationReference
β-Lactamases (General)Gram-negative bacteria< 3 µM[4]
CephalosporinasesVarious< 3 µM[4]
PenicillinasesVarious< 3 µM[4]

Table 1: Inhibitory activity of Asparenomycins against various β-lactamases.

Experimental Protocols

Detailed and standardized methodologies are critical for evaluating the efficacy of compounds like this compound. The following are protocols for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

A. Broth Microdilution Method

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in an appropriate solvent. Create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[7]

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 37°C for 16-20 hours.[8]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[5]

B. Agar Dilution Method

  • Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of this compound.[8]

  • Inoculum Application: Prepare the bacterial inoculum as described for the broth method. Using a multipoint replicator, spot a standardized volume of the inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration that completely inhibits the visible growth of the microorganism on the agar surface.[8]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[9]

  • Preparation: Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[7]

  • Inoculation: Add a standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each flask, including a growth control flask without any antibiotic.[10]

  • Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[8] Perform serial dilutions in saline and plate onto nutrient agar to determine the viable cell count (CFU/mL).[11]

  • Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.[11]

In Vivo Efficacy Studies (Murine Infection Model)

In vivo studies are essential to evaluate the therapeutic potential of an antibiotic in a living system.

  • Infection Model: Induce a systemic or localized infection in mice (e.g., via intraperitoneal or intravenous injection) with a pathogenic bacterial strain.[12][13]

  • Treatment Administration: At a specified time post-infection, administer this compound (alone or in combination with another antibiotic) to treatment groups via a relevant route (e.g., subcutaneous or intravenous injection). A control group should receive a placebo (vehicle).[14]

  • Efficacy Assessment: Monitor the mice for survival over a period (e.g., 7 days).[13] Alternatively, at specific time points post-treatment, euthanize subsets of mice and harvest organs (e.g., liver, spleen, lungs). Homogenize the tissues and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).[13][15]

  • Data Analysis: Compare survival rates between treated and control groups using statistical methods like the log-rank test. Compare bacterial loads in organs between groups to determine the reduction in bacterial burden.

Mandatory Visualizations

Signaling Pathways and Mechanisms

cluster_0 Resistant Bacterium cluster_1 Antibiotic Action PBP Penicillin-Binding Protein (PBP) CWS Cell Wall Synthesis PBP->CWS Catalyzes BL β-Lactamase Enzyme BL->PBP Protection Death Cell Lysis CWS->Death Disruption BLA β-Lactam Antibiotic BLA->PBP Inhibition BLA->BL Hydrolysis ASM This compound ASM->BL Inhibition

Caption: this compound inhibits β-lactamase, protecting other β-lactam antibiotics from degradation.

Experimental Workflow

start Start: Prepare Bacterial Inoculum & Antibiotic Stocks mic_a Determine MIC of Drug A (this compound) start->mic_a mic_b Determine MIC of Drug B (e.g., Ampicillin) start->mic_b checker Checkerboard Assay: 2D Array of Drug A + B mic_a->checker mic_b->checker incubate Inoculate & Incubate (16-20 hours) checker->incubate read Read Results: Determine FIC incubate->read analysis Calculate FICI: (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read->analysis result Interpret Result analysis->result cluster_0 Primary Mechanisms ASM This compound BLI Potent β-Lactamase Inhibition ASM->BLI Direct Intrinsic Antibacterial Activity ASM->Direct Outcome Overcoming Antibiotic Resistance BLI->Outcome Synergy with other β-lactams Direct->Outcome Direct bacterial killing

References

An In-depth Technical Guide to the Initial Screening of Asparenomycin C Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting an initial screening of the carbapenem (B1253116) antibiotic, Asparenomycin C, against a panel of clinically relevant bacterial isolates. Asparenomycins A, B, and C are a class of carbapenem antibiotics isolated from Streptomyces tokumonensis and Streptomyces argenteolus.[1][2] While specific quantitative data on the activity of this compound against a broad range of clinical isolates is not extensively available in the public domain, this document outlines the standardized experimental protocols that would be employed for such a screening, based on established guidelines for carbapenem susceptibility testing.

Data Presentation: Minimum Inhibitory Concentration (MIC)

A crucial component of an initial antibiotic screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[3] The data is typically presented in a tabular format to allow for easy comparison of the antibiotic's activity across different isolates.

Note: As extensive peer-reviewed data on the MICs of this compound against a wide array of clinical isolates is not publicly available, the following table is a template that researchers would populate during their investigations.

Clinical IsolateOrganism TypeResistance ProfileThis compound MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
[Example Isolate 1][e.g., E. coli][e.g., ESBL-producing][Data][Data][Data]
[Example Isolate 2][e.g., K. pneumoniae][e.g., KPC-producing][Data][Data][Data]
[Example Isolate 3][e.g., P. aeruginosa][e.g., MBL-producing][Data][Data][Data]
[Example Isolate 4][e.g., S. aureus][e.g., MRSA][Data][Data][Data]
[Example Isolate 5][e.g., E. faecium][e.g., VRE][Data][Data][Data]

Experimental Protocols

The following protocols are based on established standards for antimicrobial susceptibility testing (AST), such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Bacterial Isolates and Culture Conditions

A diverse panel of recent clinical isolates, including both Gram-positive and Gram-negative bacteria, should be used. This panel should encompass both susceptible (wild-type) strains and strains with known resistance mechanisms, particularly those resistant to other carbapenems.

  • Bacterial Strains: Include key pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus (both methicillin-susceptible and -resistant), and Enterococcus species.

  • Quality Control Strains: A set of well-characterized quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) must be included in each assay to ensure the accuracy and reproducibility of the results.[6]

  • Culture Medium: Isolates should be subcultured from frozen stocks onto a non-selective agar (B569324) medium, such as Tryptic Soy Agar (TSA) or Blood Agar, and incubated for 18-24 hours at 35-37°C to ensure purity and viability.

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3][6]

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer system in which the compound is stable).

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

    • Dispense the diluted antibiotic solutions into 96-well microtiter plates.

  • Inoculum Preparation:

    • Select several morphologically similar colonies from the fresh agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Incubation and Reading:

    • Inoculate the microtiter plates containing the serially diluted this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.[6]

    • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that can be used for initial screening.

  • Plate Preparation:

    • A standardized inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.

    • Paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation and Measurement:

    • The plates are incubated under the same conditions as the broth microdilution method.

    • The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is inversely proportional to the MIC.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for Initial Screening

The following diagram illustrates the general workflow for the initial screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing (AST) cluster_analysis Data Analysis Isolates Clinical and QC Bacterial Isolates Culture Subculture on Agar Plates (18-24h, 35-37°C) Isolates->Culture Inoculum Prepare 0.5 McFarland Inoculum Culture->Inoculum BMD Broth Microdilution Assay (Inoculate Microtiter Plates) Inoculum->BMD DD Disk Diffusion Assay (Inoculate Agar Plates) Inoculum->DD Antibiotic Prepare Serial Dilutions of this compound Antibiotic->BMD Incubation Incubate Plates (18-24h, 35-37°C) BMD->Incubation DD->Incubation ReadMIC Read MICs (Lowest concentration with no visible growth) Incubation->ReadMIC ReadZones Measure Zones of Inhibition Incubation->ReadZones Data Compile and Analyze Data ReadMIC->Data ReadZones->Data

Caption: Workflow for this compound susceptibility testing.

Signaling Pathways

Information regarding the specific molecular mechanism of action and any associated signaling pathways for this compound is not well-defined in publicly accessible scientific literature. As a carbapenem, it is presumed to act by inhibiting bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs). However, detailed diagrams of its interaction with specific bacterial signaling or metabolic pathways are not available. Further research is required to elucidate these mechanisms.

References

Methodological & Application

Application Notes and Protocols: Asparenomycin C Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Asparenomycin C, a carbapenem (B1253116) antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a broad-spectrum carbapenem antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Accurate and reproducible MIC testing is crucial for evaluating its potency, understanding its spectrum of activity, and guiding further drug development efforts.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant bacterial species. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesNumber of Strains TestedMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus2012.525
Staphylococcus epidermidis106.2512.5
Streptococcus pyogenes100.050.1
Streptococcus pneumoniae100.20.4
Enterococcus faecalis10>100>100
Escherichia coli203.136.25
Klebsiella pneumoniae201.563.13
Proteus vulgaris100.781.56
Serratia marcescens106.2512.5
Enterobacter cloacae106.2512.5
Pseudomonas aeruginosa2050>100
Bacteroides fragilis200.20.39

Experimental Protocols

The following protocol outlines the broth microdilution method for determining the MIC of this compound. This method is a standard and widely accepted procedure for antimicrobial susceptibility testing.

Materials
  • This compound powder (of known purity)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Protocol

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of this compound powder.

  • Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Ensure the powder is completely dissolved. The stock solution can be stored in aliquots at -70°C for future use. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

  • Typically, for a starting concentration of 100 µg/mL, the dilutions would range from 100 µg/mL down to 0.097 µg/mL.

  • Each well should contain 50 µL of the appropriate this compound dilution.

  • Include a growth control well containing 50 µL of CAMHB without any antibiotic.

  • Include a sterility control well containing 100 µL of uninoculated CAMHB.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 100 µL.

  • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

  • Seal the microtiter plate with an adhesive film or place it in a container with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action Visualization

As a carbapenem antibiotic, this compound exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Proteins (PBPs) located in the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death.

AsparenomycinC_Mechanism cluster_bacterium Bacterial Cell Asparenomycin_C This compound Porin Porin Channel Asparenomycin_C->Porin Enters Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Essential for Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results End End Read_Results->End

References

Application Notes and Protocols: Beta-Lactamase Inhibition Assay Using Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance is the co-administration of a β-lactamase inhibitor. Asparenomycin C, a carbapenem (B1253116) antibiotic, has been identified as a potent inhibitor of a broad range of β-lactamases, including both penicillinases and cephalosporinases.[1] This document provides detailed application notes and protocols for the in vitro assessment of β-lactamase inhibition by this compound.

The described assay utilizes a chromogenic substrate, nitrocefin (B1678963), which undergoes a distinct color change from yellow to red upon hydrolysis by β-lactamase. The rate of this color change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis is reduced, providing a quantitative measure of the inhibitor's potency.

Mechanism of Action

This compound is part of the carbapenem class of antibiotics. While specific mechanistic studies on this compound are limited in the readily available literature, the closely related Asparenomycin A is known to inhibit β-lactamases by acting as a suicide inhibitor.[1] The proposed mechanism involves the acylation of a crucial serine residue within the active site of the β-lactamase. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and preventing it from hydrolyzing β-lactam antibiotics. It is presumed that this compound follows a similar mechanism of action.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the β-lactamase by 50%. The following table provides hypothetical IC50 values for this compound against a panel of common β-lactamase enzymes. These values are for illustrative purposes and should be determined experimentally.

β-Lactamase EnzymeAmbler ClassRepresentative BacteriaHypothetical IC50 of this compound (µM)
TEM-1AE. coli, K. pneumoniae0.8
SHV-1AK. pneumoniae1.2
CTX-M-15AE. coli, K. pneumoniae0.5
AmpCCEnterobacter spp., Citrobacter spp.2.5
P99CEnterobacter cloacae2.1

Experimental Protocols

Materials and Reagents
  • This compound (to be prepared in a suitable buffer, e.g., phosphate-buffered saline [PBS])

  • Purified β-lactamase enzymes (e.g., TEM-1, SHV-1, CTX-M-15, AmpC)

  • Nitrocefin (chromogenic substrate)

  • Dimethyl sulfoxide (B87167) (DMSO) for nitrocefin stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Multichannel pipettes

  • Incubator set to 25°C or 37°C

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in PBS. The final concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the volume of stock solution added to the assay. Store aliquots at -20°C or as recommended by the supplier.

  • β-Lactamase Working Solutions: Reconstitute lyophilized β-lactamase enzymes in PBS to the manufacturer's recommended concentration. Further dilute the enzyme in PBS to a working concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes. This concentration must be determined empirically for each enzyme.

  • Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 10 mg/mL. Store protected from light at -20°C.

  • Nitrocefin Working Solution: Immediately before use, dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM.

Enzyme Inhibition Assay Protocol
  • Prepare Serial Dilutions of this compound: In a 96-well plate, perform serial dilutions of the this compound stock solution in PBS to achieve a range of concentrations to be tested. Include a well with PBS only as a no-inhibitor control.

  • Pre-incubation of Enzyme and Inhibitor: Add a constant volume of the β-lactamase working solution to each well containing the serially diluted this compound and the no-inhibitor control.

  • Incubate the plate at 25°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add a constant volume of the nitrocefin working solution to all wells to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 490 nm in a microplate reader. Take kinetic readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions pre_incubation Pre-incubate Enzyme with this compound prep_inhibitor->pre_incubation prep_enzyme Prepare Beta-Lactamase Working Solution prep_enzyme->pre_incubation prep_substrate Prepare Nitrocefin Working Solution initiate_reaction Add Nitrocefin to Initiate Reaction prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_abs Kinetic Measurement of Absorbance (490 nm) initiate_reaction->measure_abs calc_velocity Calculate Initial Reaction Velocities measure_abs->calc_velocity calc_inhibition Determine Percent Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the beta-lactamase inhibition assay.

Mechanism of Inhibition

mechanism_of_inhibition cluster_enzyme Beta-Lactamase Active Site cluster_inhibitor Inhibitor cluster_complex Inactivation serine Serine Residue (Nucleophile) acyl_enzyme Stable Acyl-Enzyme Intermediate serine->acyl_enzyme Nucleophilic Attack (Acylation) asparenomycin This compound (Carbapenem) asparenomycin->serine Binding to Active Site inactive_enzyme Inactive Enzyme acyl_enzyme->inactive_enzyme Enzyme Inactivation

Caption: Proposed mechanism of beta-lactamase inhibition.

References

Application Notes and Protocols for Testing Synergistic Effects of Asparenomycin C with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic antimicrobial effects of Asparenomycin (B1242592) C, a carbapenem (B1253116) antibiotic, when used in combination with other antibiotic agents. The methodologies described herein are essential for preclinical assessment of combination therapies, which can be a strategic approach to overcoming antibiotic resistance and enhancing therapeutic efficacy.

Asparenomycin C, like other carbapenems, functions by inhibiting bacterial cell wall synthesis. Combining it with other antibiotics that have different mechanisms of action may lead to synergistic interactions, resulting in enhanced bacterial killing, a broader spectrum of activity, and a reduced likelihood of developing resistance. These protocols are designed to be adaptable for testing against a variety of bacterial strains.

Data Presentation

Quantitative data from synergy testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for summarizing results from checkerboard and time-kill assays.

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Individual Antibiotics

Bacterial StrainThis compound MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)
[e.g., Pseudomonas aeruginosa ATCC 27853]
[e.g., Klebsiella pneumoniae (Carbapenem-Resistant)]
[e.g., Acinetobacter baumannii (MDR)]

Table 2: Checkerboard Assay Results for this compound in Combination with Antibiotic B

Bacterial StrainFIC of this compound (FICA)FIC of Antibiotic B (FICB)FIC Index (FICI = FICA + FICB)Interpretation
[e.g., Pseudomonas aeruginosa ATCC 27853]
[e.g., Klebsiella pneumoniae (Carbapenem-Resistant)]
[e.g., Acinetobacter baumannii (MDR)]
  • Interpretation of FIC Index (FICI) :

    • Synergy: FICI ≤ 0.5[1][2]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[1][2]

    • Antagonism: FICI > 4.0[1][2]

Table 3: Time-Kill Assay Results for this compound and Antibiotic B Combination

Bacterial StrainAntibiotic Combination (Concentration)Log10 CFU/mL Reduction at 24h vs. Most Active Single AgentInterpretation
[e.g., Pseudomonas aeruginosa ATCC 27853]This compound (0.5x MIC) + Antibiotic B (0.5x MIC)
[e.g., Klebsiella pneumoniae (Carbapenem-Resistant)]This compound (0.5x MIC) + Antibiotic B (0.5x MIC)
[e.g., Acinetobacter baumannii (MDR)]This compound (0.5x MIC) + Antibiotic B (0.5x MIC)
  • Interpretation of Time-Kill Assay :

    • Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[3][4][5]

    • Indifference: < 2-log10 increase or decrease in CFU/mL.[4]

    • Antagonism: ≥ 2-log10 increase in CFU/mL.[4]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[1][6][7] It involves a two-dimensional dilution of two antibiotics to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Materials:

  • This compound

  • Second antibiotic for testing

  • Appropriate bacterial strains (e.g., multidrug-resistant Gram-negative bacteria)

  • Mueller-Hinton Broth (MHB) or other suitable broth media

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C)

  • Spectrophotometer or plate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[1][3]

  • Prepare Antibiotic Dilutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).[6]

    • Column 11 should contain serial dilutions of the second antibiotic alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.[6]

    • Well H12 should serve as a growth control (no antibiotic).[6]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.[1]

    • Incubate the plates at 35°C for 16-24 hours.[2]

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:[1][2]

      • FICA = (MIC of this compound in combination) / (MIC of this compound alone)

      • FICB = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.[2]

    • Interpret the FICI as described in Table 2.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial Inoculum\n(0.5 McFarland) Bacterial Inoculum (0.5 McFarland) 96-Well Plate Setup 96-Well Plate Setup Bacterial Inoculum\n(0.5 McFarland)->96-Well Plate Setup Antibiotic Dilutions\n(this compound & Antibiotic B) Antibiotic Dilutions (this compound & Antibiotic B) Antibiotic Dilutions\n(this compound & Antibiotic B)->96-Well Plate Setup Incubation\n(35°C, 16-24h) Incubation (35°C, 16-24h) 96-Well Plate Setup->Incubation\n(35°C, 16-24h) MIC Determination MIC Determination Incubation\n(35°C, 16-24h)->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interpretation\n(Synergy, Additive, Antagonism) Interpretation (Synergy, Additive, Antagonism) FICI Calculation->Interpretation\n(Synergy, Additive, Antagonism)

Checkerboard Assay Experimental Workflow
Time-Kill Curve Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time and is considered a gold standard for synergy testing.[8]

Materials:

  • This compound

  • Second antibiotic for testing

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Flasks or tubes for incubation

  • Shaking incubator (35°C)

  • Apparatus for serial dilutions and plating (e.g., sterile tubes, pipettes, agar plates)

  • Colony counter

Procedure:

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension in MHB with a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.[5]

  • Set Up Test Conditions:

    • Prepare flasks or tubes with MHB containing:

      • No antibiotic (growth control)

      • This compound alone (e.g., at 0.5x, 1x, and 2x MIC)

      • Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)

      • Combination of this compound and the second antibiotic (e.g., at 0.5x MIC of each)

  • Inoculation and Sampling:

    • Inoculate each flask/tube with the prepared bacterial suspension.

    • Incubate at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[3]

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 35°C.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Compare the killing rate of the antibiotic combination to that of the individual agents.

    • Interpret the results as described in Table 3.

Time_Kill_Assay_Workflow Start Start Prepare Bacterial Inoculum\n(~5x10^5 CFU/mL) Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare Bacterial Inoculum\n(~5x10^5 CFU/mL) Set Up Test Conditions\n(Control, Single Drugs, Combination) Set Up Test Conditions (Control, Single Drugs, Combination) Prepare Bacterial Inoculum\n(~5x10^5 CFU/mL)->Set Up Test Conditions\n(Control, Single Drugs, Combination) Inoculate and Incubate\n(35°C with shaking) Inoculate and Incubate (35°C with shaking) Set Up Test Conditions\n(Control, Single Drugs, Combination)->Inoculate and Incubate\n(35°C with shaking) Time Point Sampling\n(0, 2, 4, 6, 8, 24h) Time Point Sampling (0, 2, 4, 6, 8, 24h) Inoculate and Incubate\n(35°C with shaking)->Time Point Sampling\n(0, 2, 4, 6, 8, 24h) Serial Dilution & Plating Serial Dilution & Plating Time Point Sampling\n(0, 2, 4, 6, 8, 24h)->Serial Dilution & Plating Incubate Plates & Count Colonies Incubate Plates & Count Colonies Serial Dilution & Plating->Incubate Plates & Count Colonies Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Incubate Plates & Count Colonies->Plot Log10 CFU/mL vs. Time Interpret Synergy Interpret Synergy Plot Log10 CFU/mL vs. Time->Interpret Synergy

Time-Kill Assay Experimental Workflow

Potential Mechanisms of Synergy with this compound

This compound is a carbapenem antibiotic and a known β-lactamase inhibitor.[9][10] The synergistic effects with other antibiotics can arise from several mechanisms.

Synergy_Mechanisms cluster_mechanisms Potential Synergistic Mechanisms This compound This compound Inhibition of β-lactamases Inhibition of β-lactamases This compound->Inhibition of β-lactamases Protects other β-lactams Enhanced Cell Wall Permeability Enhanced Cell Wall Permeability This compound->Enhanced Cell Wall Permeability Disrupts cell wall Sequential Pathway Inhibition Sequential Pathway Inhibition This compound->Sequential Pathway Inhibition Inhibits cell wall synthesis Other Antibiotic Other Antibiotic Bacterial Cell Bacterial Cell Other Antibiotic->Bacterial Cell Increased intracellular concentration Other Antibiotic->Sequential Pathway Inhibition Inhibition of β-lactamases->Bacterial Cell Increased efficacy of partner drug Enhanced Cell Wall Permeability->Other Antibiotic Facilitates entry Sequential Pathway Inhibition->Bacterial Cell Dual lethal effect

Potential Mechanisms of this compound Synergy

1. Inhibition of β-lactamases: this compound's ability to inhibit β-lactamases can protect other β-lactam antibiotics from degradation, restoring their activity against resistant bacteria.

2. Enhanced Cell Wall Permeability: By inhibiting cell wall synthesis, this compound can increase the permeability of the bacterial cell wall, facilitating the entry of other antibiotics that may have intracellular targets. For instance, aminoglycosides' uptake can be enhanced by cell wall active agents.[11]

3. Sequential Pathway Inhibition: Combining this compound with an antibiotic that inhibits a different essential pathway (e.g., protein synthesis by aminoglycosides or DNA synthesis by fluoroquinolones) can lead to a potent synergistic effect.

These protocols provide a robust framework for the systematic evaluation of this compound in combination with other antibiotics. The resulting data will be crucial for guiding further drug development efforts and for designing effective therapeutic strategies against multidrug-resistant pathogens.

References

Application Notes and Protocols for the In Vivo Formulation of Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Asparenomycin C is a member of the carbapenem (B1253116) class of antibiotics, known for its broad-spectrum antibacterial activity and its ability to inhibit β-lactamases. Effective in vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound. Proper formulation is a critical first step to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation of this compound formulations for in vivo animal studies, based on established methods for carbapenem antibiotics. Due to the limited publicly available data specific to this compound, some of the following recommendations are based on general properties of carbapenems and may require optimization.

Physicochemical and Stability Considerations

Carbapenems as a class are known for their inherent instability in aqueous solutions, which is a critical factor to consider during formulation and administration.

Table 1: General Physicochemical and Stability Profile of Carbapenems

ParameterGeneral Characteristics for CarbapenemsConsiderations for this compound Formulation
Solubility Generally soluble in aqueous solutions, but solubility can be limited and pH-dependent.The exact solubility of this compound in various solvents should be empirically determined. Start with sterile water for injection or saline.
Stability in Solution Prone to hydrolysis of the β-lactam ring, leading to loss of antibacterial activity. Degradation is often pH and temperature-dependent.Prepare solutions fresh before each experiment. Avoid prolonged storage of solutions. Maintain a neutral to slightly acidic pH if possible, though optimal pH for stability should be determined.
pH of Maximum Stability Typically in the slightly acidic to neutral pH range (pH 6.0-7.5).The optimal pH for this compound stability is not explicitly documented. It is recommended to maintain the pH of the formulation as close to physiological pH (7.4) as possible, while ensuring solubility and stability.
In Vivo Stability Some carbapenems are susceptible to degradation by renal dehydropeptidase-I (DHP-I).It is currently unknown if this compound is a substrate for DHP-I. If rapid in vivo clearance is observed, co-administration with a DHP-I inhibitor such as cilastatin (B194054) may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) or Subcutaneous (SC) Administration

This protocol describes the preparation of a simple aqueous formulation of this compound suitable for IV or SC injection in small animal models, such as mice.

Materials:

  • This compound (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine the Required Concentration: Calculate the required concentration of this compound based on the desired dose (mg/kg) and the injection volume for the animal model (e.g., 10 mL/kg for mice).

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a clean and controlled environment.

  • Solubilization:

    • Add the calculated volume of sterile saline to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterile Filtration (Optional but Recommended):

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile tube. This step ensures the removal of any potential microbial contamination.

  • Administration:

    • Use the freshly prepared solution for administration to the animals immediately.

    • Do not store the solution for extended periods. If temporary storage is unavoidable, keep the solution on ice and protected from light for no longer than 1-2 hours.

Table 2: Example Dosing Calculation for a Mouse Model

ParameterValue
Animal Weight25 g
Desired Dose50 mg/kg
Injection Volume10 mL/kg (0.25 mL for a 25g mouse)
Calculated Concentration 5 mg/mL
Protocol 2: Preparation of a Stabilized this compound Formulation for In Vivo Studies

For studies requiring improved stability, a buffered formulation can be prepared. This protocol is based on general principles for stabilizing carbapenems.

Materials:

  • This compound (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution:

    • Weigh the required amount of this compound powder.

    • Reconstitute in a small volume of sterile saline.

  • Buffering:

    • Add sterile PBS (pH 7.4) to the reconstituted this compound to reach the final desired concentration.

    • The buffer will help maintain a stable pH, which can be critical for carbapenem stability.

  • Sterilization and Administration:

    • Follow steps 4 and 5 from Protocol 1 for sterile filtration and immediate administration.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering an this compound formulation for in vivo animal studies.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Post-Administration Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in Vehicle (e.g., Saline or PBS) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter animal 4. Animal Model (e.g., Mouse) filter->animal inject 5. Administer Formulation (IV, SC, etc.) animal->inject pk_pd 6. Pharmacokinetic/ Pharmacodynamic Studies inject->pk_pd efficacy 7. Efficacy Assessment (e.g., Bacterial Load) inject->efficacy safety 8. Safety/Toxicity Evaluation inject->safety

Workflow for In Vivo this compound Studies
Mechanism of Action: Carbapenem Signaling Pathway

Carbapenems, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The diagram below illustrates this general mechanism.

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis and Death pbp->lysis Inhibition leads to peptidoglycan Peptidoglycan Synthesis peptidoglycan->crosslinking Precursor transport cell_wall Stable Cell Wall crosslinking->cell_wall crosslinking->lysis Inhibition of asparenomycin This compound asparenomycin->pbp Binds to and inactivates

Carbapenem Mechanism of Action

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Asparenomycin C in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a carbapenem (B1253116) antibiotic with a broad spectrum of activity. Accurate and reliable quantification of this compound is crucial for quality control during manufacturing, formulation development, and in research settings. While specific validated methods for this compound are not widely published, this application note describes a proposed stability-indicating RP-HPLC method developed based on the common chromatographic principles for other carbapenem antibiotics, such as meropenem (B701) and imipenem. The method is designed to be simple, accurate, and precise for the determination of this compound.

Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in Table 1. These conditions are a starting point and may require optimization for specific sample matrices or HPLC systems.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
Instrument HPLC system with UV/Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (B52724) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 300 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Membrane Filters

Preparation of Solutions
  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 6.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a suitable base (e.g., dilute potassium hydroxide (B78521) solution). Filter the buffer through a 0.45 µm membrane filter and degas before use. Prepare the final mobile phase by mixing this buffer with acetonitrile in a 90:10 (v/v) ratio.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution should be prepared fresh daily and stored protected from light.

  • Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 75 µg/mL).

Sample Preparation (for a hypothetical formulation)
  • Powder for Injection: Accurately weigh a portion of the powder for injection equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well.

  • Filter an aliquot of this solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the diluent to a final theoretical concentration within the calibration range (e.g., 25 µg/mL).

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject each calibration curve standard in triplicate.

  • Inject the prepared sample solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Method Validation Summary

The proposed method should be validated in accordance with ICH guidelines. Table 2 presents hypothetical but realistic performance data expected from a fully validated method.

Table 2: Representative Method Validation Data (Hypothetical)

Validation ParameterResult
Linearity Range 1 - 75 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday (n=6)< 2.0%
- Interday (n=6)< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from placebo or degradation products

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Equilibration A->D B Prepare Standard Solutions E Inject Blank, Standards, & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify this compound in Samples H->I

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note details a proposed RP-HPLC method for the reliable quantification of this compound. The method is based on established analytical techniques for similar carbapenem antibiotics and serves as a robust starting point for method development and validation. The protocol is suitable for routine quality control and research applications, ensuring accurate determination of the antibiotic's purity and concentration. Researchers should perform a full method validation to ensure suitability for their specific application and sample matrix.

Application Notes and Protocols for Asparenomycin C Stability Testing in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin (B1242592) C is a member of the carbapenem (B1253116) class of β-lactam antibiotics, which are critical for treating severe bacterial infections. A thorough understanding of the stability of asparenomycin C in biological fluids is paramount for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring reliable clinical trial data, and establishing appropriate storage and handling protocols for patient samples. Carbapenems are known for their inherent instability, particularly the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[1] This document provides detailed application notes and protocols for assessing the stability of this compound in various biological matrices, such as plasma, serum, and urine. While specific data for this compound is limited, the provided protocols are based on established methods for other carbapenem antibiotics like meropenem, imipenem, and ertapenem (B1671056), and can be adapted accordingly.[2][3]

Data Presentation: Stability of Carbapenem Antibiotics in Human Plasma

The following table summarizes the stability of various carbapenem antibiotics under different storage conditions, providing a valuable reference for designing stability studies for this compound. It is important to note that stability is often concentration-dependent and can be influenced by the specific matrix.[4][5]

AntibioticStorage ConditionMatrixDuration of StabilityReference
Imipenem Room TemperaturePlasmaUp to 2 hours[6]
+4°CPlasmaUp to 5 hours[6]
-20°CPlasmaUnstable, significant degradation[7]
-70°C / -80°CPlasmaUp to 6 months[2][6]
Meropenem Room TemperaturePlasmaUp to 24 hours[2]
+4°CPlasmaUp to 72 hours[2]
-20°CSerumStable for one week[7]
-80°CPlasmaUp to 12 months[2]
Ertapenem Room TemperaturePlasmaAt least 24 hours[6]
+4°CPlasmaAt least 24 hours[6]
-70°CPlasmaAt least 6 months[6]
-80°CPlasma> 3 months[8]
Doripenem Room TemperaturePlasmaUp to 8 hours[6]
+4°CPlasmaAt least 24 hours[6]
-70°CPlasmaAt least 6 months[6]

Experimental Protocols

General Protocol for Short-Term Stability Testing in Biological Fluids

This protocol outlines the procedure for evaluating the stability of this compound at room temperature and under refrigeration to simulate sample handling and processing conditions.

Materials:

  • This compound analytical standard

  • Human plasma, serum, or urine (drug-free)

  • Anticoagulant (for plasma, e.g., K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable protein precipitation agent

  • HPLC or LC-MS/MS system

  • Calibrated pipettes, centrifuge, and vials

Procedure:

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Spike the biological matrix (plasma, serum, or urine) with the this compound stock solution to achieve a desired final concentration (e.g., low, medium, and high quality control levels).

  • Incubation: Aliquot the spiked samples into separate vials for each time point and storage condition.

    • Room Temperature Stability: Store a set of aliquots at room temperature (e.g., 20-25°C).

    • Refrigerated Stability: Store another set of aliquots at 2-8°C.

  • Time Points: Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours). The initial time point (T=0) serves as the baseline.

  • Sample Preparation: At each time point, process the samples immediately. For plasma and serum, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample). Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean vial and analyze using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Stability is generally accepted if the mean concentration is within ±15% of the initial concentration.

Protocol for Freeze-Thaw Stability Testing

This protocol assesses the stability of this compound after repeated freezing and thawing cycles.

Procedure:

  • Spiking and Aliquoting: Prepare spiked biological samples as described in the short-term stability protocol and aliquot them into multiple vials.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (typically three cycles).

  • Analysis: After the final thaw, process and analyze the samples alongside a set of freshly prepared spiked samples (control) using a validated analytical method.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to that of the control samples.

Protocol for Long-Term Stability Testing

This protocol is designed to determine the stability of this compound over an extended period under frozen conditions.

Procedure:

  • Spiking and Storage: Prepare a sufficient number of spiked aliquots and store them at the desired long-term storage temperature (e.g., -80°C).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

  • Analysis: At each time point, retrieve a set of samples, thaw them, and analyze them along with freshly prepared standards and quality control samples.

  • Data Evaluation: Assess the stability by comparing the concentration at each time point to the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation start Spike Biological Matrix with this compound aliquot Aliquot Spiked Samples start->aliquot rt Room Temperature (0-24h) fridge Refrigerated (0-24h) ft Freeze-Thaw Cycles (3x) lt Long-Term Storage (-80°C) process Sample Processing (e.g., Protein Precipitation) rt->process fridge->process ft->process lt->process hplc HPLC or LC-MS/MS Analysis process->hplc calc Calculate % Remaining vs. T=0 hplc->calc report Determine Stability calc->report

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_carbapenem Carbapenem Structure cluster_hydrolysis Degradation cluster_product Inactive Product carbapenem This compound (Intact β-Lactam Ring) hydrolysis Hydrolysis of β-Lactam Ring carbapenem->hydrolysis (e.g., pH, temperature) inactive Ring-Opened Metabolite (Inactive) hydrolysis->inactive

Caption: General degradation pathway of carbapenem antibiotics.

mechanism_of_action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cw_synthesis Cell Wall Synthesis pbp->cw_synthesis essential for pbp->cw_synthesis Synthesis inhibited lysis Cell Lysis and Death pbp->lysis leads to asparenomycin This compound asparenomycin->pbp Binds to and inactivates

Caption: Mechanism of action of carbapenem antibiotics.

References

Application Notes and Protocols for the Synthesis of Asparenomycin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of analogs of Asparenomycin C, a member of the carbapenem (B1253116) class of antibiotics. The methodologies outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction

Asparenomycins are a group of carbapenem antibiotics known for their potent antibacterial activity and β-lactamase inhibitory properties. Analogs of these natural products are of significant interest in overcoming antibiotic resistance. This document focuses on the synthesis of a key analog, 6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, which incorporates a crucial 4β-methyl group that enhances chemical stability relative to Asparenomycin A. The synthetic strategies detailed below provide a foundation for the creation of a variety of this compound analogs with potential therapeutic applications.

Synthetic Strategy Overview

The synthesis of this compound analogs typically involves the construction of the characteristic bicyclic carbapenem core, followed by the introduction of various side chains to modulate the compound's biological activity, stability, and pharmacokinetic properties. A key challenge in this process is the stereoselective formation of the multiple chiral centers within the carbapenem nucleus. The protocols provided herein describe a multi-step synthesis starting from readily available precursors.

A generalized workflow for the synthesis is presented below:

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Side Chain Incorporation & Deprotection A Starting Materials B Azetidinone Formation A->B Multiple Steps C Bicyclic Core Construction B->C Cyclization D Side Chain Attachment C->D Coupling Reaction E Final Deprotection D->E Cleavage of Protecting Groups F This compound Analog E->F

Caption: Generalized workflow for this compound analog synthesis.

Experimental Protocols

The following protocols are adapted from the synthesis of 6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.

Protocol 1: Synthesis of the Azetidinone Intermediate

This protocol describes the initial steps to form the monocyclic β-lactam (azetidinone) ring, which serves as a key building block for the carbapenem core. The stereochemistry at this stage is critical for the final activity of the analog.

Materials:

  • Appropriate chiral starting materials (e.g., from the "chiral pool")

  • Protecting group reagents (e.g., silyl (B83357) ethers)

  • Cyclizing agents

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Protect the hydroxyl and carboxyl groups of the starting amino acid derivative.

  • Activate the carboxylic acid group (e.g., by conversion to an acid chloride or using a coupling agent).

  • Induce cyclization to form the four-membered azetidinone ring. This is often achieved under high dilution to favor intramolecular reaction.

  • Purify the azetidinone intermediate by column chromatography.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Construction of the Bicyclic Carbapenem Core

This protocol details the formation of the fused ring system characteristic of carbapenems. This is typically achieved through an intramolecular Wittig or similar cyclization reaction.

Materials:

  • Azetidinone intermediate from Protocol 1

  • Reagents for introducing the five-membered ring precursor (e.g., a phosphonium (B103445) ylide)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvents

  • Inert atmosphere

Procedure:

  • Introduce a side chain at the N-1 position of the azetidinone that contains the necessary functionality for the subsequent cyclization.

  • Generate the reactive species for cyclization (e.g., the ylide).

  • Perform the intramolecular cyclization to form the bicyclic carbapenem core.

  • Carefully monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the bicyclic product by chromatography.

  • Confirm the structure and stereochemistry of the carbapenem core.

Protocol 3: Side Chain Installation and Deprotection

This protocol describes the final steps to introduce the desired side chains and remove the protecting groups to yield the final this compound analog.

Materials:

  • Protected carbapenem core from Protocol 2

  • Reagents for side-chain attachment (e.g., organocuprates or other coupling reagents)

  • Deprotection reagents (e.g., fluoride (B91410) sources for silyl ethers, hydrogenation for benzyl (B1604629) groups)

  • Solvents for reaction and purification

  • High-performance liquid chromatography (HPLC) system for final purification

Procedure:

  • Introduce the C-2 and C-6 side chains using appropriate coupling chemistries. The specific reagents will depend on the desired analog.

  • Once the side chains are in place, remove all protecting groups in a sequential or one-pot manner. The choice of deprotection strategy is crucial to avoid degradation of the sensitive carbapenem core.

  • Monitor the deprotection steps carefully.

  • Purify the final this compound analog using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of carbapenem analogs. The exact values will vary depending on the specific analog and reaction conditions.

Table 1: Summary of Reaction Yields

StepProductTypical Yield (%)
Azetidinone FormationMonocyclic β-lactam intermediate60-80
Bicyclic Core ConstructionProtected Carbapenem Core40-60
Side Chain Installation and DeprotectionFinal this compound Analog30-50

Table 2: Spectroscopic Data for a Representative this compound Analog

AnalysisKey Signals/Characteristics
¹H NMR Signals corresponding to the β-lactam protons, the C-4 methyl group, the hydroxyethylidene side chain, and other specific side chain protons.
¹³C NMR Carbonyl carbon of the β-lactam ring, olefinic carbons of the five-membered ring, and carbons of the side chains.
IR (cm⁻¹) Strong absorption band for the β-lactam carbonyl (~1750-1780 cm⁻¹).
HRMS (m/z) Calculated and found molecular ion peak corresponding to the exact mass of the target analog.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations.

SyntheticStrategy Start Chiral Precursor Azetidinone Protected Azetidinone Start->Azetidinone Protection & Cyclization Core Protected Bicyclic Core Azetidinone->Core Intramolecular Cyclization FunctionalizedCore Core with Side Chains Core->FunctionalizedCore Side Chain Installation FinalProduct This compound Analog FunctionalizedCore->FinalProduct Deprotection

Caption: Logical flow of the this compound analog synthesis.

Conclusion

The synthesis of this compound analogs is a challenging but rewarding endeavor in the field of medicinal chemistry. The protocols and data presented here provide a solid framework for the preparation of these complex molecules. Careful attention to stereocontrol, reaction conditions, and purification techniques is paramount for a successful synthesis. The modular nature of the synthetic route allows for the generation of a diverse library of analogs for biological evaluation, which is crucial in the ongoing search for new and effective antibiotics.

Determining the Bactericidal vs. Bacteriostatic Activity of Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparenomycin C is a member of the carbapenem (B1253116) class of antibiotics, which are known for their broad-spectrum antibacterial activity.[1][2] A critical step in the preclinical development of any new antibiotic is to determine whether its mode of action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[3][4] This distinction is crucial as it can influence the choice of antibiotic for treating different types of infections and patient populations.[5][6] For instance, bactericidal agents are often preferred for severe infections in immunocompromised patients.[6]

The determination of bactericidal versus bacteriostatic activity is typically achieved by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum.[7]

An antibiotic is generally classified as bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4.[7][8] Conversely, a ratio of >4 is indicative of bacteriostatic activity.[7] It is important to note that this classification can be dependent on the bacterial species, the growth conditions, and the concentration of the antibiotic.[7][9]

This document provides detailed protocols for determining the MIC and MBC of this compound against relevant bacterial pathogens, and for interpreting the resulting data to classify its antibacterial activity.

Data Presentation

Quantitative data from MIC and MBC assays should be organized for clear comparison. The following tables illustrate how to present hypothetical data for this compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.5
Escherichia coli259221
Pseudomonas aeruginosa278534
Enterococcus faecalis292128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292130.512Bactericidal
Escherichia coli25922144Bactericidal
Pseudomonas aeruginosa278534328Bacteriostatic
Enterococcus faecalis292128>64>8Bacteriostatic

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[3]

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[3][10]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is a continuation of the MIC test.[3]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile micropipette and tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.[3]

  • Plating: Spot-inoculate the 10 µL aliquots onto separate, labeled sections of a TSA plate. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[3]

  • Enumeration and Interpretation:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[3][7]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells onto agar plates read_mic->subculture Proceed with clear wells calculate_ratio Calculate MBC/MIC Ratio read_mic->calculate_ratio incubate_mbc Incubate agar plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc read_mbc->calculate_ratio classify Classify Activity calculate_ratio->classify

Caption: Workflow for determining bactericidal vs. bacteriostatic activity.

logical_relationship start Experimental Result: MBC/MIC Ratio condition Is Ratio ≤ 4? start->condition bactericidal Bactericidal Activity condition->bactericidal Yes bacteriostatic Bacteriostatic Activity condition->bacteriostatic No

Caption: Logic for classifying antibacterial activity based on the MBC/MIC ratio.

signaling_pathway cluster_bacterium Bacterial Cell aspa_c This compound (Carbapenem) pbp Penicillin-Binding Proteins (PBPs) aspa_c->pbp Binds to and inactivates cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Inhibition leads to

Caption: Presumed mechanism of action for this compound.

References

Application Notes and Protocols: Preparation of Asparenomycin C Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparenomycin C is a carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics known for their broad spectrum of antibacterial activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a generalized protocol for the preparation, storage, and handling of this compound stock solutions based on the known properties of related carbapenem compounds.

Physicochemical Properties

The exact physicochemical properties of this compound are not widely documented. The information below is based on general characteristics of carbapenem antibiotics and should be verified for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight ( g/mol )Not AvailableMust be obtained from the supplier's Certificate of Analysis (CoA).
AppearanceTypically a white to off-white solid.Visually inspect the compound upon receipt.
SolubilitySee Table 2Solubility should be experimentally determined.
Stability in SolutionSee Table 3Stability is dependent on solvent, pH, temperature, and light exposure.[2]

Recommended Solvents and Storage

The choice of solvent is crucial for dissolving the compound without compromising its stability. For carbapenems, Dimethyl Sulfoxide (DMSO) and specific aqueous buffers are commonly used.[3][4]

Table 2: Solubility Data (Generalized for Carbapenems)

SolventSolubility (Approximate)Notes
DMSO≥ 30 mg/mLA common solvent for creating high-concentration stock solutions.[4]
Water (Sterile, Purified)Variable; often lower than DMSOSome carbapenems are water-soluble.[5] Solubility can be pH-dependent.[6]
Phosphate-Buffered Saline (PBS, pH 7.2-7.4)~5 mg/mLUseful for preparing solutions for direct use in cell-based assays.[4]
EthanolGenerally lowNot a preferred solvent for initial stock preparation.

Table 3: Storage and Stability Recommendations (Generalized for Carbapenems)

Solution TypeStorage TemperatureApproximate StabilityNotes
Solid Compound-20°C≥ 4 yearsStore in a desiccator to protect from moisture.[4]
DMSO Stock Solution-20°C or -80°CUp to 6 months (aliquoted)Avoid repeated freeze-thaw cycles.[7]
Aqueous Stock Solution-20°C or -80°CShort-term (days to weeks)Prone to hydrolysis. Prepare fresh or store in aliquots for short periods.[7]
Working Dilutions in MediaUse immediately< 24 hoursStability in culture media is often limited.[8]

Experimental Protocols

4.1. Materials

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm sterile syringe filters

4.2. Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for creating a primary stock solution, which can be later diluted into aqueous buffers or culture media for experiments.

  • Determine Required Mass: Calculate the mass of this compound needed to achieve the desired stock concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Note: The Molecular Weight must be obtained from the supplier.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.

  • Dissolution: Add the required volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided as it can degrade the compound.[9]

  • Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile tubes to avoid repeated freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.

4.3. Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are typically prepared by diluting the high-concentration primary stock into an aqueous buffer or cell culture medium.

  • Thawing: Thaw a single aliquot of the primary DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution to the final desired concentration using the appropriate sterile aqueous buffer (e.g., PBS) or cell culture medium.

    • Important: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to cells.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Usage: Use the freshly prepared working solution immediately for the in vitro assay. Do not store aqueous working solutions for extended periods unless stability has been confirmed.[4]

Diagrams

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution weigh 1. Weigh this compound (Solid Powder) add_solvent 2. Add Sterile Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Gentle Warming) add_solvent->dissolve sterilize 4. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C/-80°C aliquot->store dilute 7. Dilute into Assay Medium (Prepare Working Solution) store->dilute Thaw one aliquot use 8. Use Immediately in In Vitro Assay dilute->use

Caption: General workflow for preparing this compound stock solutions.

References

Asparenomycin C Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asparenomycins are a class of carbapenem (B1253116) antibiotics known for their broad-spectrum antibacterial activity. Like other carbapenems, their efficacy is influenced by their pharmacokinetic and pharmacodynamic properties. A critical aspect of carbapenem research is their stability, as some are susceptible to degradation by renal dehydropeptidases. For instance, early research on Asparenomycin A indicated potential instability in body fluids, which could affect its therapeutic efficacy in vivo. When planning studies with Asparenomycin C, it is crucial to consider these factors.

The choice of administration route in mouse models is a critical determinant of a drug's bioavailability, distribution, and ultimately, its efficacy. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. The optimal route for this compound would depend on its physicochemical properties, formulation, and the specific research question being addressed.

Data Presentation: General Guidelines for Administration Routes in Mice

The following table summarizes common administration routes used in mouse studies, providing general guidelines for administration volumes and needle sizes. The rate of absorption generally follows the order: IV > IP > IM > SC > PO.

Administration RouteTypical Volume (Adult Mouse)Recommended Needle Size (Gauge)General Absorption Rate & Characteristics
Intravenous (IV) < 0.2 mL27-30Rapid: Bypasses absorption for immediate systemic availability. Technically demanding.
Intraperitoneal (IP) < 2-3 mL25-27Rapid: Large surface area for absorption, but potential for first-pass metabolism in the liver.
Subcutaneous (SC) < 1-2 mL26-27Slower: Forms a depot for sustained release. Suitable for less soluble compounds.
Oral (PO) - Gavage < 1 mL20-22 (gavage needle)Variable: Dependent on formulation, GI stability, and absorption. Subject to first-pass metabolism.

Experimental Protocols

The following are hypothetical protocols for conducting in vivo efficacy and pharmacokinetic studies of a novel carbapenem antibiotic, such as this compound, in a mouse model.

Protocol 1: In Vivo Efficacy Study in a Mouse Thigh Infection Model

This protocol describes a common model to assess the efficacy of an antibiotic against a localized bacterial infection.

1. Materials:

  • This compound (or other test carbapenem)

  • Vehicle for solubilization (e.g., sterile saline, PBS)

  • Bacterial strain (e.g., a beta-lactamase-producing strain of Escherichia coli or Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • 6-8 week old female ICR or BALB/c mice

  • Cyclophosphamide (B585) (for inducing neutropenia, if required)

  • Anesthetic agent

  • Sterile syringes and needles

  • Calipers

2. Methods:

  • Infection Induction:

    • Culture the bacterial strain to mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^6 CFU/mL).

    • If the model requires immunocompromised animals, induce neutropenia by administering cyclophosphamide intraperitoneally 4 days and 1 day prior to infection.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations for injection.

    • Two hours post-infection, begin antibiotic treatment.

    • Administer the prepared this compound solution via the chosen route (e.g., subcutaneous injection). Administer vehicle to the control group.

    • Repeat administration at predetermined intervals (e.g., every 6 or 12 hours) for a specified duration (e.g., 2 days).

  • Endpoint Analysis:

    • At 24 hours after the final treatment, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates.

    • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

    • Express the results as log10 CFU per gram of tissue and compare the bacterial load between treated and control groups.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the steps to determine the pharmacokinetic profile of a carbapenem antibiotic after a single administration.

1. Materials:

  • This compound (or other test carbapenem)

  • Vehicle for solubilization

  • 6-8 week old male C57BL/6 mice (cannulated models can be used for serial sampling)

  • Anesthetic agent

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

2. Methods:

  • Drug Administration:

    • Fast the mice overnight with free access to water.

    • Administer a single dose of this compound via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours).

    • For each time point, collect approximately 50-100 µL of blood via retro-orbital bleeding or from a tail vein nick into EDTA-coated tubes. For serial sampling from the same animal, a cannulated model is preferred to minimize stress and animal usage.

    • Keep the samples on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_prep Bacterial Strain Preparation infection Thigh Muscle Infection bact_prep->infection animal_prep Animal Acclimation & Neutropenia Induction animal_prep->infection drug_prep This compound Formulation treatment Drug Administration (e.g., SC) drug_prep->treatment infection->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Counting & Data Analysis plating->cfu_count

Caption: Workflow for an in vivo efficacy study of this compound.

G cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Fasting drug_admin Single Dose Administration (e.g., IV) animal_prep->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms LC-MS/MS Quantification plasma_sep->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis G cluster_drug Carbapenem Action cluster_cell Bacterial Cell carbapenem This compound pbp Penicillin-Binding Proteins (PBPs) carbapenem->pbp Inhibition cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis pbp->lysis Leads to cell_wall->lysis Prevents

Application Notes and Protocols for Microbiological Assays of Asparenomycin C Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin C is a carbapenem (B1253116) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As with all antibiotics, determining the potency of this compound is a critical step in research, development, and quality control to ensure its efficacy and safety. Microbiological assays are essential for this purpose as they measure the biological activity of the antibiotic, which may not always correlate directly with chemical concentration.[3] These assays are based on the principle of measuring the inhibition of microbial growth by the antibiotic.

This document provides detailed application notes and protocols for two common microbiological methods for determining the potency of this compound: the agar (B569324) diffusion assay (cylinder-plate method) and the turbidimetric assay. While specific validated protocols for this compound are not publicly available, the following protocols have been adapted from established methods for carbapenem antibiotics and general microbiological assay guidelines from pharmacopoeias.[4][5][6]

General Principles of Microbiological Potency Assays

Microbiological assays for antibiotic potency are based on comparing the dose-response of a test sample to that of a reference standard. The potency of the test sample is calculated relative to the reference standard, which has a known, defined potency. Key components of these assays include a susceptible test microorganism, a suitable culture medium, and a standardized method for measuring the inhibition of microbial growth.[7]

Key Considerations:

  • Reference Standard: A well-characterized this compound reference standard with a known potency is required.

  • Test Microorganism: A microbial strain highly susceptible to this compound should be used. Based on the known spectrum of carbapenems, suitable organisms may include strains of Staphylococcus aureus, Escherichia coli, or other susceptible bacteria.[1][3]

  • Aseptic Technique: All procedures must be performed under aseptic conditions to prevent contamination.

  • Validation: The chosen assay method should be properly validated to ensure linearity, precision, accuracy, and robustness.[7][8]

Agar Diffusion Assay (Cylinder-Plate Method)

The agar diffusion assay is a widely used method for determining antibiotic potency.[9][10][11] It involves the diffusion of the antibiotic from a cylinder placed on the surface of an agar plate inoculated with a susceptible microorganism. The antibiotic creates a concentration gradient in the agar, resulting in a circular zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.

Experimental Protocol: Agar Diffusion Assay

1. Materials and Equipment:

  • This compound Reference Standard

  • This compound Test Sample

  • Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Culture medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes (90-100 mm)

  • Sterile stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)[5]

  • Sterile pipettes and tips

  • Incubator (35 ± 2 °C)

  • Zone reader or caliper

  • Autoclave

  • Laminar flow hood

  • Sterile saline solution (0.9% NaCl)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)[5]

2. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C before use.

  • Prepare a fresh culture of the test microorganism on an agar slant or plate.

  • Harvest the microorganisms with sterile saline and standardize the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Add a standardized volume of the microbial suspension to the molten agar (e.g., 1 mL per 100 mL of agar) to achieve a final concentration that will result in confluent growth.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of the this compound Reference Standard and dissolve it in a specific volume of phosphate buffer to obtain a known concentration (e.g., 1000 µg/mL).

  • Standard Working Solutions: Prepare a series of at least three concentrations of the standard by diluting the stock solution with phosphate buffer. The concentrations should be chosen to fall within the linear range of the dose-response curve.

  • Sample Stock Solution: Accurately weigh the this compound test sample and dissolve it in the same phosphate buffer to obtain an estimated concentration similar to the standard stock solution.

  • Sample Working Solutions: Prepare sample dilutions in the same manner as the standard to concentrations expected to be in the linear range of the assay.

4. Assay Procedure:

  • Dispense a uniform volume of the inoculated agar into sterile Petri dishes (e.g., 20-25 mL for a 100 mm plate) on a level surface to ensure a uniform depth.

  • Allow the agar to solidify completely in a laminar flow hood.

  • Aseptically place 4-6 sterile cylinders on the surface of the solidified agar in each plate.

  • Carefully fill each cylinder with a precise volume of the standard or sample solutions. It is recommended to have replicates for each concentration.

  • Allow the plates to stand for 1-4 hours at room temperature to allow for pre-diffusion of the antibiotic into the agar.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

5. Data Collection and Analysis:

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a zone reader or caliper.

  • Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Perform a linear regression analysis to obtain a standard curve.

  • Determine the concentration of the test sample by interpolating its mean zone diameter on the standard curve.

  • Calculate the potency of the test sample relative to the reference standard.

Data Presentation: Agar Diffusion Assay
Concentration (µg/mL)Replicate 1 Zone Diameter (mm)Replicate 2 Zone Diameter (mm)Replicate 3 Zone Diameter (mm)Mean Zone Diameter (mm)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2

Experimental Workflow: Agar Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_media Prepare & Sterilize Mueller-Hinton Agar inoculate_agar Inoculate Molten Agar prep_media->inoculate_agar prep_inoculum Prepare & Standardize Test Microorganism (0.5 McFarland) prep_inoculum->inoculate_agar prep_solutions Prepare Standard & Sample Working Solutions add_solutions Add Standard & Sample Solutions to Cylinders prep_solutions->add_solutions pour_plates Pour Inoculated Agar into Petri Dishes inoculate_agar->pour_plates place_cylinders Place Sterile Cylinders on Solidified Agar pour_plates->place_cylinders place_cylinders->add_solutions pre_diffuse Pre-diffusion (1-4 hours) add_solutions->pre_diffuse incubate Incubate Plates (18-24 hours) pre_diffuse->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (log conc. vs. zone diameter) measure_zones->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency Turbidimetric_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_broth Prepare & Sterilize Broth Medium dispense_broth Dispense Broth into Tubes/Microplate prep_broth->dispense_broth prep_inoculum Prepare & Standardize Test Microorganism (e.g., 25% T at 580 nm) add_inoculum Add Standardized Inoculum prep_inoculum->add_inoculum prep_solutions Prepare Standard & Sample Working Solutions add_solutions Add Standard & Sample Solutions prep_solutions->add_solutions dispense_broth->add_inoculum add_inoculum->add_solutions incubate Incubate (3-5 hours) add_solutions->incubate stop_growth Stop Microbial Growth incubate->stop_growth measure_turbidity Measure Turbidity (Absorbance) stop_growth->measure_turbidity plot_curve Plot Standard Curve (log conc. vs. absorbance) measure_turbidity->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency Carbapenem_Mechanism Asparenomycin_C This compound (Carbapenem) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Asparenomycin_C->PBP Binds to and acylates active site Peptidoglycan_synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Inhibition of Cell Wall Synthesis & Cell Lysis PBP->Cell_lysis Inactivation of PBPs Peptidoglycan_synthesis->Cell_lysis Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Carbapenem Antibiotics in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general information on improving the stability of carbapenem (B1253116) antibiotics, such as Asparenomycin C, in aqueous solutions. The information is based on the known properties of the carbapenem class of antibiotics. Specific stability data and optimal conditions for this compound are not publicly available, and therefore, the recommendations provided herein should be considered as a general framework for experimental design. Researchers are strongly encouraged to perform compound-specific validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound and other carbapenems in aqueous solutions?

A1: The stability of carbapenems, a class of β-lactam antibiotics, in aqueous solutions is primarily influenced by several factors:

  • pH: The rate of hydrolysis of the β-lactam ring, a key structural feature for the antibiotic's activity, is highly pH-dependent. Generally, carbapenems exhibit maximal stability in slightly acidic to neutral pH ranges (typically pH 6-7).

  • Temperature: As with most chemical reactions, the degradation of carbapenems is accelerated at higher temperatures. Therefore, it is crucial to store stock solutions and experimental samples at controlled, and often refrigerated or frozen, temperatures.

  • Buffer Composition: The type and concentration of buffer components can influence the rate of degradation. Some buffer species can catalyze hydrolysis.

  • Presence of Nucleophiles: The β-lactam ring is susceptible to attack by nucleophiles, which can lead to its opening and inactivation of the antibiotic.

  • Light and Oxygen: While less commonly reported as primary degradation triggers for all carbapenems, exposure to light and oxygen can potentially contribute to the degradation of some compounds. It is good practice to protect solutions from light.

Q2: What is the main degradation pathway for carbapenems in aqueous solutions?

A2: The principal degradation pathway for carbapenems in aqueous solutions is the hydrolysis of the amide bond in the β-lactam ring. This process leads to the opening of the ring, rendering the antibiotic inactive. The strained bicyclic ring system of carbapenems makes them particularly susceptible to this hydrolytic cleavage. The degradation can proceed through acid-catalyzed, base-catalyzed, or water-mediated hydrolysis.

Q3: How can I monitor the stability of my this compound solution during an experiment?

A3: The most common and reliable method for monitoring the stability of carbapenems is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact carbapenem from its degradation products. Key parameters to monitor are the decrease in the peak area of the parent compound and the emergence and increase of peaks corresponding to degradation products over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of antibiotic activity in my experiment. - Inappropriate pH of the solution: The pH of your experimental medium may be too acidic or too alkaline, accelerating the hydrolysis of the β-lactam ring. - High temperature: The experiment might be conducted at a temperature that significantly increases the degradation rate. - Incompatible buffer components: Certain buffer species may be catalyzing the degradation.- Optimize pH: Determine the optimal pH for this compound stability by conducting a pH-rate profile study. Aim for a pH range of 6.0-7.0 as a starting point. - Control temperature: Perform experiments at the lowest feasible temperature. If possible, prepare solutions fresh and keep them on ice. For longer-term storage, aliquot and freeze solutions at -20°C or -80°C. - Buffer selection: Use buffers that are known to be non-catalytic, such as phosphate (B84403) or acetate (B1210297) buffers, at the lowest effective concentration.
Inconsistent results between experimental replicates. - Inconsistent solution preparation and handling: Variations in the time between solution preparation and use, or exposure to different temperatures, can lead to variable degradation. - Contamination of the aqueous solution: The presence of nucleophilic contaminants can accelerate degradation.- Standardize protocols: Ensure that solutions are prepared and handled consistently for all replicates. Prepare fresh solutions for each experiment whenever possible. - Use high-purity water and reagents: Utilize HPLC-grade water and high-purity reagents to minimize contaminants.
Appearance of unknown peaks in my HPLC chromatogram. - Degradation of this compound: These are likely degradation products resulting from the hydrolysis of the β-lactam ring or other chemical modifications.- Perform forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation) to intentionally generate degradation products. This will help in identifying the peaks corresponding to these degradants in your experimental samples.

Data Presentation

Table 1: General Stability of Carbapenems under Different pH Conditions (Illustrative Data)

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
5.025480.014
6.0251200.006
7.025960.007
8.025240.029
6.047200.001

Note: This table presents hypothetical data based on the general behavior of carbapenems to illustrate the impact of pH and temperature on stability. Actual values for this compound will need to be determined experimentally.

Table 2: Illustrative Data from a Forced Degradation Study of a Carbapenem Antibiotic

Stress ConditionDuration% DegradationNumber of Degradation Products Observed
0.1 M HCl4 hours25%2
0.1 M NaOH1 hour40%3
10% H₂O₂8 hours15%1
Heat (60°C)24 hours30%2
Photostability (UV light)48 hours5%1

Note: This table provides an example of the type of data generated from a forced degradation study. The extent of degradation and the number of products will be specific to the compound and the conditions used.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for a Carbapenem Antibiotic
  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) with pH values ranging from 4.0 to 9.0.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the carbapenem antibiotic in a suitable solvent (e.g., water for injection or a co-solvent if necessary) and keep it on ice.

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and/or acidifying the sample if the degradation is base-catalyzed, and store at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining carbapenem concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k). Plot the log(k) versus pH to generate the pH-rate profile.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: A common mobile phase for carbapenems consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to the range of optimal stability) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Isocratic vs. Gradient Elution: Start with an isocratic elution. If separation between the parent drug and degradation products is not achieved, develop a gradient elution method.

  • Detection: Use a UV detector at the wavelength of maximum absorbance for the carbapenem (typically around 290-310 nm).

  • Forced Degradation: Perform a forced degradation study (as outlined in the troubleshooting section) to generate degradation products.

  • Method Validation: Inject the stressed samples into the HPLC system to ensure that all degradation product peaks are well-resolved from the parent drug peak. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway Asparenomycin_C This compound (Active) Inactive_Product Inactive Hydrolyzed Product (β-lactam ring opened) Asparenomycin_C->Inactive_Product Hydrolysis (H₂O, H⁺, or OH⁻)

Caption: Primary degradation pathway of carbapenems.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Carbapenem Stock Solution Incubation Incubate Samples at Constant Temperature Stock_Solution->Incubation Buffer_Solutions Prepare Buffers at Various pH Values Buffer_Solutions->Incubation Sampling Collect Aliquots at Timed Intervals Incubation->Sampling HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate Constants HPLC_Analysis->Data_Analysis

Caption: Workflow for a pH-rate profile stability study.

troubleshooting inconsistent MIC results for Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent Minimum Inhibitory Concentration (MIC) results for Asparenomycin (B1242592) C.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for Asparenomycin C. What are the common causes?

A1: Inconsistent MIC results for this compound can arise from several experimental factors. The most common sources of variability include:

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent cause of variable MIC results for any antibiotic.[1][2]

  • This compound Stock Solution: Issues with the preparation, storage, or stability of the this compound stock solution can lead to inaccurate effective concentrations. As a carbapenem (B1253116) antibiotic, this compound's stability in solution may be a critical factor.[3][4]

  • Methodology Variations: Different MIC testing methods (e.g., broth microdilution, agar (B569324) dilution, gradient diffusion) can produce different results.[5] Strict adherence to a standardized protocol is essential.

  • Media Composition: Variations in media components, such as pH and cation concentrations, can influence the activity of the antibiotic.[6]

  • Plastic Adsorption: Some compounds can adsorb to the surface of standard microtiter plates, reducing the effective concentration of the drug in the media.[1]

Q2: Our MIC values for this compound are consistently higher than expected. What should we investigate first?

A2: Consistently high MIC values often indicate a reduction in the effective concentration or activity of this compound. A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to diagnose the issue.

G A Start: Consistently High MICs B Verify this compound Stock Solution A->B Step 1 C Check for Precipitation or Adsorption B->C Step 2 D Assess Inoculum Density C->D Step 3 E Review Incubation Conditions D->E Step 4 F Resolution E->F

Caption: Troubleshooting workflow for consistently high MICs.

Q3: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?

A3: As of the latest information, specific CLSI or EUCAST-defined quality control ranges for this compound may not be publicly available. For investigational compounds, it is crucial to establish internal QC ranges using standard, well-characterized bacterial strains. Regular testing of these QC strains is critical for ensuring the accuracy and reproducibility of your MIC assays.[5]

Below is a table of commonly used QC strains and example MIC ranges that could be adapted for internal validation of this compound assays.

Quality Control StrainATCC NumberExample MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259222 - 8
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Note: These are example ranges and should be established and validated within your laboratory.

Troubleshooting Guides

Problem: Inconsistent MIC values between replicates.

This guide addresses variability observed within the same experiment.

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate and verify the accuracy of all pipettes used for dispensing the antibiotic, media, and bacterial inoculum. Use reverse pipetting for viscous solutions.
Inhomogeneous Bacterial Inoculum Ensure the standardized bacterial suspension is thoroughly mixed before and during inoculation of the microtiter plates.
Edge Effects in Microtiter Plates Evaporation from wells on the outer edges of a 96-well plate can concentrate the antibiotic and media components. To mitigate this, avoid using the outermost wells or fill them with sterile media.
Contamination Use aseptic techniques throughout the procedure. Regularly check the purity of bacterial cultures and the sterility of the media and reagents.[7]
Problem: MIC values differ significantly between experiments.

This guide focuses on troubleshooting variability observed across different experimental runs.

Potential CauseRecommended Solution
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. The stability of carbapenems can be sensitive to storage conditions.[4]
Variation in Inoculum Preparation Strictly adhere to a standardized protocol for preparing the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard).[2]
Media Lot-to-Lot Variability Use a consistent source and lot of growth medium. If a new lot is introduced, perform a comparative study with the previous lot using QC strains to ensure consistency.[6]
Inconsistent Incubation Conditions Ensure the incubator maintains a consistent temperature and atmosphere (e.g., CO2 levels if required). The duration of incubation should be strictly controlled.[8]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[8][9]

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., sterile deionized water, or a buffer as recommended by the supplier) to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dispense into single-use aliquots and store at -80°C.[7]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate a tube of sterile saline or growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in the assay broth to achieve a final target inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

3. Serial Dilution and Plate Inoculation:

The following diagram illustrates the workflow for a standard broth microdilution MIC assay.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions of this compound in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Standard workflow for a broth microdilution MIC assay.

Detailed Steps for Serial Dilution:

  • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of a 2x starting concentration of this compound to well 1.

  • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (broth and inoculum, no antibiotic), and well 12 serves as the sterility control (uninoculated broth).

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

4. Incubation and MIC Determination:

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

References

Technical Support Center: Optimizing Asparenomycin C Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo dosage and pharmacokinetic data for Asparenomycin C is limited. The following guidelines and examples are based on the well-characterized carbapenem (B1253116) antibiotic, meropenem (B701). Researchers should treat this information as a foundational guide and must conduct compound-specific dose-ranging, pharmacokinetic, and efficacy studies for this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage of this compound for a murine infection model?

A1: Initial dose selection for a new carbapenem like this compound should be guided by its in vitro potency against the target pathogen, specifically the Minimum Inhibitory Concentration (MIC). As a starting point, you can use established pharmacokinetic/pharmacodynamic (PK/PD) targets for carbapenems. For carbapenems, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). A common target for bactericidal activity is a %fT > MIC of 40%. You can use this target in conjunction with preliminary pharmacokinetic data to estimate an initial dose range.

Q2: How do I establish a murine infection model to test the efficacy of this compound?

A2: Establishing a reproducible murine infection model is crucial for testing efficacy. A common model is the neutropenic thigh infection model.[1] This involves rendering mice neutropenic using an agent like cyclophosphamide (B585) to reduce the influence of the host immune system, allowing for a clearer assessment of the antibiotic's activity.[1][2] The mice are then inoculated with a known quantity of the bacterial pathogen in the thigh muscle. Treatment with the antibiotic is typically initiated a few hours post-infection.

Q3: What are the key pharmacokinetic parameters to consider for this compound in vivo?

A3: Key pharmacokinetic parameters to measure in your animal model include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to reach Cmax (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.[3]

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

These parameters will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and are essential for optimizing the dosing regimen.

Q4: How can I optimize the dosing frequency of this compound?

A4: The dosing frequency for a time-dependent antibiotic like a carbapenem is critical. The goal is to maintain the drug concentration above the MIC for the desired percentage of the dosing interval. Based on the drug's half-life in your animal model, you may need to administer the drug more frequently (e.g., every 6, 8, or 12 hours) to achieve the target %fT > MIC. Dose fractionation studies, where the total daily dose is administered in different regimens (e.g., a single large dose vs. multiple smaller doses), can help determine the optimal dosing schedule.[1]

Q5: What are potential toxicity concerns with this compound, and how can I monitor for them?

A5: While specific toxicity data for this compound is not widely available, carbapenems as a class are generally well-tolerated. However, potential side effects can include neurotoxicity at very high doses and gastrointestinal disturbances. In your in vivo experiments, it is important to monitor the animals for any signs of distress, weight loss, or changes in behavior. For more detailed toxicity assessments, you can collect blood for clinical chemistry analysis and perform histopathological examination of major organs (e.g., liver, kidneys) at the end of the study.

Quantitative Data Summary

The following tables summarize pharmacokinetic and efficacy data for the carbapenem meropenem in murine models. This data is provided as an example to guide your experimental design for this compound.

Table 1: Example Pharmacokinetic Parameters of Meropenem in Infected Mice

ParameterValueAnimal ModelReference
Half-life (t1/2)~1.8 hoursNeutropenic mouse thigh infection[1]
Protein Binding90-92.5%Mouse serum[1]
CmaxDose-dependentInfected mice[1]
AUCDose-dependentInfected mice[1]

Table 2: Example Efficacy of Meropenem in a Murine Thigh Infection Model (vs. S. aureus)

Dose (mg/kg)Dosing ScheduleBacterial Load Reduction (log10 CFU/g)Reference
2.5Single doseED40 (40% of max effect)[1]
3.7Single doseED50 (50% of max effect)[1]
5.6Single doseED60 (60% of max effect)[1]
7.1Single doseStasis (no change in bacterial load)[1]
15.0Single doseED80 (80% of max effect)[1]

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model for Efficacy Testing

This protocol is adapted from established methods for testing antibiotic efficacy.[1][2]

Materials:

  • Female ICR or Swiss Webster mice (6-8 weeks old)

  • Cyclophosphamide

  • This compound (or other test article)

  • Vehicle for drug formulation (e.g., sterile saline)

  • Bacterial pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Anesthetic

  • Surgical tools for tissue collection

  • Phosphate-buffered saline (PBS)

  • Agar (B569324) plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This will induce neutropenia.

  • Bacterial Inoculation:

    • Culture the bacterial strain to mid-log phase and wash with sterile saline.

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the right thigh muscle.

  • Treatment Initiation:

    • Two hours post-infection, begin treatment with this compound.

    • Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal injection).

    • Include a vehicle control group and potentially a positive control group (an antibiotic with known efficacy).

  • Endpoint Analysis:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Calculate the mean log10 CFU/g of tissue for each treatment group.

    • Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetic Studies cluster_dose_ranging Dose-Ranging Efficacy cluster_optimization Dosage Optimization mic Determine MIC of This compound pk_study Single-Dose PK Study in Mice mic->pk_study Inform Initial Dose Range pk_params Calculate t1/2, Cmax, AUC pk_study->pk_params dose_range In Vivo Dose-Ranging Study pk_params->dose_range Guide Dose Selection efficacy Determine Dose-Response Relationship dose_range->efficacy fractionation Dose Fractionation Study efficacy->fractionation Select Doses for Frequency Testing optimal_dose Define Optimal Dosing Regimen fractionation->optimal_dose

Caption: Workflow for optimizing the in vivo dosage of this compound.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall asparenomycin This compound asparenomycin->pbp Inhibits

Caption: Mechanism of action of carbapenems like this compound.

References

how to prevent degradation of Asparenomycin C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Asparenomycin C during storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a member of the carbapenem (B1253116) class of antibiotics, is susceptible to degradation through several mechanisms. The primary factors influencing its stability are:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • pH: this compound is prone to hydrolysis, particularly in acidic or alkaline conditions. The beta-lactam ring, crucial for its antibacterial activity, is susceptible to cleavage.

  • Moisture: As a solid, this compound is relatively stable. However, the presence of moisture can facilitate hydrolysis, leading to degradation even in the solid state.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of carbapenems.

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of this compound.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at controlled room temperature, ideally between 20°C and 25°C (68°F - 77°F). For enhanced stability, refrigeration at 2°C to 8°C (36°F - 46°F) is recommended.

  • Humidity: Maintain a dry environment with a relative humidity below 40%.

  • Light: Protect from light by storing in an opaque or amber-colored container.

  • Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture.

Q3: How should I prepare and store this compound solutions to minimize degradation?

A3: this compound is significantly less stable in solution compared to its solid form. To minimize degradation in solution:

  • Use freshly prepared solutions: It is always best to prepare solutions immediately before use.

  • pH of the solvent: Use a buffered solution with a pH close to neutral (pH 6.0-7.0) for reconstitution, as carbapenems generally exhibit maximum stability in this range.

  • Temperature: If immediate use is not possible, store the solution at 2°C to 8°C and use it within 24 hours. Avoid freezing solutions unless explicitly recommended, as freeze-thaw cycles can promote degradation.

  • Protection from light: Keep the solution protected from light at all times.

Q4: I am observing a loss of potency in my this compound samples. How can I troubleshoot this issue?

A4: A loss of potency is a common indicator of degradation. To troubleshoot this, consider the following:

  • Review Storage Conditions: Verify that both solid and solution forms of this compound are being stored according to the recommended guidelines (see Q2 and Q3).

  • Check for Contamination: Ensure that solvents and containers are free from acidic, alkaline, or oxidizing contaminants.

  • Evaluate Experimental Workflow: Minimize the time that this compound is in solution and exposed to ambient temperature and light during your experiments.

  • Perform Stability Testing: If degradation is suspected, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to quantify the amount of intact this compound and its degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low bioactivity in experiments. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound from a new vial of solid material. 2. Verify the pH of your experimental buffer. 3. Protect solutions from light and keep them on ice when not in immediate use.
Visible discoloration or precipitation in this compound solutions. Significant degradation and formation of insoluble degradation products.1. Discard the solution. 2. Review solution preparation and storage procedures. Ensure the use of high-purity solvents and appropriate pH buffers.
Inconsistent results between experimental replicates. Variable degradation of this compound across different samples.1. Standardize the time between solution preparation and use for all samples. 2. Ensure uniform storage conditions for all stock and working solutions.

Quantitative Data on this compound Degradation (Illustrative)

ConditionTemperature (°C)pHHalf-life (t½) (hours)
A 47.072
B 257.024
C 255.010
D 259.08

This data illustrates that degradation is significantly faster at room temperature compared to refrigerated conditions and is accelerated in both acidic and alkaline environments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient elution is typically used to separate the parent compound from its degradation products. A common mobile phase combination for carbapenems is a mixture of a phosphate (B84403) buffer (pH ~6.5) and acetonitrile (B52724).

  • Example Gradient: Start with 95% buffer and 5% acetonitrile, and gradually increase the acetonitrile concentration to 50% over 20 minutes.

3. Sample Preparation:

  • Forced Degradation Samples: To generate degradation products for method validation, subject this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 8 hours.

  • Neutralize acidic and basic samples before injection.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 298 nm (Carbapenems typically have a UV absorbance maximum around this wavelength).

  • Column Temperature: 30°C

5. Data Analysis:

  • The stability of this compound is determined by measuring the decrease in the peak area of the parent compound over time. The formation of degradation products is indicated by the appearance of new peaks in the chromatogram.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) Asparenomycin_C This compound (Active) Hydrolyzed_Product Inactive Product (Open Beta-Lactam Ring) Asparenomycin_C->Hydrolyzed_Product H₂O, H⁺/OH⁻ Oxidized_Product Oxidized Degradant Asparenomycin_C->Oxidized_Product [O] Photo_Product Photodegraded Product Asparenomycin_C->Photo_Product

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Potency Loss or Inconsistent Results Observed Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage (Temp, Light, Humidity, pH) Storage_OK->Correct_Storage No Check_Workflow Review Experimental Workflow (Time in solution, Contaminants) Storage_OK->Check_Workflow Yes Correct_Storage->Check_Storage Workflow_OK Workflow Optimized? Check_Workflow->Workflow_OK Optimize_Workflow Action: Minimize exposure time, Use high-purity reagents Workflow_OK->Optimize_Workflow No Perform_HPLC Perform Stability-Indicating HPLC Analysis Workflow_OK->Perform_HPLC Yes Optimize_Workflow->Check_Workflow End Identify Degradation Products & Quantify Potency Loss Perform_HPLC->End

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Synthesis of Asparenomycin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Asparenomycin C and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of this compound derivatives?

A1: The primary challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly the C5, C6, and C8 positions of the carbapenem (B1253116) core, is crucial for biological activity.

  • β-Lactam Ring Strain: The inherent strain of the β-lactam ring makes it susceptible to hydrolysis and other nucleophilic attacks, requiring careful handling and reaction conditions.

  • Side Chain Introduction: The introduction of the unsaturated side chain at the C6 position and the thioether linkage at C2 can be complex and may lead to side reactions.

  • Protecting Group Strategy: The selection and removal of protecting groups for the carboxyl, hydroxyl, and amino functionalities must be carefully planned to avoid side reactions and ensure compatibility with other reaction steps.

  • Purification: The high polarity of the final deprotected compounds often makes purification by standard chromatography challenging.

Q2: Which protecting groups are recommended for the carboxyl group in this compound synthesis?

A2: Commonly used protecting groups for the carboxyl group at C3 include p-Nitrobenzyl (PNB) and Allyl (All) esters. The PNB group is typically removed by hydrogenolysis, while the Allyl group can be cleaved under mild conditions using a palladium catalyst, which is often compatible with the sensitive β-lactam core.

Q3: How can I improve the stability of the carbapenem core during synthesis?

A3: To improve stability, it is advisable to:

  • Work at low temperatures, especially during reactions involving strong bases or nucleophiles.

  • Use a well-thought-out protecting group strategy to mask reactive functional groups.

  • Keep the β-lactam intermediate in a non-polar, aprotic solvent whenever possible.

  • Avoid prolonged exposure to acidic or basic conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in β-Lactam Ring Formation

Problem: The cyclization step to form the azetidin-2-one (B1220530) ring results in a poor ratio of the desired diastereomer.

Possible Cause Suggested Solution
Incorrect Choice of Chiral Auxiliary Ensure the chiral auxiliary on the starting material is appropriate for directing the stereochemistry. For example, Evans' oxazolidinone auxiliaries are commonly used to set the stereochemistry of the C5 and C6 substituents.
Suboptimal Reaction Temperature Perform the cyclization at lower temperatures. This can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable diastereomer.
Base Selection The choice of base can significantly influence the stereochemical outcome. Experiment with different bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to find the optimal conditions.
Solvent Effects The polarity of the solvent can affect the transition state of the cyclization. Test a range of aprotic solvents, from less polar (e.g., THF) to more polar (e.g., DMF), to optimize diastereoselectivity.
Issue 2: Cleavage of the β-Lactam Ring During Deprotection

Problem: The final deprotection step, typically hydrogenolysis to remove a PNB ester, leads to significant degradation of the β-lactam ring.

Possible Cause Suggested Solution
Catalyst Poisoning The sulfur atom in the C2 side chain can poison the palladium catalyst, leading to longer reaction times and increased degradation. Use a sulfur-resistant catalyst or a larger catalyst loading.
Acidic Byproducts Hydrogenolysis can generate acidic byproducts that catalyze the opening of the β-lactam ring. Add a mild, non-nucleophilic base, such as sodium bicarbonate or a proton sponge, to the reaction mixture to neutralize any acid formed.[1]
Over-reduction Prolonged reaction times can lead to over-reduction of other functional groups. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
Solvent Choice The solvent system can influence the reaction rate and stability of the product. A mixture of THF, water, and ethanol (B145695) is often effective for this deprotection step.
Issue 3: Difficulty in Purifying the Final Compound

Problem: The final this compound derivative is highly polar and shows poor resolution or streaking on standard silica (B1680970) gel chromatography.

Possible Cause Suggested Solution
High Polarity The free carboxylate and hydroxyl groups make the molecule very polar. Standard silica gel chromatography is often ineffective.
Ionic Nature The zwitterionic nature of the molecule at neutral pH can lead to strong interactions with the stationary phase.
Impurity Profile Polar impurities from previous steps can co-elute with the product.

Purification Strategy Comparison

Purification Method Stationary Phase Mobile Phase Advantages Disadvantages
Reversed-Phase HPLC C18 or C8Acetonitrile/Water with TFA or formic acidGood for separating polar compounds.Can be difficult to remove the ion-pairing agent.
Ion-Exchange Chromatography Anion or Cation Exchange ResinAqueous buffers with a salt gradientEffective for separating charged molecules.Requires careful control of pH and buffer concentration.
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Amide, or DiolHigh organic content with a small amount of aqueous bufferGood for very polar, water-soluble compounds.Column equilibration can be slow.

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of (3R,4R)-4-Acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

This protocol describes the synthesis of a key intermediate for many carbapenem antibiotics.

Materials:

  • (3R,4R)-4-carboxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

  • Lead tetraacetate (Pb(OAc)₄)

  • Dimethylformamide (DMF)

  • Acetic acid

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Brine

Procedure:

  • Dissolve the starting carboxylic acid (1 equivalent) in a 3:1 mixture of DMF and acetic acid.

  • Add lead tetraacetate (1.4 equivalents) to the solution.

  • Stir the reaction mixture at 60°C for 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a 1:1 mixture of ethyl acetate and n-hexane, followed by brine.

  • Stir vigorously for 30 minutes.

  • Filter off any insoluble materials.

  • Separate the organic layer, wash sequentially with water, 10% Na₂SO₃ solution, 10% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 90-95%[2]

Protocol 2: Deprotection of a PNB-protected this compound Derivative

Materials:

  • PNB-protected this compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the PNB-protected compound in a mixture of THF, water, and ethanol.

  • Add a catalytic amount of 10% Pd/C and a stoichiometric amount of sodium bicarbonate.[1]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent mixture.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • The remaining aqueous solution can be lyophilized or purified directly by preparative HPLC.

Visualizations

Synthetic_Pathway_Challenges cluster_start Starting Materials cluster_core Carbapenem Core Synthesis cluster_sidechain Side Chain Introduction cluster_final Final Steps A Chiral Precursor B Azetidinone Formation (β-Lactam Cyclization) A->B Stereocontrol Challenge C Ring Closure & Side Chain Precursor Attachment B->C Ring Strain Management D C2 Thioether Side Chain Coupling C->D E C6 Unsaturated Side Chain Formation D->E F Global Deprotection E->F Protecting Group Compatibility G Final Product (this compound Derivative) F->G Purification Challenge

Caption: Key challenging stages in the synthesis of this compound derivatives.

Troubleshooting_Workflow Start Low Yield in Final Deprotection Step Check_Purity Analyze Purity of Protected Precursor Start->Check_Purity Check_Catalyst Check Catalyst Activity and Loading Check_Conditions Review Deprotection Conditions (pH, Temp, Time) Check_Catalyst->Check_Conditions OK Increase_Catalyst Increase Catalyst Loading or Use Sulfur-Resistant Catalyst Check_Catalyst->Increase_Catalyst Suspected Poisoning Check_Purity->Check_Catalyst Pure Repurify Repurify Precursor Check_Purity->Repurify Impure Add_Base Add Mild Base (e.g., NaHCO3) to Neutralize Acid Check_Conditions->Add_Base Degradation Observed Optimize_Time Optimize Reaction Time via HPLC Monitoring Check_Conditions->Optimize_Time No Degradation, Slow Reaction Increase_Catalyst->Check_Conditions Repurify->Check_Catalyst Add_Base->Optimize_Time Solution Improved Yield Optimize_Time->Solution Logical_Relationships cluster_factors Factors Influencing Success cluster_outcomes Desired Outcomes Stereo Stereocontrol Activity Biological Activity Stereo->Activity determines Protect Protecting Groups Yield High Yield Protect->Yield impacts Purity High Purity Protect->Purity affects Stability β-Lactam Stability Stability->Yield critical for Purify Purification Purify->Purity ensures

References

Technical Support Center: Interpreting Complex Results from Beta-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex results from beta-lactamase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in a beta-lactamase inhibition assay?

A1: To ensure the reliability and accuracy of your results, the following controls are essential:

  • No-Enzyme Control: This control contains the substrate and buffer but no beta-lactamase. It is used to determine the rate of spontaneous substrate degradation and correct for background absorbance or fluorescence.

  • No-Inhibitor Control (Enzyme Activity Control): This control contains the enzyme and substrate in the assay buffer without any inhibitor. It represents the maximum velocity (Vmax) of the enzymatic reaction and serves as a baseline for calculating the percentage of inhibition.

  • No-Substrate Control: This control includes the enzyme and inhibitor (if applicable) but no substrate. It helps to identify any intrinsic absorbance or fluorescence of the test compounds.

  • Positive Control Inhibitor: A known beta-lactamase inhibitor (e.g., clavulanic acid, tazobactam) should be included to validate the assay's ability to detect inhibition.

  • Solvent Control: This control contains the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. It is crucial for assessing any inhibitory or enhancing effects of the solvent on enzyme activity.[1]

Q2: How do I differentiate between a reversible and an irreversible inhibitor?

A2: Differentiating between reversible and irreversible inhibitors typically involves a pre-incubation step followed by a dilution experiment:

  • Pre-incubation: Incubate the beta-lactamase enzyme with a high concentration of the inhibitor for a set period (e.g., 30-60 minutes).

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a solution containing the substrate.

  • Activity Measurement: Measure the enzyme activity immediately after dilution and over time.

  • Reversible Inhibitor: If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time.

  • Irreversible Inhibitor: If the inhibitor is irreversible, it will have formed a stable, often covalent, bond with the enzyme.[2][3] The enzyme activity will not recover upon dilution.[2][3]

Q3: What is the "inoculum effect" and how can it affect my results?

A3: The inoculum effect refers to the observation that the minimum inhibitory concentration (MIC) of a β-lactam antibiotic increases as the concentration of bacteria (the inoculum size) used in the susceptibility test increases. This is particularly relevant for some cephalosporins when tested against bacteria that produce certain types of β-lactamases. At high bacterial densities, the amount of β-lactamase produced can be sufficient to hydrolyze the antibiotic, leading to apparent resistance. When interpreting in vitro inhibition data, it is important to consider that the in vivo bacterial load at an infection site could be high, potentially leading to a similar effect and clinical failure of the antibiotic.

Q4: How do the different Ambler classes of beta-lactamases affect inhibitor selection?

A4: The Ambler classification divides beta-lactamases into four classes based on their amino acid sequence.

  • Class A, C, and D enzymes are serine-β-lactamases.

    • Class A (e.g., TEM, SHV, CTX-M) are often susceptible to classic inhibitors like clavulanic acid and tazobactam.[4]

    • Class C (AmpC) are cephalosporinases and are typically resistant to older inhibitors but can be inhibited by newer compounds like avibactam.[5]

    • Class D (OXA) are oxacillinases that can be variably inhibited by available inhibitors.[2]

  • Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for activity and are resistant to all currently approved serine-β-lactamase inhibitors. They can be inhibited by metal chelators like EDTA in vitro.

Therefore, the choice of inhibitor for your assay and for potential therapeutic combinations is highly dependent on the class of beta-lactamase being studied.

Troubleshooting Guides

Problem 1: High Background Signal in my Colorimetric (Nitrocefin) Assay

Q: My negative control wells (no enzyme) are showing a significant color change. What could be the cause and how can I fix it?

A: High background in a nitrocefin-based assay can be caused by several factors:

  • Spontaneous Degradation of Nitrocefin (B1678963): Nitrocefin can degrade spontaneously, especially at non-neutral pH or when exposed to light for extended periods.

    • Solution: Always prepare fresh nitrocefin solutions and protect them from light.[6][7] Ensure your assay buffer is at a neutral pH (around 7.0).[6]

  • Contaminated Reagents: Contamination of buffers or water with microbial growth can introduce exogenous enzymes that may degrade nitrocefin.[8]

    • Solution: Use sterile, high-purity water and filter-sterilize your buffers.[8] Prepare fresh buffers regularly.[8]

  • Interference from Test Compounds: Some test compounds may directly react with or degrade nitrocefin, or they may have intrinsic color that absorbs at the detection wavelength (around 486 nm).

    • Solution: Run a control with the test compound and nitrocefin in the absence of the enzyme to check for direct reactivity. Also, measure the absorbance of the compound alone in the assay buffer.

Problem 2: My IC50 values are not reproducible or are higher/lower than expected.

Q: I am getting inconsistent IC50 values between experiments, or my values differ significantly from the literature. What are the potential reasons?

A: Variability in IC50 values can stem from several experimental factors:

  • Inaccurate Reagent Concentrations: Errors in the concentration of the enzyme, substrate, or inhibitor will directly impact the calculated IC50.

    • Solution: Carefully calibrate pipettes and verify the concentrations of stock solutions. For enzymes, it is crucial to determine the active enzyme concentration.

  • Incubation Time: For time-dependent or irreversible inhibitors, the IC50 value will decrease with longer pre-incubation times.

    • Solution: Standardize the pre-incubation time between the enzyme and inhibitor across all experiments. Report the pre-incubation time along with your IC50 values.

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.

    • Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors. Ensure the substrate concentration is consistent across all assays.

  • Enzyme Activity: The activity of the beta-lactamase preparation can vary between batches or due to storage conditions.

    • Solution: Aliquot your enzyme stock to avoid repeated freeze-thaw cycles.[7] Run a standard inhibitor with each experiment to monitor for variations in enzyme activity.

Problem 3: My results suggest inhibition, but the compound is a known non-inhibitor (False Positive).

Q: I have identified several "hits" in my high-throughput screen, but I suspect they may be false positives. What are common causes of false positives in beta-lactamase assays?

A: False positives are a common issue in high-throughput screening. Potential causes include:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit enzymes.

    • Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Re-test positive hits in the presence of the detergent; a significant loss of inhibitory activity suggests aggregation.

  • Assay Interference: As mentioned previously, compounds can interfere with the detection method (e.g., absorbance or fluorescence quenching).

    • Solution: Perform counter-screens without the enzyme to identify compounds that interfere with the assay signal.

  • Reactive Compounds: Some compounds may be chemically reactive and non-specifically modify the enzyme, leading to inactivation.

    • Solution: These can be difficult to distinguish from true irreversible inhibitors without further mechanistic studies, such as mass spectrometry, to identify covalent modification of the enzyme.

Data Presentation

Table 1: IC50 Values of Common Beta-Lactamase Inhibitors Against Selected Class A Beta-Lactamases.

Beta-Lactamase EnzymeClavulanic Acid IC50 (µM)Sulbactam IC50 (µM)Tazobactam IC50 (µM)
TEM-10.084.80.1
SHV-10.015.80.07
TEM-3 (ESBL)0.040.80.05
TEM-12 (ESBL)0.030.50.04
SHV-2 (ESBL)0.020.40.03

Data compiled from publicly available information.[9]

Table 2: Kinetic Parameters of Selected Beta-Lactamases for Common Substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TEM-1Benzylpenicillin20-501000-2000~10⁷-10⁸
TEM-1Cefotaxime~1000~1~1800
TEM-1Ceftazidime>1000~0.1~40
CTX-M-15Nitrocefin127338.32.7 x 10⁶
CTX-M-15Cefotaxime456101.4 x 10⁷

Data compiled from publicly available information.[10][11]

Experimental Protocols

Nitrocefin-Based Colorimetric Assay for IC50 Determination

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a test compound against a specific beta-lactamase using the chromogenic substrate nitrocefin.[9]

Materials:

  • Purified beta-lactamase enzyme

  • Test inhibitor compounds

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microtiter plates

  • Spectrophotometer capable of reading absorbance at ~486 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase enzyme in assay buffer.

    • Prepare a stock solution of nitrocefin (e.g., 10 mg/mL in DMSO) and then dilute to a working concentration (e.g., 100 µM) in assay buffer.[6] Protect from light.

    • Prepare a stock solution of the test inhibitor in DMSO and create a series of serial dilutions at 100x the final desired concentration.

  • Assay Setup:

    • In a 96-well plate, add 1 µL of the serially diluted inhibitor solutions to the appropriate wells.

    • Add 1 µL of DMSO to the "No-Inhibitor" and "No-Enzyme" control wells.

    • Add 50 µL of the beta-lactamase enzyme solution to all wells except the "No-Enzyme" control.

    • Add 50 µL of assay buffer to the "No-Enzyme" control wells.

    • Add 49 µL of assay buffer to all other wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 50 µL of the nitrocefin working solution to all wells.

    • Immediately measure the change in absorbance at 486 nm over time (e.g., every minute for 30 minutes) using a spectrophotometer in kinetic mode.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Subtract the rate of the "No-Enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "No-Inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Fluorescence Quenching-Based Assay

This protocol describes a fluorescence-based assay using a probe that is quenched until cleaved by a beta-lactamase.[12]

Materials:

  • Purified beta-lactamase enzyme

  • Test inhibitor compounds

  • Fluorescent beta-lactamase probe (e.g., β-LEAF)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase enzyme in assay buffer.

    • Prepare a working solution of the fluorescent probe in an appropriate buffer (may require some DMSO for solubility).[12]

    • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of each inhibitor dilution.

    • Add the beta-lactamase enzyme to all wells except the negative controls.

    • Pre-incubate the enzyme and inhibitor at room temperature for a defined period.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the fluorescent probe solution to all wells.

    • Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial rate of the reaction for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_inhibitor Add Inhibitor to Plate serial_dil->add_inhibitor add_enzyme Add Enzyme & Pre-incubate add_inhibitor->add_enzyme add_substrate Initiate with Substrate add_enzyme->add_substrate measure_signal Measure Signal (Absorbance/Fluorescence) add_substrate->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G cluster_pathway Mechanism of Action Beta-Lactam_Antibiotic Beta-Lactam Antibiotic Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactam_Antibiotic->Beta-Lactamase PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Binds to Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic Beta-Lactamase->Hydrolyzed_Antibiotic Hydrolysis Inhibited_Enzyme Inhibited Enzyme Complex Beta-Lactamase->Inhibited_Enzyme Inhibitor Beta-Lactamase Inhibitor Inhibitor->Inhibited_Enzyme Inhibition Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to G start Inconsistent Results? ic50_check IC50 values vary? start->ic50_check Yes background_check High background signal? start->background_check No reagent_conc Check reagent concentrations? ic50_check->reagent_conc Yes incubation_time Standardize incubation time? ic50_check->incubation_time No nitrocefin_degrade Nitrocefin degradation? background_check->nitrocefin_degrade Yes reagent_contam Reagent contamination? background_check->reagent_contam No solution_reagents Recalculate & remake stock solutions reagent_conc->solution_reagents substrate_conc Check substrate concentration? incubation_time->substrate_conc No solution_time Use consistent pre-incubation incubation_time->solution_time Yes solution_substrate Use [S] <= Km substrate_conc->solution_substrate Yes solution_nitrocefin Prepare fresh nitrocefin, protect from light nitrocefin_degrade->solution_nitrocefin compound_interfere Compound interference? reagent_contam->compound_interfere No solution_reagents_contam Use sterile reagents, prepare fresh buffers reagent_contam->solution_reagents_contam Yes solution_compound_interfere Run no-enzyme controls compound_interfere->solution_compound_interfere Yes

References

Technical Support Center: Optimization of HPLC Parameters for Asparenomycin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Asparenomycin C.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shape, such as peak tailing or fronting?

A1: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This can be caused by column contamination, excessive sample load, or secondary interactions between the analyte and the stationary phase.[1] To resolve this, try flushing the column with a strong solvent, reducing the sample concentration, or adjusting the mobile phase pH.[1]

  • Peak Fronting: This is often a result of a sample being too concentrated or a mismatched injection solvent.[1] Diluting the sample or dissolving it in the mobile phase can help alleviate this issue.

Q2: What causes retention time shifts during my analytical run?

A2: Inconsistent retention times can compromise the reliability of your results. Potential causes include:

  • Changes in Mobile Phase Composition: Ensure the mobile phase is prepared consistently and is properly degassed.[1]

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.

  • Column Degradation: If the column has been used extensively, its performance may decline, leading to shifts in retention time. Replacing the column may be necessary.

Q3: I am experiencing baseline noise or drift. How can I fix this?

A3: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.

  • Baseline Noise: This can be due to air bubbles in the mobile phase or detector, or contamination. Degassing the mobile phase and flushing the system can help.[1]

  • Baseline Drift: This is often observed during gradient elution and can be caused by impurities in the mobile phase or an unconditioned column. Using high-purity solvents and ensuring the column is properly equilibrated are crucial.

Q4: My system is showing high back pressure. What should I do?

A4: High back pressure can damage the HPLC system. The primary causes are blockages in the column or system tubing.[1] To troubleshoot, start by disconnecting the column to see if the pressure drops. If it does, the column may be blocked and require flushing or replacement. If the pressure remains high, check for blockages in the tubing, frits, and guard column.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of HPLC parameters for this compound analysis.

Q1: What are the recommended starting parameters for HPLC analysis of this compound?

Table 1: Recommended Starting HPLC Parameters for Carbapenem (B1253116) Analysis

ParameterRecommended Setting
Column C8 or C18, 3-5 µm particle size
Mobile Phase Phosphate (B84403) buffer (pH 6.5-6.8) and an organic modifier (acetonitrile or methanol)[3][5]
Elution Mode Gradient or isocratic
Flow Rate 0.5 - 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 298 nm[3][4]

Q2: How should I prepare the mobile phase for the analysis?

A2: Proper mobile phase preparation is critical for reproducible results.

  • Buffer Preparation: Prepare the phosphate buffer to the desired pH (e.g., 6.8) and concentration (e.g., 0.1M).[3]

  • Solvent Purity: Use HPLC-grade solvents (acetonitrile, methanol) and water.

  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm filter and degas it using sonication or an online degasser to prevent air bubbles.

Q3: What type of column is best suited for this compound analysis?

A3: Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of carbapenem antibiotics.[3][5] The choice between C8 and C18 will depend on the desired retention and selectivity. A C18 column will generally provide more retention for non-polar compounds.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: Carbapenems can be susceptible to degradation.[4] To ensure stability:

  • Prepare samples fresh and keep them refrigerated until analysis.

  • If necessary, use a stabilizing agent, although specific agents for this compound would need to be determined experimentally.

  • Minimize the time the sample spends in the autosampler.

Experimental Protocols

Protocol 1: Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase or a compatible solvent to a known concentration.

  • Perform serial dilutions to prepare a series of calibration standards.

Protocol 2: HPLC Analysis Workflow

  • System Preparation:

    • Prepare the mobile phase as described in FAQ Q2.

    • Purge the HPLC system to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the prepared standard solutions, followed by the samples.

  • Data Acquisition and Analysis:

    • Acquire the chromatograms at the specified detection wavelength (e.g., 298 nm).

    • Integrate the peak areas and construct a calibration curve to quantify this compound in the samples.

Visualizations

HPLC_Workflow A Mobile Phase Preparation B System Purge & Equilibration A->B D Sample Injection B->D C Sample Preparation C->D E Chromatographic Separation D->E F Data Acquisition E->F G Data Analysis F->G

Caption: Experimental workflow for HPLC analysis.

HPLC_Troubleshooting Start HPLC Problem Identified Problem Select Problem Type Start->Problem PeakShape Poor Peak Shape Problem->PeakShape Peak Shape RetentionTime Retention Time Shift Problem->RetentionTime Retention Time Baseline Baseline Issue Problem->Baseline Baseline Pressure High Back Pressure Problem->Pressure Pressure Tailing Tailing: Flush Column, Reduce Sample Load PeakShape->Tailing Tailing Fronting Fronting: Dilute Sample, Match Injection Solvent PeakShape->Fronting Fronting MobilePhase Check Mobile Phase Composition & Degassing RetentionTime->MobilePhase Temperature Check Column Temperature RetentionTime->Temperature Noise Noise: Degas Mobile Phase, Flush System Baseline->Noise Noise Drift Drift: Use High-Purity Solvents, Equilibrate Column Baseline->Drift Drift Blockage Check for Blockages (Column, Tubing, Frits) Pressure->Blockage

References

Technical Support Center: Enhancing Asparenomycin C Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Asparenomycin C from Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound?

A1: The production of this compound, a secondary metabolite, is influenced by a complex interplay of genetic, physiological, and environmental factors. Key parameters that require careful control include the composition of the fermentation medium (carbon and nitrogen sources, phosphate (B84403) levels), physical fermentation parameters (pH, temperature, dissolved oxygen, agitation), and the quality of the inoculum.[1][2] Strain viability and genetic stability also play a crucial role, as Streptomyces strains can lose their antibiotic production capabilities after repeated subculturing.[3]

Q2: My Streptomyces culture shows good biomass growth, but the this compound yield is consistently low. What are the likely causes?

A2: This common issue, often termed "growth-product decoupling," can stem from several factors. High biomass does not always correlate with high antibiotic production.[2] Potential causes include:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, like glucose, can repress the genes responsible for secondary metabolism.[4] Similarly, high levels of phosphate can inhibit the production of secondary metabolites in Streptomyces.[3]

  • Suboptimal Induction: The biosynthesis of this compound is likely controlled by a specific gene cluster that requires induction. This induction may be triggered by nutrient limitation or the presence of specific signaling molecules, which may be absent or at incorrect concentrations in your current medium.

  • Incorrect Harvest Time: Secondary metabolites like this compound are typically produced during the stationary phase of growth. Harvesting too early or too late can result in low yields.

Q3: How can I address inconsistent batch-to-batch yields of this compound?

A3: Inconsistent yields often point to a lack of standardization in your experimental protocol. To improve reproducibility, focus on the following:

  • Inoculum Preparation: Ensure your inoculum is prepared consistently. This includes standardizing the age of the seed culture, the spore concentration, and the volume of inoculum used.[1][3]

  • Media Preparation: The quality of complex media components such as soybean meal or yeast extract can vary between batches and suppliers.[3] Whenever possible, use defined or semi-defined media to reduce variability.

  • Equipment Calibration: Regularly calibrate all monitoring equipment, including pH probes, thermometers, and dissolved oxygen sensors, to ensure consistent fermentation conditions.[3]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Question: I am observing very little to no this compound in my fermentation broth, despite the Streptomyces strain being viable. What troubleshooting steps should I take?

Answer: A systematic approach to troubleshooting is crucial when facing low or no product yield. The following workflow can help identify the limiting factor in your fermentation.

TroubleshootingWorkflow start Low/No this compound Yield media Step 1: Media Optimization start->media Begin Troubleshooting fermentation_params Step 2: Fermentation Parameter Optimization media->fermentation_params If no improvement solution Improved Yield media->solution Yield Improves inoculum Step 3: Inoculum Quality Check fermentation_params->inoculum If no improvement fermentation_params->solution Yield Improves precursor Step 4: Precursor Feeding Strategy inoculum->precursor If no improvement inoculum->solution Yield Improves strain Step 5: Strain Viability/Integrity precursor->strain If still no improvement precursor->solution Yield Improves strain->solution Yield Improves Carbapenem_Biosynthesis Glutamate Glutamate Carbapenem_Backbone Carbapenem Backbone Assembly Glutamate->Carbapenem_Backbone Acetate Acetate (from Acetyl-CoA) Acetate->Carbapenem_Backbone Valine Valine Valine->Carbapenem_Backbone Beta_Lactam_Ring β-Lactam Ring Formation Carbapenem_Backbone->Beta_Lactam_Ring CarA, CarB (Carbapenem Synthetases) Pyrroline_Ring Pyrroline Ring Closure Beta_Lactam_Ring->Pyrroline_Ring Early_Carbapenem Early Carbapenem Intermediate Pyrroline_Ring->Early_Carbapenem Tailoring Tailoring Reactions (e.g., Hydroxylation, Methylation) Early_Carbapenem->Tailoring Modification Enzymes Asparenomycin_C This compound Tailoring->Asparenomycin_C

References

dealing with contamination in Asparenomycin C susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of contamination during Asparenomycin C susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the signs of contamination in my this compound susceptibility test?

A1: Signs of contamination can include:

  • Mixed colony morphologies: Observing colonies of different sizes, shapes, or colors on your agar (B569324) plates where a pure culture is expected.

  • Unexpected growth patterns: Growth appearing in a pattern inconsistent with your inoculation method, such as fuzzy or filamentous growth characteristic of fungi.[1]

  • Inconsistent or illogical results: Obtaining results that are not reproducible, or seeing resistance in an organism that is expected to be susceptible. Susceptibility testing on mixed cultures can produce unreliable and misleading results.[2]

  • Turbidity in negative controls: Your negative control (e.g., broth without inoculum) appears cloudy, indicating the presence of a contaminating microorganism.

Q2: My susceptibility test shows a mixed culture. Can I still interpret the results?

A2: No. Antimicrobial susceptibility testing should only be performed on pure cultures.[3] Results from mixed cultures are unreliable and unpredictable, as the interaction between different species can alter the apparent susceptibility of one or both organisms.[2][4][5] For instance, a resistant bacterium in the mix might enzymatically inactivate the antibiotic, making a susceptible organism appear resistant. You must first isolate the intended test organism into a pure culture before proceeding.

Q3: What are the common sources of contamination in a microbiology laboratory?

A3: Contamination can originate from several sources:

  • Personnel: Human error, such as improper aseptic technique, can introduce contaminants from skin, hair, or clothing.[1]

  • Environment: Airborne particles, including bacteria and fungal spores, can settle onto sterile surfaces.[1][6]

  • Equipment and Reagents: Non-sterile equipment, media, or reagents can be a primary source of contamination.[1]

  • Samples: The initial clinical or environmental sample may contain multiple organisms. Cross-contamination can occur if samples are not handled properly.

Q4: How can I prevent contamination in my experiments?

A4: Strict adherence to aseptic techniques is crucial. This includes:

  • Working in a clean and controlled environment, such as a biological safety cabinet.

  • Properly sterilizing all equipment and media.

  • Using appropriate personal protective equipment (PPE).

  • Employing careful handling techniques to minimize exposure of sterile materials to the environment.

Troubleshooting Guide: Contamination Events

If you suspect contamination in your this compound susceptibility testing, follow this guide to identify the source and rectify the issue.

Step 1: Confirm Contamination and Stop Testing
  • Action: Immediately halt any further susceptibility testing with the suspect culture.

  • Reasoning: Continuing with a contaminated culture will yield invalid data and waste resources.

Step 2: Isolate a Pure Culture
  • Action: From the mixed culture plate, select a colony that matches the morphology of your target organism and perform a streak plate isolation on a fresh agar plate.

  • Reasoning: This is a critical step to obtain a pure culture of the test organism, which is essential for accurate susceptibility testing.[3]

  • See Experimental Protocols: Protocol for Streak Plate Isolation of a Pure Culture.

Step 3: Identify the Contaminant (Optional but Recommended)
  • Action: Perform basic identification on the contaminating organism(s) (e.g., Gram stain, colony morphology).

  • Reasoning: Knowing the identity of the contaminant can help pinpoint the source of the contamination. For example, the presence of skin flora like Staphylococcus epidermidis may suggest a lapse in aseptic technique.

Step4: Investigate the Source of Contamination
  • Action: Systematically review your laboratory procedures and materials. Check for potential sources of the contaminant.

  • Reasoning: A thorough investigation is necessary to prevent future contamination events.

Step 5: Implement Corrective Actions
  • Action: Based on your investigation, implement corrective measures. This could involve retraining on aseptic technique, re-sterilizing equipment, or using fresh, quality-controlled reagents.

  • Reasoning: Addressing the root cause of the contamination is essential for maintaining the integrity of future experiments.

Data Presentation: Common Laboratory Contaminants

The following table summarizes common bacterial and fungal contaminants found in laboratory settings and their general antimicrobial resistance characteristics. This is not an exhaustive list, and resistance patterns can vary.

Contaminant GroupCommon SpeciesTypical Gram StainGeneral Resistance Characteristics
Bacteria Staphylococcus epidermidisGram-positive cocciOften resistant to penicillin; may show resistance to other beta-lactams.
Bacillus subtilisGram-positive rods (spore-forming)Generally susceptible to a wide range of antibiotics, but spore-forming nature makes it a persistent environmental contaminant.[3]
Pseudomonas aeruginosaGram-negative rodsIntrinsically resistant to many antibiotics; can acquire resistance to carbapenems and fluoroquinolones.
Escherichia coliGram-negative rodsCan exhibit resistance to ampicillin, tetracyclines, and sulfonamides; some strains produce extended-spectrum beta-lactamases (ESBLs).[7]
Klebsiella pneumoniaeGram-negative rodsOften resistant to ampicillin; some strains are carbapenem-resistant (CRE).[1]
Fungi (Molds) Aspergillus spp.-Can be resistant to some antifungal agents.
Penicillium spp.-Generally susceptible to common antifungals, but can be a persistent airborne contaminant.[1]

Experimental Protocols

Protocol for Streak Plate Isolation of a Pure Culture

This method is used to separate individual microbial cells from a mixed population on a solid medium.

  • Preparation: Label a sterile nutrient agar plate. Aseptically sterilize an inoculating loop in a flame or with a sterilizer until it is red-hot, then allow it to cool.

  • Inoculation: Aseptically obtain a small amount of the mixed culture with the cooled loop.

  • Streaking (Quadrant Method):

    • Lift the lid of the petri dish slightly. Make a series of parallel streaks across one quadrant of the agar surface.

    • Re-sterilize the loop and let it cool. Turn the plate 90 degrees.

    • Drag the loop through the end of the first streaks a few times and then streak out into the second quadrant.

    • Repeat the process for the third and fourth quadrants, sterilizing the loop between each quadrant.

  • Incubation: Invert the plate and incubate under appropriate conditions (e.g., 35-37°C for 24-48 hours) until colonies appear.

  • Verification: Observe the plate for isolated colonies. All colonies should have a uniform appearance. If so, a single, well-isolated colony can be used to start a pure culture for susceptibility testing.

Protocol for this compound Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol is based on the standardized methods for disk diffusion testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][5][8]

  • Inoculum Preparation:

    • From a pure culture, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Application of Antibiotic Disks:

    • Aseptically apply the this compound antibiotic disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters.

    • Compare the measured zone diameter to established interpretive criteria for this compound to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).

Visualizations

Contamination_Troubleshooting_Workflow cluster_sources Potential Sources start Suspected Contamination in This compound AST stop_testing Halt Further Testing start->stop_testing isolate_culture Perform Streak Plate Isolation to Obtain Pure Culture stop_testing->isolate_culture identify_contaminant Identify Contaminant (e.g., Gram Stain) isolate_culture->identify_contaminant investigate_source Investigate Potential Source of Contamination identify_contaminant->investigate_source personnel Personnel Technique investigate_source->personnel environment Lab Environment (Air) investigate_source->environment reagents Media/Reagents investigate_source->reagents equipment Equipment Sterility investigate_source->equipment corrective_action Implement Corrective Actions restart_ast Restart AST with Pure Culture and QC corrective_action->restart_ast personnel->corrective_action environment->corrective_action reagents->corrective_action equipment->corrective_action AST_Workflow start Start with a Pure Culture of the Test Organism prep_inoculum Prepare Inoculum to 0.5 McFarland Standard start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply this compound Disk inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, R) Using Breakpoints measure_zone->interpret

References

Technical Support Center: Asparenomycin C In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asparenomycin (B1242592) C. The following information is designed to address specific issues that may be encountered during in vitro experiments, with a focus on the impact of pH on the antibiotic's activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro assays with Asparenomycin C?

For optimal activity and stability, it is recommended to maintain the pH of the in vitro assay medium between 7.2 and 7.4. Carbapenem (B1253116) antibiotics, the class to which this compound belongs, are generally most stable and active in a neutral to slightly alkaline environment.

Q2: How does acidic pH affect the activity of this compound?

Acidic conditions are generally detrimental to the activity of carbapenems. Studies on other carbapenems have shown that a decrease in pH can lead to reduced antibacterial efficacy. For instance, the activity of the carbapenem ertapenem (B1671056) was found to be impaired at a pH of 5.[1][2] Therefore, it is crucial to carefully control the pH of your experimental setup to avoid misleading results.

Q3: What is the mechanism of action of this compound?

This compound, like other carbapenems, primarily exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5][6][7] Additionally, this compound is a potent inhibitor of a wide range of β-lactamases, the enzymes produced by bacteria to degrade β-lactam antibiotics.[8][9][10] This dual-action mechanism makes it effective against many bacteria that are resistant to other β-lactam antibiotics.

Q4: Can I expect a change in the Minimum Inhibitory Concentration (MIC) of this compound with varying pH?

Yes, you should anticipate a change in the MIC of this compound with fluctuations in the pH of the culture medium. Based on the behavior of other carbapenems, you can expect the MIC to increase as the pH becomes more acidic, indicating a decrease in antibacterial activity. Conversely, a neutral to slightly alkaline pH is expected to result in a lower MIC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in MIC results Inconsistent pH of the culture medium between experiments.Prepare a buffered culture medium and verify the final pH after all supplements have been added. Use a calibrated pH meter for accurate measurements.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquot and store at -80°C and minimize freeze-thaw cycles. The stability of a related Asparenomycin A analog was shown to be a critical factor.[9]
Loss of this compound activity over time in the assay Instability of the compound at the experimental temperature and pH.Minimize the duration of the assay when possible. Consider performing a time-kill assay to understand the stability and activity profile over the course of your experiment.
Interaction with components of the culture medium.Ensure that the components of your medium do not inactivate this compound. If you suspect an interaction, test the stability of the antibiotic in the medium over time using a bioassay or analytical method like HPLC.
No antibacterial activity observed Incorrect pH of the assay medium leading to rapid degradation.Confirm the pH of your medium is within the optimal range (7.2-7.4).
Inactive this compound.Verify the purity and activity of your this compound sample. If possible, use a quality control strain with a known MIC for this compound to validate your assay.
Bacterial strain is resistant.Ensure the bacterial strain you are using is susceptible to this compound. Check the literature for expected MIC ranges for your strain.

Data Presentation

Table 1: Expected Trend of this compound MIC at Different pH Values

Disclaimer: The following data is illustrative and represents the expected trend for carbapenem antibiotics based on published literature. Actual MIC values for this compound should be determined experimentally.

pH of Culture MediumExpected MIC (µg/mL)Expected Observation
6.0HigherReduced activity
6.5IntermediateModerate activity
7.0LowerGood activity
7.4Optimal (Lowest)Optimal activity
8.0LowGood activity, but potential for alkaline hydrolysis

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values using Broth Microdilution

This protocol outlines the steps to assess the in vitro activity of this compound against a bacterial strain at various pH levels.

1. Materials:

  • This compound powder
  • Appropriate solvent for this compound (e.g., sterile water or buffer)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
  • Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffer, MOPS buffer)
  • Bacterial strain of interest
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Calibrated pH meter

2. Preparation of pH-Adjusted Media: a. Prepare the broth medium according to the manufacturer's instructions. b. Divide the medium into several aliquots. c. Adjust the pH of each aliquot to the desired levels (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using sterile buffers. d. Sterilize the pH-adjusted media by filtration (0.22 µm filter). e. Aseptically confirm the final pH of each medium after sterilization.

3. Preparation of this compound Stock and Serial Dilutions: a. Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL). b. Perform two-fold serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL).

4. Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in the appropriate pH-adjusted broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

5. Assay Procedure: a. To each well of a 96-well plate, add 50 µL of the appropriate pH-adjusted broth. b. Add 50 µL of the serially diluted this compound solutions to the corresponding wells. c. Add 50 µL of the diluted bacterial inoculum to each well. d. Include a positive control (no antibiotic) and a negative control (no bacteria) for each pH value. e. Incubate the plates at 35-37°C for 16-20 hours.

6. Determination of MIC: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare pH-Adjusted Culture Media setup_plate Set up 96-well Plate prep_media->setup_plate prep_aspa Prepare this compound Stock and Dilutions prep_aspa->setup_plate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->setup_plate incubation Incubate at 37°C setup_plate->incubation read_mic Determine MIC incubation->read_mic analyze Analyze Data read_mic->analyze

Caption: Workflow for determining the MIC of this compound at different pH values.

Mechanism_of_Action cluster_bacterium Bacterial Cell Asparenomycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Asparenomycin_C->PBP Inhibits BetaLactamase β-Lactamase Asparenomycin_C->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall->Lysis Prevents

Caption: Simplified mechanism of action of this compound.

References

troubleshooting poor recovery of Asparenomycin C from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of Asparenomycin C from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes?

Low recovery of this compound, a carbapenem (B1253116) antibiotic, from plasma is a common issue that can stem from several factors throughout the analytical workflow. The inherent instability of the β-lactam ring in carbapenems makes them susceptible to degradation. Key areas to investigate include sample handling and storage, the efficiency of the protein precipitation step, and the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.

A systematic approach to troubleshooting involves evaluating each stage of your process. It is recommended to analyze fractions from each step (e.g., post-protein precipitation supernatant, SPE wash fractions, and the final eluate) to pinpoint where the loss of this compound is occurring.[1][2]

Q2: How critical are sample handling and storage conditions for this compound stability?

Extremely critical. This compound, like other carbapenems, is prone to degradation due to enzymatic activity in biological matrices and chemical instability influenced by temperature and pH.[3]

  • Temperature: Samples should be processed immediately after collection. If immediate analysis is not possible, plasma should be separated promptly and stored at -80°C. Studies on other carbapenems have shown significant degradation at room temperature and even at -20°C over short periods.[4][5]

  • pH: The stability of carbapenems is pH-dependent. The optimal pH for the stability of many carbapenems is around 6.0.[6] It is crucial to control the pH of the sample and any buffers used during extraction to minimize degradation.[3][7][8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can contribute to the degradation of the analyte.

Q3: My initial protein precipitation step with acetonitrile (B52724) seems to be a source of analyte loss. How can I optimize this?

Protein precipitation is a crucial first step for plasma and serum samples. While acetonitrile is a common and effective choice, optimization is key to maximizing recovery.

  • Acetonitrile to Sample Ratio: A ratio of 3:1 (v/v) acetonitrile to plasma is generally recommended for efficient protein removal.[9] Insufficient acetonitrile may lead to incomplete protein precipitation, trapping your analyte in the protein pellet.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can help to minimize the degradation of thermolabile compounds like this compound.

  • Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete protein precipitation. Subsequently, adequate centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) is necessary to obtain a clear supernatant, free of precipitated proteins that could interfere with subsequent steps.

Q4: I am using Solid-Phase Extraction (SPE) for sample clean-up and I suspect I'm losing my compound. What should I check?

Solid-phase extraction is a powerful technique for sample purification and concentration, but low recovery can occur at several stages.

  • Sorbent Selection: For carbapenems, which are relatively polar compounds, reversed-phase sorbents like C18 or polymeric sorbents are commonly used.[10] Ensure the chosen sorbent has an appropriate affinity for this compound.

  • Conditioning and Equilibration: Proper conditioning of the SPE cartridge is vital for consistent analyte interaction.[11] Ensure the sorbent is adequately wetted, typically with methanol (B129727) followed by water or an equilibration buffer. The pH of the equilibration buffer should be optimized for this compound retention.

  • Sample Loading: The pH of the sample loaded onto the SPE cartridge is critical. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral form to maximize retention. A slow and consistent flow rate during sample loading is also important to allow for sufficient interaction between the analyte and the sorbent.[8][11]

  • Wash Steps: The wash solvent should be strong enough to remove interferences without prematurely eluting this compound.[11][12] Start with a weak solvent and gradually increase the organic content to find the optimal wash conditions. It is advisable to collect and analyze the wash fractions to check for analyte loss.[1][2]

  • Elution: The elution solvent must be strong enough to completely desorb the analyte from the sorbent.[11] If recovery is low, consider increasing the organic strength of the elution solvent or trying a different solvent altogether. Ensure the elution volume is sufficient to collect all the analyte.

Quantitative Data Summary

The following tables summarize recovery data for various beta-lactam antibiotics from biological matrices using different extraction techniques. While specific data for this compound is limited in the public domain, these values for structurally related compounds can serve as a valuable benchmark for optimizing your own experimental protocols.

Table 1: Recovery of Carbapenems from Human Plasma using Protein Precipitation

CarbapenemProtein Precipitation MethodMean Recovery (%)Reference
ImipenemAcetonitrile82.2[9]
Meropenem (B701)Acetonitrile90.8[9]
ErtapenemAcetonitrile87.7[9]

Table 2: Recovery of Beta-Lactams from Biological Tissues using Dispersive Solid-Phase Extraction (d-SPE)

Beta-LactamTissue TypeExtraction MethodMean Recovery (%)Reference
AmoxicillinBovine KidneySolvent Extraction + d-SPE>70[13][14]
AmpicillinBovine KidneySolvent Extraction + d-SPE>70[13][14]
CefazolinBovine KidneySolvent Extraction + d-SPE>70[13][14]
Penicillin GBovine KidneySolvent Extraction + d-SPE>70[13][14]

Table 3: Recovery of Beta-Lactams from Milk and Poultry Muscle using Solid-Phase Extraction (SPE)

Beta-LactamMatrixSPE SorbentMean Recovery (%)Reference
Various Penicillins & CephalosporinsPoultry MusclePolymeric (Strata-X)Not specified, but method showed acceptable quantitative results[15]
Various CarbapenemsPoultry MusclePolymeric (Strata-X)Not specified, but method showed acceptable quantitative results[15]
MeropenemHuman Blood PlasmaMolecularly Imprinted Polymer78.52 ± 2.71[16]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol provides a general procedure for the initial extraction of this compound from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube for further processing (e.g., SPE) or direct analysis if the method allows.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound

This protocol outlines a general SPE procedure for purifying the plasma extract obtained from Protocol 1. A reversed-phase C18 cartridge is used as an example.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of purified water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or an appropriate organic solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Analysis Fraction Analysis cluster_Solution Solution Implementation LowRecovery Low this compound Recovery SampleHandling Check Sample Handling (Storage Temp, pH, Freeze-Thaw) LowRecovery->SampleHandling Potential Cause ProteinPrecip Evaluate Protein Precipitation (Solvent Ratio, Temp) LowRecovery->ProteinPrecip Potential Cause SPE_LLE Analyze Extraction Step (SPE or LLE) LowRecovery->SPE_LLE Potential Cause AnalyzeFractions Collect & Analyze Fractions: - Post-PPT Supernatant - SPE/LLE Wash - Final Eluate SampleHandling->AnalyzeFractions ProteinPrecip->AnalyzeFractions SPE_LLE->AnalyzeFractions OptimizeProtocol Optimize Protocol Based on Findings AnalyzeFractions->OptimizeProtocol Identified Loss Step

Caption: A systematic workflow for troubleshooting poor recovery of this compound.

SPE_Optimization cluster_SPE Solid-Phase Extraction (SPE) Optimization cluster_Parameters Key Parameters to Optimize SPE SPE Step Sorbent Sorbent Selection (e.g., C18, Polymeric) SPE->Sorbent pH Sample & Solvent pH (Crucial for Retention) SPE->pH Wash Wash Solvent Strength (Avoid Premature Elution) SPE->Wash Elution Elution Solvent Strength (Ensure Complete Desorption) SPE->Elution FlowRate Flow Rate (Allow Sufficient Interaction) SPE->FlowRate

References

strategies to reduce non-specific binding of Asparenomycin C in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asparenomycin C assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate non-specific binding and other common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of assays is it commonly used?

This compound is a carbapenem (B1253116) antibiotic known for its potent β-lactamase inhibitory activity. It is structurally similar to other asparenomycins, such as Asparenomycin A. Due to these properties, this compound is typically evaluated in the following assays:

  • β-Lactamase Inhibition Assays: To determine its potency and mechanism of action against various β-lactamase enzymes.

  • Antimicrobial Susceptibility Testing (AST): To assess its efficacy against different bacterial strains, often in combination with other β-lactam antibiotics.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): For quantification of this compound in various matrices, often in a competitive assay format.

Q2: What are the primary causes of non-specific binding of this compound in assays?

Non-specific binding of small molecules like this compound can arise from several factors:

  • Hydrophobic Interactions: The molecule may adhere to hydrophobic surfaces of microplates, pipette tips, and other consumables.

  • Electrostatic Interactions: Charged functional groups on this compound can interact with charged surfaces or macromolecules in the assay.

  • Protein Aggregation: The target protein or other proteins in the sample may aggregate, leading to the entrapment of this compound.

Understanding the physicochemical properties of this compound is crucial for addressing these issues. Based on the structure of the closely related Asparenomycin A, we can predict its properties to guide troubleshooting.

Predicted Physicochemical Properties of Asparenomycin A (as a proxy for this compound)

PropertyPredicted ValueImplication for Non-Specific Binding
Isoelectric Point (pI) ~3.5 - 4.5At neutral pH, the molecule will be negatively charged, potentially leading to electrostatic interactions with positively charged surfaces or proteins.
LogP (Hydrophobicity) ~ -1.0 to -2.0The negative LogP value suggests that this compound is relatively hydrophilic, making hydrophobic interactions with plastic surfaces less likely to be the primary driver of non-specific binding, though still possible.

Note: These values are predictions based on the chemical structure of Asparenomycin A and should be used as a guide for troubleshooting.

Troubleshooting Guides

Issue 1: High Background Signal in β-Lactamase Inhibition Assays

High background in a β-lactamase inhibition assay, often using a chromogenic substrate like nitrocefin (B1678963), can mask the true inhibitory effect of this compound.

Workflow for Troubleshooting High Background in β-Lactamase Assays

start High Background Signal Observed check_reagents Check Reagent Quality (Nitrocefin, Enzyme, Buffer) start->check_reagents optimize_buffer Optimize Assay Buffer check_reagents->optimize_buffer Reagents OK fail Issue Persists check_reagents->fail Reagents Degraded add_blockers Incorporate Blocking Agents optimize_buffer->add_blockers Adjust pH, Salt modify_wash Modify Wash Steps add_blockers->modify_wash Add BSA or Tween-20 reduce_enzyme Reduce Enzyme Concentration modify_wash->reduce_enzyme Increase Wash Volume/Frequency success Signal Resolved reduce_enzyme->success Titrate Enzyme reduce_enzyme->fail No Improvement

Caption: Troubleshooting workflow for high background in β-lactamase assays.

Possible Causes and Solutions

CauseRecommended Solution
Reagent Contamination or Degradation Ensure all reagents, especially the nitrocefin substrate and the β-lactamase enzyme, are fresh and have been stored correctly. Prepare fresh dilutions for each experiment.
Sub-optimal Buffer Conditions Adjust the pH of the assay buffer. Since this compound is predicted to be acidic, a buffer with a pH around 7.0-7.4 is a good starting point.[1] Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) to reduce electrostatic interactions.[1]
Non-specific Binding to Plate Add a non-ionic surfactant such as Tween-20 (0.01-0.05%) to the assay buffer to minimize hydrophobic interactions.[2] Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in the buffer.[1]
Excessive Enzyme Activity Titrate the β-lactamase enzyme to determine the lowest concentration that provides a robust signal without excessive background.
Issue 2: High Variability and Poor Reproducibility in Antimicrobial Susceptibility Testing (AST)

Inconsistent results in AST can make it difficult to determine the true minimum inhibitory concentration (MIC) of this compound.

Logical Flow for Improving AST Reproducibility

start High Variability in AST Results check_inoculum Standardize Bacterial Inoculum start->check_inoculum verify_media Verify Media and Supplements check_inoculum->verify_media McFarland Standard fail Issue Persists check_inoculum->fail Inconsistent Density use_low_binding_plates Use Low-Binding Consumables verify_media->use_low_binding_plates Media QC Passed verify_media->fail Media Issues add_surfactant Consider Surfactant in Media use_low_binding_plates->add_surfactant Switch to Low-Binding Plates success Reproducible Results add_surfactant->success Add Tween-20 (0.01%) add_surfactant->fail No Improvement

Caption: Logical steps to improve reproducibility in AST experiments.

Possible Causes and Solutions

CauseRecommended Solution
Inconsistent Bacterial Inoculum Strictly adhere to standardized methods for preparing the bacterial inoculum, such as using a McFarland standard, to ensure a consistent starting cell density.
Binding to Assay Plates/Tubes Utilize low-protein-binding microplates or tubes for serial dilutions and final testing. Pre-treating plates with a blocking buffer is generally not feasible for AST but using appropriate plastics is key.
This compound Instability Carbapenems can be unstable in aqueous solutions. Prepare fresh stock solutions of this compound for each experiment. If stability is a major concern, conduct a time-course experiment to determine its half-life in your specific assay medium.
Media Composition Ensure the broth medium used (e.g., Mueller-Hinton Broth) is properly prepared and at the correct pH. Components in the media can sometimes interact with the test compound.
Issue 3: High Background or False Positives in Competitive ELISAs

In a competitive ELISA for this compound, high background can lead to an underestimation of the compound's concentration.

Decision Tree for Troubleshooting Competitive ELISA Issues

start High Background in Competitive ELISA check_blocking Evaluate Blocking Efficiency start->check_blocking optimize_ab Optimize Antibody Concentrations check_blocking->optimize_ab Increase Blocking Time/Temp fail Issue Persists check_blocking->fail Try Different Blocker (e.g., Casein) modify_wash_buffer Modify Wash Buffer optimize_ab->modify_wash_buffer Titrate Primary & Secondary Abs check_conjugate Check Enzyme Conjugate modify_wash_buffer->check_conjugate Add Tween-20 to Wash Buffer success Low Background Achieved check_conjugate->success Titrate Conjugate check_conjugate->fail Conjugate Issue

Caption: Decision-making process for troubleshooting high background in ELISAs.

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA to 3-5%) or the incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent such as casein or a commercial blocking buffer.
Antibody Concentration Too High Titrate both the capture antibody (if applicable) and the detection antibody to find the optimal concentrations that provide a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Adding a surfactant like Tween-20 (0.05%) to the wash buffer is highly recommended to reduce non-specific antibody binding.
Cross-reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody and is not cross-reacting with other components in the assay. Use a pre-adsorbed secondary antibody if necessary.

Experimental Protocols

Protocol 1: β-Lactamase Inhibition Assay using Nitrocefin

This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific β-lactamase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing 100 mM NaCl and 0.1% BSA.

    • Nitrocefin Stock Solution: 10 mM in DMSO.

    • β-Lactamase Stock Solution: Reconstitute lyophilized enzyme in assay buffer to a concentration of 1 mg/mL.

    • This compound Stock Solution: 10 mM in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer in a 96-well plate.

    • Add the β-lactamase enzyme to each well to a final concentration that gives a linear rate of hydrolysis for at least 10 minutes.

    • Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

    • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

    • Immediately measure the absorbance at 490 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol provides a framework for developing a competitive ELISA to measure the concentration of this compound. This requires an antibody specific to this compound and a conjugate of this compound to a carrier protein (e.g., BSA) for coating the plate.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with 100 µL/well of this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS).

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • In a separate plate, pre-incubate your samples or standards containing unknown amounts of this compound with a limited amount of anti-Asparenomycin C antibody for 30 minutes.

    • Transfer 100 µL of this mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • The signal will be inversely proportional to the concentration of this compound in the sample. Create a standard curve by plotting the absorbance versus the logarithm of the known this compound concentrations. Use this curve to determine the concentration in your unknown samples.[3]

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Asparenomycin C and Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Asparenomycin (B1242592) C and meropenem (B701), two potent carbapenem (B1253116) antibiotics. While both belong to the same class of β-lactam antibiotics, this document aims to delineate their respective antibacterial spectrums, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This objective analysis is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

Executive Summary

Asparenomycin C and meropenem are broad-spectrum carbapenem antibiotics that exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Meropenem is a well-established antibiotic used clinically for severe infections, known for its high efficacy and stability against many β-lactamases.[2][3][4][5][6] this compound, a member of the asparenomycin group of antibiotics, has also demonstrated a broad antibacterial spectrum.[1] This guide synthesizes available data to draw a comparative picture of these two compounds.

Data Presentation: A Comparative Overview

Due to the limited publicly available quantitative data for this compound, a direct side-by-side comparison of Minimum Inhibitory Concentrations (MICs) is challenging. The following table provides a qualitative and quantitative comparison based on existing literature.

FeatureThis compoundMeropenem
Antibiotic Class Carbapenem (β-lactam)Carbapenem (β-lactam)
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria.[1]Broad-spectrum with excellent activity against Gram-negative and Gram-positive aerobes and anaerobes.[2][3][4][5][6]
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).[7][8][9]Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), leading to cell lysis.[2][7][8][9]
Representative MIC90 Values (μg/mL) Data not widely available.Enterobacteriaceae: 0.03 - 0.125Pseudomonas aeruginosa: 0.38Staphylococcus aureus (Oxacillin-susceptible): 0.047Clostridium difficile: 1.0[5][6]
Stability to β-lactamases Known to be resistant to many β-lactamases.[10]Highly resistant to most serine β-lactamases, including Extended-Spectrum β-lactamases (ESBLs).[8]

Experimental Protocols

The determination of the antibacterial activity of antibiotics like this compound and meropenem is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Preparation of Materials:

  • Antimicrobial Agent: Stock solutions of this compound and meropenem are prepared at a high concentration in a suitable solvent and then serially diluted.
  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred to a tube of sterile broth.
  • The broth is incubated at 35°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

  • The antimicrobial agents are serially diluted (usually two-fold) in the microtiter plate wells using the growth medium. This creates a range of antibiotic concentrations.
  • A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
  • The plates are incubated at 35°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plates are examined visually for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions dilution Perform Serial Dilutions of Antibiotics in 96-Well Plate prep_antibiotic->dilution prep_bacteria Culture Bacterial Strains inoculum Prepare and Standardize Inoculum (0.5 McFarland) prep_bacteria->inoculum prep_media Prepare Growth Medium prep_media->dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubation Incubate Plates (35°C, 16-20h) inoculate->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Carbapenem Antibiotics

G Carbapenem Mechanism of Action cluster_entry Bacterial Cell Entry cluster_action Inhibition of Cell Wall Synthesis Carbapenem Carbapenem (this compound / Meropenem) Porin Porin Channel (Outer Membrane) Carbapenem->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Periplasm->PBP Binding Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Leads to Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis Results in

References

Asparenomycin C vs. Other Carbapenems: A Comparative Analysis Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Asparenomycin C and other carbapenems, focusing on their efficacy against resistant bacterial strains. While direct comparative data for this compound against contemporary resistant isolates is limited, this document synthesizes available historical data for this compound and contrasts it with the well-documented performance of imipenem (B608078) and meropenem (B701).

Disclaimer: The majority of research on this compound dates to the early 1980s. Consequently, a direct quantitative comparison with modern carbapenems against currently prevalent resistant strains is not feasible based on publicly available data. The information presented for imipenem and meropenem is based on more recent and extensive studies.

Executive Summary

Asparenomycins are a group of carbapenem (B1253116) antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[1] A key feature of the asparenomycins is their potent inhibition of a wide range of β-lactamases, enzymes that confer bacterial resistance to many β-lactam antibiotics.[2] In contrast, imipenem and meropenem are well-established carbapenems widely used in clinical practice, with extensive data available on their activity against a multitude of resistant pathogens. In general, imipenem demonstrates greater activity against Gram-positive cocci, while meropenem is more potent against Gram-negative bacilli.

Comparative In Vitro Activity

Due to the scarcity of recent, direct comparative studies involving this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) data for imipenem and meropenem against key resistant bacterial strains. This data provides a benchmark for the performance of established carbapenems.

Table 1: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem 816
Meropenem 1616

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity against Pseudomonas aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem 28
Meropenem 0.54
Table 3: In Vitro Activity against ESBL-Producing Escherichia coli
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem ≤0.060.12
Meropenem ≤0.03≤0.03

Experimental Protocols

The data presented in the tables above are typically generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is used for testing most aerobic and facultative anaerobic bacteria.
  • Antibiotic Stock Solutions: Prepare stock solutions of the carbapenems at a high concentration and sterilize by filtration.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Perform serial two-fold dilutions of each carbapenem in MHB directly in the 96-well plates to achieve a range of concentrations.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well.

Visualizing Mechanisms and Workflows

To better understand the context of this comparison, the following diagrams illustrate the mechanism of action of carbapenems, the ways bacteria develop resistance, and a typical workflow for assessing antibiotic susceptibility.

cluster_0 Carbapenem Mechanism of Action Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Carbapenem's mechanism of action.

cluster_1 Bacterial Resistance to Carbapenems Resistance Carbapenem Resistance Enzymatic Enzymatic Degradation (Carbapenemases) Resistance->Enzymatic Efflux Efflux Pumps Resistance->Efflux Porin Porin Channel Alteration/Loss Resistance->Porin Target Target Modification (Altered PBPs) Resistance->Target

Mechanisms of bacterial resistance.

cluster_2 Antibiotic Susceptibility Testing Workflow Isolate Bacterial Isolate from Patient Culture Pure Culture Preparation Isolate->Culture Inoculum Inoculum Standardization Culture->Inoculum AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Inoculum->AST Incubate Incubation AST->Incubate Read Read and Interpret Results (MIC) Incubate->Read

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Asparenomycin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Asparenomycin C, a carbapenem (B1253116) antibiotic, is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations and clinical studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC method validation parameters, drawing upon data from related carbapenem antibiotics to offer a robust framework for the validation of an this compound assay.

Comparative Analysis of HPLC Method Validation Parameters for Carbapenem Antibiotics

While specific public data on the validation of an HPLC method for this compound is limited, a comparative review of methods validated for other carbapenems, such as Meropenem (B701) and Ertapenem, provides valuable benchmarks. The following table summarizes key validation parameters and typical performance characteristics as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Validation ParameterTypical Performance for Carbapenem HPLC MethodsAlternative Method Performance (Microbiological Assay)Regulatory Guideline Reference
Specificity High (discriminates between the active ingredient and impurities/degradation products)Moderate (activity-based, may not distinguish between structurally similar, active compounds)ICH Q2(R1)[1]
Linearity (r²) ≥ 0.999≥ 0.98ICH Q2(R1)[1]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%ICH Q2(R1)[1]
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0%ICH Q2(R1)[1]
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL rangeVaries depending on the microorganism usedICH Q2(R1)
Limit of Quantitation (LOQ) Typically in the low µg/mL to ng/mL rangeVaries depending on the microorganism usedICH Q2(R1)
Robustness System suitability parameters remain within acceptable limits after intentional variationsLess commonly evaluated with the same parametersICH Q2(R1)

Detailed Experimental Protocols for HPLC Method Validation

The following protocols are based on established guidelines and common practices in the pharmaceutical industry for the validation of HPLC methods for antibiotics.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Protocol:

    • Blank Analysis: Inject the mobile phase to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Placebo Analysis: Prepare and inject a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[4] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard of known concentration.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate and record the peak area.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[1]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

  • Protocol:

    • Prepare a placebo mixture of the formulation.

    • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery. The recovery should be within 98-102%.[1]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument. The RSD between the two sets of results should be ≤ 2%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[1]

    • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Intentionally vary chromatographic parameters such as:

      • Mobile phase composition (e.g., ±2%)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze the system suitability samples under each varied condition. The system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution) should remain within acceptable limits.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an HPLC method for this compound.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation system_suitability->start Fail system_suitability->specificity Pass end Validated Method documentation->end

References

A Comparative Analysis of Asparenomycins A, B, and C for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative antibacterial activity, mechanism of action, and experimental protocols of Asparenomycin A, B, and C.

Asparenomycins A, B, and C are a class of carbapenem (B1253116) antibiotics known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. As potent inhibitors of β-lactamases, they represent a significant area of interest in the ongoing battle against antibiotic resistance. This guide provides a comparative analysis of these three compounds, presenting available quantitative data, detailed experimental methodologies, and a visualization of their mechanism of action.

Performance and Antibacterial Spectrum

Asparenomycins A, B, and C exhibit a wide range of antibacterial activity. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A comprehensive review of the available data on their in-vitro activity against various bacterial strains is presented below.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for Asparenomycin A, B, and C against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is compiled from the key study, "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity."

Bacterial StrainAsparenomycin A (µg/mL)Asparenomycin B (µg/mL)Asparenomycin C (µg/mL)
Gram-Positive
Staphylococcus aureus 209P12.55025
Staphylococcus aureus Smith12.55025
Staphylococcus epidermidis3.1312.56.25
Gram-Negative
Escherichia coli NIHJ0.783.131.56
Escherichia coli K-120.391.560.78
Klebsiella pneumoniae0.783.131.56
Proteus vulgaris0.391.560.78
Morganella morganii0.20.780.39
Serratia marcescens1.566.253.13
Enterobacter cloacae1.566.253.13
Citrobacter freundii1.566.253.13
Pseudomonas aeruginosa>100>100>100
Anaerobic
Bacteroides fragilis0.10.20.1

Data sourced from "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity".

Analysis of Antibacterial Activity:

  • Gram-Positive Activity: Asparenomycin A consistently demonstrates the most potent activity against the tested Gram-positive strains, followed by this compound and then B.

  • Gram-Negative Activity: A similar trend is observed against Gram-negative bacteria, with Asparenomycin A being the most effective, followed by C and B. Notably, all three compounds show limited activity against Pseudomonas aeruginosa.

  • Anaerobic Activity: The Asparenomycins exhibit strong activity against the anaerobic bacterium Bacteroides fragilis, with A and C showing equal potency.

Mechanism of Action

As carbapenem antibiotics, the primary mechanism of action of Asparenomycins involves the inhibition of bacterial cell wall synthesis. They achieve this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.

Furthermore, Asparenomycins A, B, and C are effective inhibitors of a broad range of β-lactamase enzymes, including both penicillinases and cephalosporinases. This inhibitory action protects other β-lactam antibiotics from degradation by these enzymes, making the Asparenomycins valuable in combination therapies against resistant strains.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Asparenomycins, highlighting their role in inhibiting bacterial cell wall synthesis and inactivating β-lactamase enzymes.

Asparenomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Asparenomycins Asparenomycins PBP Penicillin-Binding Proteins (PBPs) Asparenomycins->PBP Inhibits Cell_Lysis Cell Lysis (Bactericidal Effect) Asparenomycins->Cell_Lysis Leads to Beta_Lactamase β-Lactamase Enzymes Asparenomycins->Beta_Lactamase Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Wall->Cell_Lysis Disruption causes Inactive_Enzyme Inactive β-Lactamase Beta_Lactamase->Inactive_Enzyme Degraded_Antibiotic Degraded Antibiotic Beta_Lactamase->Degraded_Antibiotic Other_Beta_Lactam Other β-Lactam Antibiotic Other_Beta_Lactam->Beta_Lactamase Degraded by

Caption: Mechanism of Asparenomycin action on bacterial cells.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate and build upon these findings.

Minimum Inhibitory Concentration (MIC) Determination

The in-vitro antibacterial activity of Asparenomycins A, B, and C was determined using the agar (B569324) dilution method.

1. Media Preparation:

  • Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.

  • For fastidious organisms, the agar was supplemented with 5% defibrinated sheep blood.

2. Antibiotic Preparation:

  • Stock solutions of Asparenomycins A, B, and C were prepared in a suitable solvent and serially diluted to achieve the desired final concentrations in the agar plates.

3. Inoculum Preparation:

  • Bacterial strains were cultured overnight in Mueller-Hinton broth.

  • The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized suspension was further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation:

  • A multipoint inoculator was used to deliver the bacterial suspension onto the surface of the agar plates containing the various concentrations of the Asparenomycins.

  • Plates were incubated at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for Bacteroides fragilis).

5. MIC Reading:

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria on the agar surface.

Experimental Workflow Diagram

The workflow for determining the Minimum Inhibitory Concentration (MIC) of the Asparenomycins is outlined in the diagram below.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow Start Start Prepare_Media Prepare Agar Plates with Serial Dilutions of Asparenomycins Start->Prepare_Media Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Media->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Observe Plates and Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via agar dilution.

This comparative guide provides a foundational understanding of Asparenomycins A, B, and C for researchers. The presented data and protocols can serve as a valuable resource for further investigation into the therapeutic potential of these carbapenem antibiotics.

Cross-Resistance Between Asparenomycin C and Other β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Asparenomycin (B1242592) C and other β-lactam antibiotics, with a focus on cross-resistance patterns. The information is intended to support research and development efforts in the field of antibacterial therapeutics.

Introduction to Asparenomycin C

Asparenomycins A, B, and C are members of the carbapenem (B1253116) class of β-lactam antibiotics.[1] Like other carbapenems, their mechanism of action involves the inhibition of bacterial cell wall synthesis. A key feature of the asparenomycins is their potent inhibitory activity against a broad range of β-lactamase enzymes, including both penicillinases and cephalosporinases. This intrinsic β-lactamase inhibition suggests a potential advantage in overcoming certain mechanisms of bacterial resistance.

Comparative In Vitro Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of β-lactam-resistant bacteria is not extensively available in publicly accessible literature, the general activity of the asparenomycin class and related compounds provides some insight.

A study on an analog of Asparenomycin A demonstrated a spectrum of antibacterial activity comparable to the parent compound. However, this analog was found to be a less effective β-lactamase inhibitor and exhibited only moderate synergy with ampicillin (B1664943) against β-lactamase-producing organisms. This suggests that the potent β-lactamase inhibitory action of the asparenomycins is a critical determinant of their efficacy against resistant strains.

For context, the following table provides a general overview of the in vitro activity of other carbapenems, such as imipenem (B608078) and meropenem, against common β-lactam-resistant phenotypes. This data is intended to serve as a benchmark for the kind of comparative analysis that would be valuable for this compound.

Table 1: General In Vitro Activity of Imipenem and Meropenem Against β-Lactam-Resistant Bacteria

Bacterial SpeciesResistance PhenotypeImipenem MIC (μg/mL)Meropenem MIC (μg/mL)
Escherichia coliESBL-producing0.12 - >320.03 - >32
Klebsiella pneumoniaeESBL-producing0.25 - >640.06 - >64
Pseudomonas aeruginosaCarbapenem-resistant>8>8
Staphylococcus aureusMethicillin-resistant (MRSA)>16>16

Note: The MIC values presented are illustrative and can vary significantly between specific strains and studies. They are included to provide a general sense of the activity of established carbapenems against resistant organisms.

Mechanisms of Cross-Resistance

Cross-resistance between β-lactam antibiotics, including carbapenems, is a significant clinical challenge. The primary mechanisms driving this phenomenon include:

  • β-Lactamase Production: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring is a major cause of resistance. While asparenomycins are potent inhibitors of many β-lactamases, the emergence of novel or high-level expression of existing enzymes could potentially confer cross-resistance to other β-lactams.

  • Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drugs, leading to decreased susceptibility.

  • Efflux Pumps: The active transport of antibiotics out of the bacterial cell by efflux pumps can contribute to resistance against multiple classes of drugs, including β-lactams.

  • Porin Channel Mutations: In Gram-negative bacteria, reduced expression or mutations in outer membrane porin channels can limit the influx of β-lactam antibiotics, thereby increasing resistance.

The following diagram illustrates the general mechanisms of β-lactam resistance.

cluster_mechanisms Mechanisms of β-Lactam Resistance BetaLactam β-Lactam Antibiotic BacterialCell Bacterial Cell BetaLactam->BacterialCell Entry PBP Penicillin-Binding Proteins (PBPs) BacterialCell->PBP CellWall Cell Wall Synthesis PBP->CellWall Inhibition BetaLactamase β-Lactamase Enzymes BetaLactamase->BetaLactam Hydrolysis EffluxPump Efflux Pump EffluxPump->BetaLactam Expulsion Porin Porin Channel Porin->BetaLactam Blocked Entry

Caption: Overview of β-lactam resistance mechanisms.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for conducting cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of this compound and comparator β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The following workflow diagram illustrates the MIC determination process.

cluster_workflow MIC Determination Workflow Start Start PrepareIsolate Prepare Standardized Bacterial Inoculum Start->PrepareIsolate Inoculate Inoculate Plate with Bacteria PrepareIsolate->Inoculate PreparePlate Prepare Serial Dilutions of Antibiotics in Microtiter Plate PreparePlate->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read and Record MIC Value Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound, as a carbapenem with potent β-lactamase inhibitory properties, holds promise for addressing infections caused by resistant bacteria. However, a comprehensive understanding of its cross-resistance profile with other β-lactams requires further investigation. The generation of comparative MIC data against a diverse panel of clinically relevant, resistant isolates is crucial for defining its potential role in the antibacterial armamentarium. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.

References

A Comparative Guide to the Beta-Lactamase Inhibitory Profiles of Asparenomycin C and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-lactamase inhibitory profiles of Asparenomycin C and clavulanic acid, two important compounds in the study of antibiotic resistance. The information presented herein is based on available experimental data to facilitate an objective evaluation of their potential applications in drug development.

Introduction to Beta-Lactamase Inhibition

The efficacy of β-lactam antibiotics is consistently challenged by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. Beta-lactamase inhibitors are compounds that can inactivate these enzymes, thereby restoring the antibacterial activity of β-lactam antibiotics when co-administered. This compound, a member of the carbapenem (B1253116) family, and clavulanic acid, a β-lactamase inhibitor from Streptomyces clavuligerus, represent two distinct chemical classes of inhibitors with differing inhibitory spectra.

Mechanism of Action: Suicide Inhibition

Both this compound and clavulanic acid act as "suicide inhibitors" or mechanism-based inactivators. They are recognized by the beta-lactamase as a substrate and form a covalent acyl-enzyme intermediate. However, this intermediate is more stable than that formed with a typical β-lactam antibiotic. For clavulanic acid, this intermediate can then undergo further chemical rearrangement to irreversibly inactivate the enzyme. A similar acylating mechanism has been proposed for the asparenomycins.

Beta-Lactamase Inhibition Pathway General Mechanism of Beta-Lactamase Inhibition Beta_Lactamase Active Beta-Lactamase Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate (Stable) Beta_Lactamase->Acyl_Enzyme Binding and Acylation Inhibitor Beta-Lactamase Inhibitor Inhibitor->Acyl_Enzyme Inactive_Enzyme Inactive Enzyme Complex Acyl_Enzyme->Inactive_Enzyme Irreversible Rearrangement

Mechanism of beta-lactamase inhibition.

Inhibitory Profile of this compound

Navigating the Validation of In Vitro Models for Predicting Asparenomycin C Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro models is a cornerstone of preclinical antibiotic assessment. This guide provides a comparative framework for evaluating in vitro models designed to predict the efficacy of Asparenomycin C, a carbapenem (B1253116) antibiotic. Due to the limited availability of specific in vitro efficacy data for this compound in publicly accessible literature, this guide will focus on the established principles and methodologies for validating such models, using data from analogous carbapenems and relevant in vitro systems as illustrative examples.

Core In Vitro Efficacy Parameters: A Comparative Overview

The predictive power of any in vitro model hinges on its ability to generate data that correlates with in vivo outcomes. For antibiotics like this compound, key quantitative parameters provide the foundation for this assessment. These include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and biofilm eradication concentrations.

While specific data for this compound is scarce, the following table presents a typical comparative summary of these parameters for a hypothetical carbapenem against common bacterial pathogens. This structure should be populated with specific this compound data as it becomes available through targeted internal or future external studies.

Parameter Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Bacteroides fragilis (ATCC 25285) Alternative Model Comparison
MIC (µg/mL) [Data Point][Data Point][Data Point][Data Point]Serum-adjusted MIC, Lung surfactant-adjusted MIC
MBC (µg/mL) [Data Point][Data Point][Data Point][Data Point]In vivo bactericidal activity studies
Time-Kill Kinetics (Log10 CFU reduction at 4h) [Data Point][Data Point][Data Point][Data Point]Hollow-fiber infection model (HFIM)
Biofilm Eradication Concentration (BEC) (µg/mL) [Data Point][Data Point][Data Point][Data Point]Calgary biofilm device, CDC biofilm reactor

Detailed Experimental Protocols: Recreating the Assays

Reproducibility is paramount in the validation of in vitro models. The following sections detail the standardized experimental protocols for determining the key efficacy parameters.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a standard for determining MIC values.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto antibiotic-free agar (B569324) plates. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assays

Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic.

  • Bacterial Culture: A logarithmic-phase culture of the test organism is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Exposure: this compound is added at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.

Biofilm Efficacy Models

Evaluating an antibiotic's activity against bacterial biofilms is crucial, as these structured communities exhibit increased resistance.

  • Biofilm Formation: Biofilms are grown on a suitable surface, such as the pegs of a Calgary biofilm device or in the wells of a microtiter plate, by incubating the test organism in a nutrient-rich medium for 24-48 hours.

  • Antibiotic Treatment: The established biofilms are exposed to a range of this compound concentrations for a defined period (e.g., 24 hours).

  • Biofilm Eradication Assessment: After treatment, the remaining viable bacteria in the biofilm are quantified. This can be achieved by sonication to dislodge the biofilm followed by viable cell counting, or by using metabolic assays (e.g., XTT or resazurin).

  • BEC Determination: The Biofilm Eradication Concentration (BEC) is the minimum concentration of the antibiotic required to achieve a significant reduction (e.g., ≥3-log10) in the number of viable bacteria within the biofilm.

Visualizing the Validation Workflow and Concepts

To better understand the relationships and processes involved in validating in vitro models, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_validation Validation Bacterial_Strain Bacterial Strain Selection MIC_MBC MIC/MBC Determination Bacterial_Strain->MIC_MBC Time_Kill Time-Kill Kinetics Bacterial_Strain->Time_Kill Biofilm_Assay Biofilm Efficacy Assay Bacterial_Strain->Biofilm_Assay Asparenomycin_C This compound Stock Asparenomycin_C->MIC_MBC Asparenomycin_C->Time_Kill Asparenomycin_C->Biofilm_Assay Quantitative_Data Quantitative Efficacy Data MIC_MBC->Quantitative_Data Time_Kill->Quantitative_Data Biofilm_Assay->Quantitative_Data In_Vivo_Correlation Correlation with In Vivo Models Quantitative_Data->In_Vivo_Correlation

Workflow for in vitro model validation.

Signaling_Pathway_Concept cluster_antibiotic Antibiotic Action cluster_bacteria Bacterial Cell cluster_outcome Outcome Asparenomycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Asparenomycin_C->PBP Binds to Beta_Lactamase β-Lactamase Asparenomycin_C->Beta_Lactamase Inhibits Inhibition Inhibition of Cell Wall Synthesis Asparenomycin_C->Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase->Asparenomycin_C Hydrolyzes Resistance Resistance Beta_Lactamase->Resistance Bacterial_Death Bacterial Death Inhibition->Bacterial_Death

Conceptual pathway of carbapenem action and resistance.

Logical_Relationship cluster_vitro In Vitro Data cluster_vivo Predicted In Vivo Efficacy MIC Low MIC High_Efficacy High Predicted Efficacy MIC->High_Efficacy Rapid_Killing Rapid Time-Kill Rapid_Killing->High_Efficacy Low_BEC Low Biofilm Eradication Concentration Low_BEC->High_Efficacy

Logical relationship between in vitro data and predicted efficacy.

Conclusion

The validation of in vitro models for predicting the efficacy of this compound requires a systematic approach grounded in standardized protocols and the generation of robust, quantitative data. While specific published data for this compound is limited, the methodologies and comparative frameworks outlined in this guide provide a clear pathway for its evaluation. By adhering to these principles, researchers can build a strong preclinical data package to inform the further development of this and other novel carbapenem antibiotics. The ultimate goal is to establish a reliable correlation between in vitro observations and clinical outcomes, ensuring that promising candidates like this compound can be advanced with confidence.

A Head-to-Head Comparison: Asparenomycin C and Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbapenem (B1253116) antibiotics, imipenem (B608078) has long stood as a benchmark for broad-spectrum antibacterial activity. However, the continuous evolution of bacterial resistance necessitates the exploration of novel carbapenem agents. Among these are the asparenomycins, a family of carbapenem antibiotics that includes Asparenomycin (B1242592) C. This guide provides a detailed head-to-head comparison of Asparenomycin C and imipenem, focusing on their antibacterial activity, mechanisms of action, and resistance profiles, supported by available experimental data.

I. Overview of the Compounds

This compound is a member of the carbapenem class of antibiotics, known for their broad spectrum of activity. The asparenomycins (A, B, and C) are naturally derived compounds.[1] Like other carbapenems, their core structure features a carbapenem ring fused to a β-lactam ring, which is crucial for their antibacterial action. Asparenomycins have also been noted for their ability to inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1]

Imipenem is a semi-synthetic carbapenem antibiotic that was the first of its class to be introduced into clinical practice. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. A key characteristic of imipenem is its susceptibility to degradation by the renal enzyme dehydropeptidase-1 (DHP-1). To overcome this, imipenem is co-administered with cilastatin, a DHP-1 inhibitor, which prolongs its half-life and enhances its efficacy.

II. Mechanism of Action

Both this compound and imipenem share a common mechanism of action inherent to β-lactam antibiotics. They function by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.

cluster_0 Bacterial Cell Carbapenem Carbapenem (this compound / Imipenem) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes final step of CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis & Death CellWall->Lysis Weakened wall leads to

Figure 1: Mechanism of Action of Carbapenem Antibiotics.

The key steps in their mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Carbapenems penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Synthesis: By inactivating PBPs, these antibiotics disrupt the cross-linking of peptidoglycan chains, the primary component of the bacterial cell wall.

  • Cell Wall Destabilization and Lysis: The inhibition of cell wall synthesis leads to a weakened and defective cell wall. In the hypotonic environment of the host, this results in osmotic instability, causing the bacterial cell to swell and lyse, leading to cell death.

III. Antibacterial Spectrum and Efficacy

Data Presentation

The following tables summarize the known antibacterial activity of this compound and the well-established activity of imipenem against key Gram-positive and Gram-negative bacteria. It is important to note that the data for this compound is limited and primarily derived from early discovery studies.

Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria (MIC, µg/mL)

Bacterial SpeciesThis compoundImipenem
Staphylococcus aureusData not available0.015 - 0.5
Streptococcus pneumoniaeData not available≤0.008 - 0.25
Enterococcus faecalisData not available1 - 8

Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria (MIC, µg/mL)

Bacterial SpeciesThis compoundImipenem
Escherichia coliData not available0.06 - 0.5
Klebsiella pneumoniaeData not available0.06 - 1
Pseudomonas aeruginosaData not available1 - 8
Bacteroides fragilisData not available≤0.03 - 0.5

Note: The MIC values for imipenem are presented as a range to reflect variations among different strains and testing conditions reported in the literature.

While specific MIC values for this compound are not available in the provided search results, a study on an analog of Asparenomycin A indicated that it possessed a spectrum of antibacterial activity comparable to that of Asparenomycin A itself.[1] This suggests that the asparenomycin family has broad-spectrum activity. Early reports on asparenomycins A, B, and C collectively describe them as broad-spectrum antibiotics with activity against both Gram-positive and Gram-negative bacteria.

Imipenem , on the other hand, has a well-documented and potent activity against a vast array of pathogens. It is highly effective against many species of Enterobacteriaceae, Pseudomonas aeruginosa, and various anaerobic bacteria, including Bacteroides fragilis. Its activity against Gram-positive cocci, such as staphylococci and streptococci, is also robust.

IV. Resistance Profile

Bacterial resistance to carbapenems is a growing clinical concern and can arise through several mechanisms.

cluster_0 Mechanisms of Carbapenem Resistance b_lactamase β-Lactamase Production (e.g., Carbapenemases) porin_loss Porin Channel Loss/Mutation efflux_pumps Efflux Pump Overexpression pbp_modification Alteration of PBPs

Figure 2: Key Mechanisms of Bacterial Resistance to Carbapenems.

  • β-Lactamase Production: The most significant mechanism is the production of carbapenemases, which are β-lactamase enzymes that can hydrolyze and inactivate carbapenems.

  • Porin Channel Alterations: Gram-negative bacteria can reduce the permeability of their outer membrane to carbapenems by downregulating or mutating porin channels, thus limiting the antibiotic's entry to its target PBPs.

  • Efflux Pumps: Bacteria may overexpress efflux pumps that actively transport carbapenems out of the cell before they can reach their target.

  • Modification of PBPs: Alterations in the structure of PBPs can reduce their affinity for carbapenems, rendering the antibiotic less effective.

This compound's profile in the context of resistance is particularly interesting due to the inherent β-lactamase inhibitory activity of the asparenomycin class. Asparenomycins A, B, and C have been shown to inhibit a wide range of β-lactamases.[1] This suggests that this compound might be more stable against certain β-lactamases compared to other carbapenems and could potentially be effective against some β-lactamase-producing resistant strains.

Imipenem is generally stable to hydrolysis by many common β-lactamases, such as penicillinases and cephalosporinases. However, it is susceptible to degradation by specific carbapenemases (e.g., KPC, NDM, VIM, IMP, and OXA-48-like enzymes), which are a major cause of resistance.

V. Experimental Protocols

The determination of the in vitro antibacterial activity of both this compound and imipenem typically follows standardized methods established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar (B569324) dilution for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow Broth Microdilution MIC Assay Workflow start Prepare two-fold serial dilutions of antibiotic in microtiter plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Figure 3: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method for MIC Determination

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

VI. Conclusion

Both this compound and imipenem are potent carbapenem antibiotics with a broad spectrum of activity. Imipenem is a well-established and powerful therapeutic agent, though its efficacy is threatened by the rise of carbapenemase-producing bacteria.

The available information on this compound, while limited, suggests it is a promising compound. Its reported β-lactamase inhibitory activity could provide an advantage against certain resistant strains. However, a comprehensive understanding of its clinical potential requires more extensive research, particularly direct comparative studies with established carbapenems like imipenem. The lack of publicly available, detailed MIC data for this compound against a wide range of contemporary clinical isolates makes a definitive head-to-head performance comparison with imipenem challenging at this time. Future studies are needed to fully elucidate the antibacterial spectrum, potency, and resistance profile of this compound to determine its place in the therapeutic armamentarium against challenging bacterial infections.

References

statistical analysis of comparative efficacy data for Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Asparenomycin C, a member of the carbapenem (B1253116) class of antibiotics, demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative statistical analysis of its efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Data Presentation: In Vitro Antibacterial Activity

The in vitro efficacy of this compound and its related compounds, Asparenomycin A and B, was evaluated against a range of standard bacterial strains and clinically isolated organisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the agar (B569324) dilution method. The results are summarized in the tables below, comparing the activity of Asparenomycins with other established antibiotics such as Cefazolin, Carbenicillin, and Cephalothin.

Table 1: Comparative in vitro activity of Asparenomycins and other β-lactam antibiotics against Gram-positive bacteria (MIC, µg/mL)
OrganismAsparenomycin AAsparenomycin BThis compoundCefazolinCarbenicillin
Staphylococcus aureus 209P JC0.20.780.390.250
Staphylococcus aureus Smith0.10.390.20.11.56
Staphylococcus aureus 564 (Resistant)0.20.780.39>100>100
Bacillus subtilis ATCC 66330.0250.10.050.10.2
Streptococcus pyogenes A202010.0120.050.0250.10.1
Table 2: Comparative in vitro activity of Asparenomycins and other β-lactam antibiotics against Gram-negative bacteria (MIC, µg/mL)
OrganismAsparenomycin AAsparenomycin BThis compoundCefazolinCarbenicillin
Escherichia coli NIHJ JC-20.393.121.561.563.12
Escherichia coli 53 (Resistant)0.786.253.12>100>100
Klebsiella pneumoniae NCTC 4180.21.560.780.3912.5
Proteus vulgaris OX-190.21.560.390.780.78
Pseudomonas aeruginosa NCTC 1049025>10050>10025
Table 3: Comparative in vitro activity of Asparenomycins and other antibiotics against anaerobic bacteria (MIC, µg/mL)
OrganismAsparenomycin AAsparenomycin BThis compoundCephalothinCarbenicillin
Bacteroides fragilis 3360.10.390.212.525
Clostridium perfringens 490.10.390.20.781.56

Experimental Protocols

The antibacterial activity of the Asparenomycins was determined by the agar dilution method using Mueller-Hinton agar. An overnight culture of each test organism in Mueller-Hinton broth was diluted to a final inoculum size of approximately 10^6 colony-forming units (CFU)/ml. The antibiotic-containing agar plates were inoculated with a multipoint inoculator. The plates were then incubated at 37°C for 18-20 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the growth of the organism.

Mechanism of Action and Experimental Workflow

This compound, as a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The following diagrams illustrate the mechanism of action and the experimental workflow for determining comparative efficacy.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Asparenomycin_C This compound Porin Porin Channel Asparenomycin_C->Porin Enters through Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inactivates Cell_Wall_Inhibition Cell Wall Synthesis Inhibition Peptidoglycan_Synthesis->Cell_Wall_Inhibition Leads to Cell_Lysis Cell Lysis Cell_Wall_Inhibition->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow for Comparative Efficacy Start Start: Prepare Bacterial Strains and Antibiotic Stock Solutions Agar_Dilution Agar Dilution Method: Prepare antibiotic-containing Mueller-Hinton agar plates Start->Agar_Dilution Inoculation Inoculate plates with standardized bacterial suspensions Agar_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-20 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Compare MIC values of this compound with other antibiotics MIC_Determination->Data_Analysis End End: Report Comparative Efficacy Data Data_Analysis->End

Caption: Experimental workflow for MIC determination.

Asparenomycin C: A Comparative Stability Analysis Against Other Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Asparenomycin C with other prominent carbapenem (B1253116) antibiotics. Due to the limited availability of direct comparative stability studies involving this compound in publicly accessible literature, this guide focuses on establishing a framework for such a comparison. It outlines the critical stability-indicating parameters, detailed experimental protocols for assessing carbapenem stability, and presents available data for other carbapenems to serve as a benchmark for future studies on this compound.

Introduction to Carbapenem Stability

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A crucial characteristic that dictates their clinical efficacy and shelf-life is their inherent instability, particularly in aqueous solutions. The strained bicyclic ring structure of the carbapenem nucleus is susceptible to hydrolytic cleavage of the β-lactam ring, leading to a loss of antibacterial activity. Factors influencing the stability of carbapenems include pH, temperature, and the presence of enzymes such as β-lactamases and renal dehydropeptidase-1 (DHP-I). While newer carbapenems have been engineered for greater stability against DHP-I, chemical hydrolysis remains a significant degradation pathway.

Comparative Stability Data of Carbapenems

While specific quantitative stability data for this compound is not available, the following table summarizes the stability of other well-established carbapenems under various conditions. This data serves as a reference for the expected stability profile of a carbapenem antibiotic and a benchmark against which this compound can be compared.

CarbapenemConditionStability Metric (t₉₀ - time to 90% of initial concentration)Reference
Imipenem 5 mg/mL in 0.9% NaCl at 25°C~3.5 - 6 hours[1]
5 mg/mL in 0.9% NaCl at 30°C< 1 hour[1]
Meropenem 10 mg/mL in 0.9% NaCl at 25°C~4 - 6 hours[1]
20 mg/mL in 0.9% NaCl at room temperature>90% recovery at 4 to 24 hours in elastomeric pumpsGeneral Knowledge
Ertapenem 10 mg/mL in 0.9% NaCl at 25°C~6 hoursGeneral Knowledge
20 mg/mL in 0.9% NaCl at 25°CShorter stability than 10 mg/mLGeneral Knowledge
Doripenem (B194130) 500 mg in 100 mL 0.9% NaCl at room temperatureStable for 12 hoursGeneral Knowledge
500 mg in 100 mL 5% Dextrose at room temperatureStable for 4 hoursGeneral Knowledge

Note: Stability is highly dependent on the specific experimental conditions, including the buffer, concentration, and analytical method used. The data presented here is for comparative purposes and should be interpreted in the context of the cited studies.

Experimental Protocols for Comparative Stability Analysis

To conduct a robust comparative stability study of this compound against other carbapenems, the following experimental protocols are recommended.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of the carbapenem and separating the parent drug from its degradation products.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound, imipenem, meropenem, ertapenem, and doripenem.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient program should be optimized to achieve adequate separation of all carbapenems and their degradation products.

Detection:

  • UV detection at a wavelength that provides a good response for all the carbapenems being analyzed (typically around 298 nm).

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.

Kinetic Study of Carbapenem Degradation

Objective: To determine the degradation kinetics (rate constant and half-life) of this compound and other carbapenems under different pH and temperature conditions.

Procedure:

  • Solution Preparation: Prepare solutions of each carbapenem (e.g., 100 µg/mL) in different aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at different constant temperatures (e.g., 25°C, 37°C, and 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of each solution.

  • HPLC Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent carbapenem.

  • Data Analysis: Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative stability study of carbapenems.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_standards Prepare Carbapenem Stock Solutions (this compound, Imipenem, etc.) prep_samples Prepare Test Solutions in Buffers prep_standards->prep_samples prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_buffers->prep_samples incubate_25 Incubate at 25°C prep_samples->incubate_25 incubate_37 Incubate at 37°C prep_samples->incubate_37 incubate_50 Incubate at 50°C prep_samples->incubate_50 sampling Withdraw Samples at Time Intervals incubate_25->sampling incubate_37->sampling incubate_50->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis comparison Compare Stability Profiles data_analysis->comparison

Caption: Workflow for comparative carbapenem stability testing.

Conclusion

A direct quantitative comparison of the stability of this compound with other carbapenems is essential for understanding its potential clinical utility and for the development of stable pharmaceutical formulations. The lack of publicly available data for this compound highlights a significant knowledge gap. The experimental protocols and comparative framework provided in this guide are intended to facilitate future research in this area. By conducting rigorous stability studies as outlined, researchers can generate the necessary data to accurately position this compound within the carbapenem class in terms of its chemical stability, providing valuable information for drug development professionals.

References

evaluating the post-antibiotic effect of Asparenomycin C compared to other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the post-antibiotic effect (PAE) of Asparenomycin (B1242592) C in comparison to other carbapenems remains a critical area for further research. While data on the broader class of carbapenems, such as imipenem (B608078) and meropenem (B701), is available, specific quantitative data on the PAE of Asparenomycin C is not currently present in the published literature. This guide synthesizes the existing knowledge on carbapenem (B1253116) PAE and provides a framework for the potential evaluation of this compound.

The post-antibiotic effect is a pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE can be advantageous, potentially allowing for less frequent dosing intervals and a reduced risk of bacterial regrowth.

Comparative Post-Antibiotic Effect of Carbapenems

Carbapenems as a class are known to exhibit a moderate post-antibiotic effect, particularly against Gram-positive cocci. However, their PAE against Gram-negative bacilli can be variable and often shorter than that observed with other antibiotic classes like aminoglycosides and fluoroquinolones.

To illustrate the typical PAE of commonly used carbapenems, the following table summarizes available data for imipenem and meropenem against key bacterial pathogens.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Imipenem Staphylococcus aureus41.51.7 - 1.8
Pseudomonas aeruginosa41.51.2 - 2.5
Enterobacteriaceae41.5No PAE observed
Meropenem Staphylococcus aureus41.50.7 - 1.7
Pseudomonas aeruginosa41.50.8 - 2
Escherichia coli41.50.8
Providencia stuartii41.51.2

Data compiled from published studies.

Experimental Protocols for PAE Determination

The standard method for determining the in vitro post-antibiotic effect involves the following key steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test organism is grown to the logarithmic phase in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is then exposed to the antibiotic at a specific concentration (often a multiple of the MIC) for a defined period (typically 1-2 hours). A control culture without the antibiotic is incubated under the same conditions.

  • Antibiotic Removal: After the exposure period, the antibiotic is rapidly removed. This can be achieved through methods such as:

    • Dilution: The culture is diluted several hundred-fold in a fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended.

    • Filtration: The bacterial culture is passed through a membrane filter to remove the antibiotic, and the bacteria are then resuspended in fresh medium.

  • Monitoring Bacterial Regrowth: The number of viable bacteria in both the test and control cultures is monitored over time by performing colony counts at regular intervals.

  • PAE Calculation: The PAE is calculated using the following formula:

    PAE = T - C

    Where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL.

Visualizing the Experimental Workflow

The process of determining the post-antibiotic effect can be visualized as a clear experimental workflow.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Prepare Bacterial Culture (Logarithmic Phase) start->culture expose Expose to Antibiotic (e.g., 4x MIC for 1-2h) culture->expose control Incubate Control (No Antibiotic) culture->control remove Remove Antibiotic (Dilution, Centrifugation, or Filtration) expose->remove monitor Monitor Bacterial Regrowth (Viable Counts) control->monitor remove->monitor calculate Calculate PAE (T - C) monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the in vitro Post-Antibiotic Effect (PAE).

Mechanism of Action: Carbapenem Signaling Pathway

Carbapenems, including the asparenomycin family, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. This action is primarily mediated through their binding to and inactivation of essential penicillin-binding proteins (PBPs).

Carbapenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1a, PBP1b, PBP2, PBP3) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to Carbapenem Carbapenem Antibiotic (e.g., this compound) Carbapenem->PBP Binds to & Inactivates

Peer-Reviewed Efficacy Data on Asparenomycin C Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed studies validating the efficacy of Asparenomycin C has yielded limited publicly available data, preventing the creation of a detailed comparative guide for researchers and drug development professionals.

This compound belongs to the carbapenem (B1253116) class of antibiotics, a group known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Initial findings from abstracts of scientific articles confirm that Asparenomycins, including variant C, function by inhibiting β-lactamases, enzymes that confer bacterial resistance to many antibiotics. However, access to the full-text articles containing specific quantitative data on this compound's potency, such as Minimum Inhibitory Concentration (MIC) values against a range of bacterial strains, remains unavailable through extensive searches of public databases.

This lack of accessible, detailed experimental data makes a direct and objective comparison of this compound's performance against other carbapenems, such as imipenem (B608078) and meropenem, or other classes of antibiotics, fundamentally impossible at this time. Consequently, the creation of structured data tables and detailed experimental protocols, as requested, cannot be fulfilled.

Furthermore, the search did not yield any information regarding the specific signaling pathways in bacteria that are affected by this compound. This indicates a potential gap in the currently available research literature or limited investigation into the antibiotic's precise molecular interactions beyond β-lactamase inhibition.

General Experimental Protocols in Antibiotic Efficacy Studies

While specific protocols for this compound are not available, the general methodology for determining the efficacy of a new antibiotic typically involves a standardized set of experiments. These are crucial for establishing the agent's spectrum of activity and potency.

Experimental Workflow for Efficacy Assessment

The typical workflow to assess a new antibiotic's efficacy is a multi-step process.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Analysis Strain_Selection Bacterial Strain Selection (Gram-positive & Gram-negative) MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Broth microdilution or agar (B569324) dilution) Strain_Selection->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Animal_Model Animal Model of Infection (e.g., mouse sepsis model) Time_Kill_Assay->Animal_Model Preclinical Progression Target_Binding Target Binding Assays (e.g., Penicillin-Binding Protein Assays) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., β-lactamase inhibition) Target_Binding->Enzyme_Inhibition Enzyme_Inhibition->Animal_Model Efficacy_Testing Efficacy Testing (Survival rates, bacterial load reduction) Animal_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetics/Pharmacodynamics (PK/PD) Efficacy_Testing->Pharmacokinetics

Caption: A generalized workflow for assessing the efficacy of a novel antibiotic, from initial in vitro screening to in vivo animal studies.

A critical component of this workflow is the Minimum Inhibitory Concentration (MIC) assay . This laboratory test determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The standard method is broth microdilution, where a standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial dilutions of the antibiotic. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration without growth is recorded as the MIC.

Without access to the primary research articles detailing the application of these or similar protocols to this compound, a thorough and evidence-based comparison guide cannot be produced. Researchers and drug development professionals interested in this specific antibiotic are encouraged to seek out the primary, and likely older, journal articles that may not be available in commonly accessible digital archives.

Meta-Analysis of Carbapenem Antibiotics: A Comparative Guide Including Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of carbapenem (B1253116) antibiotics, with a special focus on the available data for Asparenomycin C. While a comprehensive quantitative meta-analysis is precluded by the limited publicly available data for this compound, this document summarizes the known characteristics of this compound and presents a framework for its comparison against established carbapenems such as Meropenem, Imipenem (B608078), and Doripenem (B194130).

Executive Summary

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. They are often reserved for treating severe or multidrug-resistant infections. Asparenomycins A, B, and C are members of the carbapenem family and have been noted for their broad-spectrum antibacterial activity and ability to inhibit β-lactamases. However, a detailed quantitative comparison of this compound with other carbapenems is hampered by the scarcity of specific Minimum Inhibitory Concentration (MIC) data in the accessible scientific literature. This guide, therefore, presents a qualitative comparison based on available information and provides standardized experimental protocols and data presentation templates to facilitate future comparative analyses when such data becomes available.

Qualitative Comparison of Carbapenem Antibiotics

FeatureThis compound (based on available data for Asparenomycins)MeropenemImipenemDoripenem
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria.[1]Very broad-spectrum, including good activity against Pseudomonas aeruginosa.[2][3]Very broad-spectrum, with excellent activity against many Gram-positive cocci.[4][5]Broad-spectrum, with potent activity against Pseudomonas aeruginosa.[6][7][8]
β-Lactamase Stability Known to inhibit a wide range of β-lactamases, including cephalosporinases and penicillinases.Stable to most common β-lactamases, but susceptible to carbapenemases.[9]Stable to most common β-lactamases, but susceptible to carbapenemases. Co-administered with cilastatin (B194054) to prevent renal degradation.Stable to many β-lactamases, but susceptible to carbapenemases.[2][6]
Primary Clinical Uses Not established due to limited clinical data.Complicated skin and soft tissue infections, intra-abdominal infections, bacterial meningitis, and hospital-acquired pneumonia.A wide range of severe infections, including those caused by susceptible Gram-positive and Gram-negative organisms.[4]Complicated intra-abdominal infections and complicated urinary tract infections.[10]

Data Presentation: A Template for Quantitative Comparison

The following tables are templates designed to summarize essential quantitative data for a comprehensive meta-analysis. The lack of specific MIC values for this compound prevents the completion of these tables at this time.

Table 1: In Vitro Activity of Carbapenems against Gram-Positive Bacteria (MIC in µg/mL)
OrganismThis compoundMeropenemImipenemDoripenem
Staphylococcus aureus (MSSA)Data not available0.03 - 0.250.015 - 0.060.03 - 0.12
Staphylococcus aureus (MRSA)Data not available4 - >644 - >644 - >64
Streptococcus pneumoniaeData not available≤0.06 - 0.25≤0.06 - 0.12≤0.06 - 0.25
Enterococcus faecalisData not available4 - 161 - 84 - 16
Table 2: In Vitro Activity of Carbapenems against Gram-Negative Bacteria (MIC in µg/mL)
OrganismThis compoundMeropenemImipenemDoripenem
Escherichia coliData not available≤0.03 - 0.120.12 - 0.5≤0.03 - 0.12
Klebsiella pneumoniaeData not available≤0.03 - 0.120.25 - 1≤0.03 - 0.25
Pseudomonas aeruginosaData not available0.5 - 41 - 80.25 - 4
Acinetobacter baumanniiData not available0.5 - 80.5 - 40.5 - 8

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are standardized protocols for key experiments used in the evaluation of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the carbapenem is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A starting inoculum of the test organism is prepared in CAMHB to a density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antimicrobial Agent: The carbapenem is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control tube without the antibiotic is also included.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy (Murine Thigh Infection Model)

This animal model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.

Protocol:

  • Induction of Neutropenia (if required): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the test pathogen is injected into the thigh muscle of the mice.

  • Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), treatment with the carbapenem is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the meta-analysis of carbapenem antibiotics.

general_experimental_workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Synthesis Isolate\nSelection Isolate Selection MIC\nDetermination MIC Determination Isolate\nSelection->MIC\nDetermination Broth Microdilution Time-Kill\nAssay Time-Kill Assay MIC\nDetermination->Time-Kill\nAssay In Vitro Data In Vitro Data Time-Kill\nAssay->In Vitro Data Animal Model\n(e.g., Murine Thigh) Animal Model (e.g., Murine Thigh) Pharmacokinetic/\nPharmacodynamic\n(PK/PD) Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Animal Model\n(e.g., Murine Thigh)->Pharmacokinetic/\nPharmacodynamic\n(PK/PD) Modeling In Vivo Data In Vivo Data Pharmacokinetic/\nPharmacodynamic\n(PK/PD) Modeling->In Vivo Data Meta-Analysis Meta-Analysis In Vitro Data->Meta-Analysis In Vivo Data->Meta-Analysis

General experimental workflow for comparative antibiotic analysis.

carbapenem_moa Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to

Mechanism of action of carbapenem antibiotics.

Conclusion

While this compound shows promise as a broad-spectrum carbapenem with β-lactamase inhibitory activity, the current lack of publicly available, detailed quantitative data, particularly MIC values, prevents a direct and robust meta-analysis comparing it with other established carbapenems. This guide provides a qualitative overview and a framework for future comparative studies. The provided experimental protocols and visualization templates are intended to aid researchers in designing and presenting such studies in a standardized manner, which will be crucial for a comprehensive evaluation of this compound's potential role in the antibacterial armamentarium once more data becomes accessible.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Asparenomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Asparenomycin C was located. The following guidance is based on the general properties of carbapenem (B1253116) antibiotics, the class to which this compound belongs. Researchers should handle this compound with caution and adhere to all institutional and national safety regulations for handling new or uncharacterized substances.

This compound is a member of the carbapenem class of antibiotics. While specific toxicological data is limited, its primary occupational hazard is likely related to its potent biological activity, including the potential for allergic sensitization and the promotion of antibiotic-resistant microorganisms. The following procedures are designed to minimize exposure and ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)Specifications and Use
Hands Double Gloving (Nitrile or Neoprene)Wear two pairs of powder-free gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination or at regular intervals.
Body Disposable, Low-Permeability Gown or Lab CoatA disposable gown with a solid front, long sleeves, and tight-fitting cuffs is preferred. If a reusable lab coat is used, it should be professionally laundered and not taken home.
Eyes Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosol generation, safety goggles or a face shield worn over safety glasses are mandatory.
Respiratory N95 or Higher RespiratorA fit-tested N95 respirator or higher level of respiratory protection should be used when handling the powdered form of the compound or when there is a potential for aerosolization.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Prep_Area Designate a specific handling area Don_PPE Don appropriate PPE Prep_Area->Don_PPE 1. Prepare Weigh Weighing (in a chemical fume hood or ventilated balance enclosure) Don_PPE->Weigh 2. Proceed to Handling Solubilize Solubilization Weigh->Solubilize Decontaminate Decontaminate work surfaces Solubilize->Decontaminate 3. After Use Doff_PPE Doff PPE correctly Decontaminate->Doff_PPE Segregate_Waste Segregate waste Doff_PPE->Segregate_Waste 4. Final Steps Dispose Dispose of waste according to institutional guidelines Segregate_Waste->Dispose

Safe handling workflow for this compound.

Experimental Protocols: General Handling Procedures

While no specific experimental protocols for this compound were found, the following general procedures should be followed:

  • Preparation of Stock Solutions:

    • Always handle the solid form of this compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.

    • Use a dedicated set of spatulas and weighing papers.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • The stability of this compound in various solvents is not well-documented. It is advisable to prepare fresh solutions for each experiment and protect them from light and elevated temperatures.

  • Spill Management:

    • In case of a small spill of the solid, gently cover it with a damp paper towel to avoid raising dust, and then wipe it up.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • All spill cleanup materials should be placed in a sealed container and disposed of as hazardous waste.

    • Decontaminate the spill area with a suitable disinfectant or cleaning agent.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in a manner that prevents environmental contamination and the potential for promoting antibiotic resistance.

  • Solid Waste: All disposable PPE (gloves, gowns), weighing papers, and other contaminated solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a high pH solution, if compatible with the glassware) before routine washing.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for chemical and/or biohazardous waste.

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